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  • Product: 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine
  • CAS: 1019543-38-4

Core Science & Biosynthesis

Foundational

synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

An In-Depth Technical Guide to the Synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine This guide provides a detailed exploration of robust and efficient synthetic strategies for obtaining 1-ethyl-N-(2-methoxypheny...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

This guide provides a detailed exploration of robust and efficient synthetic strategies for obtaining 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, a compound of interest for researchers in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles, offering both practical, step-by-step protocols and the underlying chemical logic to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

The target molecule, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, incorporates several key pharmacophoric features: a basic piperidine nitrogen, an N-aryl linkage, and a methoxy-substituted aromatic ring. Such motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1] The development of a reliable synthetic route is therefore a critical step for further investigation and analog development.

This document outlines two primary, highly effective synthetic pathways:

  • Strategy A: Reductive Amination. A classical and direct approach involving the one-pot reaction of a piperidone precursor with an aniline derivative in the presence of a selective reducing agent.

  • Strategy B: Buchwald-Hartwig Amination. A modern, palladium-catalyzed cross-coupling reaction, offering a powerful alternative for constructing the crucial C-N bond.[2][3]

Each strategy will be analyzed for its merits, with detailed protocols provided to ensure reproducibility and success.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the key bonds for strategic formation and identifies readily available starting materials. The primary disconnections are at the C4-N bond of the piperidine ring and the N-alkylation bond on the piperidine nitrogen.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy A: Direct Reductive Amination

This pathway is arguably the most straightforward, converging three components in a single key step. It relies on the formation of an iminium ion intermediate from 1-ethylpiperidin-4-one and 2-methoxyaniline, which is then reduced in situ.

Rationale and Mechanistic Insight

Reductive amination is a cornerstone of amine synthesis.[4] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. Unlike stronger hydrides such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the protonated iminium intermediate but is slow to reduce the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct (1-ethylpiperidin-4-ol), thereby maximizing the yield of the desired amine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Experimental Workflow: Reductive Amination

Caption: Workflow for the Reductive Amination strategy.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 1-ethylpiperidin-4-one (1.0 eq) and 2-methoxyaniline (1.05 eq) in dichloroethane (DCE, ~0.1 M), add glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may cause gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Synthetic Strategy B: Buchwald-Hartwig Amination

This strategy involves the synthesis of a key piperidine intermediate followed by a palladium-catalyzed cross-coupling reaction. This approach is particularly valuable when direct reductive amination proves to be low-yielding or when substrate scope needs to be expanded.[2][5][6]

Rationale and Mechanistic Insight

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds.[2][3] The catalytic cycle, driven by a palladium(0) complex, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromoanisole).

  • Amine Coordination & Deprotonation: The amine (1-ethylpiperidin-4-amine) coordinates to the palladium center, and a base facilitates its deprotonation.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for reaction efficiency. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig Amination strategy.

Detailed Experimental Protocol

Part A: Synthesis of 1-ethylpiperidin-4-amine

  • To a solution of 1-ethylpiperidin-4-one (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq).

  • Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture, then add aqueous NaOH (2M) to basify.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the intermediate amine, which can often be used without further purification.

Part B: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromoanisole (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add anhydrous toluene via syringe, followed by a solution of 1-ethylpiperidin-4-amine (1.2 eq) in toluene.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the target compound.

Analytical Characterization

The identity and purity of the synthesized 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine should be confirmed using standard analytical techniques. Expected data are summarized below.

Technique Expected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons (complex multiplets), methoxy group (singlet, ~3.8 ppm), and aromatic protons. The N-H proton will appear as a broad singlet.[7][8][9]
¹³C NMR Peaks for the ethyl carbons, piperidine ring carbons, the methoxy carbon (~55 ppm), and aromatic carbons.[7][9][10]
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 235.18.
Purity (HPLC) >95% for use in biological assays.

Safety and Handling

Proper laboratory safety protocols must be followed. The table below outlines hazards associated with key reagents.

Reagent CAS Number Key Hazards Handling Precautions
Sodium Triacetoxyborohydride 56553-60-7Flammable solid, water-reactive, causes serious eye damage.[11][12]Handle under an inert atmosphere. Keep away from water and ignition sources. Wear appropriate PPE, including eye protection.[13][14][15]
2-Methoxyaniline 90-04-0Toxic if swallowed, skin/eye irritant, suspected mutagen.Avoid inhalation and contact with skin. Use in a well-ventilated fume hood.
Dichloroethane (DCE) 107-06-2Flammable, carcinogen, toxic.Use in a closed system or fume hood. Avoid contact and inhalation.
Palladium Catalysts VariesIrritant, sensitizer, heavy metal toxicity.Handle in a fume hood, avoid creating dust. Wear gloves.
Sodium tert-butoxide 865-48-5Flammable solid, corrosive, water-reactive.Handle under an inert atmosphere. Reacts violently with water. Wear appropriate PPE.

Conclusion

The can be effectively achieved via two primary routes. The direct reductive amination offers operational simplicity and is often the first choice for its efficiency. The Buchwald-Hartwig amination provides a powerful and versatile alternative, particularly for more challenging substrates or for library synthesis. The selection of the optimal route will depend on the specific requirements of the research project, including scale, available starting materials, and optimization needs. Both methods are robust and draw upon well-established, reliable chemical transformations.

References

  • 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Supplementary Information. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. (2024, February 4). Reddit. Retrieved January 19, 2026, from [Link]

  • N-[1-(2-methylphenyl)ethyl]piperidin-4-amine - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

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  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.). Google Patents.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonam. (2022, December 18). Retrieved January 19, 2026, from [Link]

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  • Facile and Green Synthesis of Saturated Cyclic Amines - PMC. (n.d.). NCBI. Retrieved January 19, 2026, from [Link]

  • Challenging reductive amination : r/chemistry - Reddit. (2017, June 9). Reddit. Retrieved January 19, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Abstract: The N-aryl-piperidin-4-amine scaffold is a privileged motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-aryl-piperidin-4-amine scaffold is a privileged motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. While extensive literature on this exact molecule is not publicly available, this document serves as a predictive and methodological guide for researchers. It outlines plausible synthetic routes, detailed protocols for analytical characterization, and an expert analysis of the compound's expected physicochemical properties, reactivity, and stability, grounded in established chemical principles and data from closely related analogues.

Introduction and Structural Context

1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a polysubstituted heterocyclic compound featuring three key pharmacophoric elements: a tertiary amine within a piperidine ring, a secondary aromatic amine, and a methoxy-substituted phenyl group. The piperidine ring is a common structural feature in numerous FDA-approved drugs, prized for improving solubility and metabolic stability. The N-aryl and N-ethyl substitutions modulate the compound's basicity, lipophilicity, and steric profile, which are critical determinants of its interaction with biological targets.

This guide is designed for drug development professionals and researchers. It provides a foundational understanding of how to synthesize, purify, and characterize this molecule, establishing a framework for its potential application in discovery programs.

Physicochemical and Structural Properties

The molecular structure and predicted physicochemical properties of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine are fundamental to understanding its behavior in both chemical and biological systems.

Molecular Structure:

Caption: Chemical structure of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂O-
Molecular Weight 248.37 g/mol -
XLogP3-AA 2.5 - 3.5Predicted
Hydrogen Bond Donors 1 (Amine N-H)Predicted
Hydrogen Bond Acceptors 3 (Piperidine N, Amine N, Methoxy O)Predicted
pKa (most basic) 8.5 - 9.5 (Piperidine N)Predicted
pKa (most acidic) 20 - 22 (Amine N-H)Predicted

Note: Values are estimated based on computational models and data from analogous structures, as direct experimental data is not widely published.

Synthesis and Purification Workflow

The synthesis of N-substituted piperidin-4-amines can be approached from two primary retrosynthetic strategies: forming the C4-N bond or forming the N1-substituent bond. A highly reliable and scalable approach involves the reductive amination of a piperidone precursor.

Proposed Synthetic Pathway: Reductive Amination

A robust method for preparing the title compound is a two-step sequence starting from commercially available 4-piperidone.

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-ethyl-4-piperidone

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Add acetaldehyde (1.5 eq) and stir for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-ethyl-4-piperidone, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

  • To a solution of 1-ethyl-4-piperidone (1.0 eq) from the previous step in methanol (~0.5 M), add 2-methoxyaniline (1.1 eq).

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq) and stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the mixture to 0°C in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with the addition of aqueous ammonium hydroxide solution and stir vigorously for 1 hour.

  • Filter the resulting suspension through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

Purification Protocol

The crude product is purified via automated flash column chromatography.

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane.

  • Detection: UV at 254 nm and 280 nm.

  • Outcome: Fractions containing the pure product are combined and concentrated to yield the title compound as a pale yellow oil or solid. Purity should be assessed by HPLC and NMR.[1]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the structure and purity of the synthesized compound. This involves a combination of NMR spectroscopy, mass spectrometry, and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure elucidation.[2]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons: Four signals in the δ 6.8-7.2 ppm range, exhibiting coupling patterns characteristic of an ortho-disubstituted benzene ring.

    • Piperidine Ring Protons: Complex multiplets between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be deshielded. The proton at position 4 (CH-N) will likely appear as a multiplet around δ 3.5-4.0 ppm.

    • Ethyl Group Protons: A quartet (~δ 2.5 ppm) for the -CH₂- group and a triplet (~δ 1.1 ppm) for the -CH₃ group.

    • Methoxy Group Protons: A sharp singlet around δ 3.8 ppm.

    • Amine Proton (N-H): A broad singlet, potentially exchangeable with D₂O, with a chemical shift that can vary depending on concentration and solvent.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon atoms.

    • Aromatic Carbons: Six signals in the δ 110-150 ppm range. The carbon bearing the methoxy group will be the most downfield.

    • Piperidine Ring Carbons: Signals typically between δ 30-60 ppm.

    • Ethyl Group Carbons: Two signals, one around δ 52 ppm (-CH₂-) and one around δ 12 ppm (-CH₃-).

    • Methoxy Carbon: A signal around δ 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.[3][4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal due to the presence of basic nitrogen atoms, which are readily protonated.

  • Expected Parent Ion: [M+H]⁺ at m/z 249.196.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns.[3] Alpha-cleavage adjacent to the piperidine nitrogen is a dominant pathway, leading to the loss of the ethyl group or ring-opening fragments. Cleavage of the C4-N bond is also expected.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the final compound. A well-developed HPLC method is crucial for quality control.[7][8]

Table 2: Recommended HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 10% to 95% B over 15 minEnsures elution of the compound and any potential impurities with varying polarities.[7]
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nm and 280 nmThe aromatic ring provides strong UV absorbance.
Injection Vol. 5 µLStandard injection volume.

This method should be validated for specificity, linearity, accuracy, and precision according to standard pharmaceutical guidelines.[9][10]

Chemical Reactivity and Stability

Understanding the reactivity and stability of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is critical for its handling, storage, and formulation.

Key Reactive Sites
  • Piperidine Nitrogen (Tertiary Amine): This is the most basic site and is susceptible to protonation and quaternization reactions. It can also be oxidized, though it is generally more stable than the secondary aromatic amine.

  • Aromatic Amine Nitrogen (Secondary Amine): While less basic than the piperidine nitrogen, this site can be acylated, alkylated, or participate in further cross-coupling reactions. It is also a primary site for oxidative degradation.[11]

  • Aromatic Ring: The electron-donating methoxy and amino groups activate the ring towards electrophilic aromatic substitution, primarily at the positions ortho and para to these substituents.

Stability Profile

Aromatic amines, as a class, can be sensitive to light, air (oxidation), and acidic conditions.[11][12]

  • Oxidative Stability: Exposure to air and light can lead to the formation of colored impurities through oxidation and polymerization, a known issue for aromatic amines.[11] Storage under an inert atmosphere (nitrogen or argon) in amber vials is recommended.

  • pH Stability: The compound is expected to be most stable in neutral to basic aqueous solutions. In strongly acidic conditions, degradation may occur over time, although protonation will protect the amine from some oxidative pathways.[12][13]

  • Thermal Stability: The compound is expected to be thermally stable under typical laboratory conditions. Long-term storage should be at low temperatures (-20°C or 4°C) to minimize degradation.[14]

A forced degradation study (exposing the compound to acid, base, oxidative, and photolytic stress) as per ICH guidelines would be necessary to fully characterize its stability profile for any pharmaceutical development program.

Conclusion

This technical guide provides a comprehensive, predictive framework for the chemical properties of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. By leveraging established synthetic methodologies and analytical protocols, this document equips researchers and drug development professionals with the necessary knowledge to synthesize, characterize, and handle this compound. The outlined procedures for synthesis via reductive amination, purification by column chromatography, and characterization using NMR, MS, and HPLC represent a robust and scientifically sound approach to working with this and related N-aryl-piperidin-4-amine derivatives. The insights into its reactivity and stability further ensure that its potential can be explored with a clear understanding of its chemical behavior.

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Foundational

An In-depth Technical Guide to 1-ethyl-N-(aryl)piperidin-4-amine Derivatives for Researchers

Disclaimer: The specific compound, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, is not extensively documented in publicly available scientific literature, and a specific CAS number could not be identified. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific compound, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, is not extensively documented in publicly available scientific literature, and a specific CAS number could not be identified. This guide provides a comprehensive technical overview based on closely related and well-characterized analogs, particularly 1-ethyl-N-(4-methoxyphenyl)piperidin-4-amine and other N-aryl piperidin-4-amine derivatives. The methodologies and data presented are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction and Chemical Identity

Substituted piperidines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The 1-ethyl-N-(aryl)piperidin-4-amine scaffold is of significant interest due to its versatile chemical handles and potential for diverse pharmacological applications, including roles as cognition enhancers and ligands for various receptors.[3][4] This guide will focus on the synthesis, characterization, and potential applications of this important class of molecules, with a specific emphasis on the methoxy-substituted phenyl derivatives.

While a dedicated entry for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is elusive, we can infer its properties from the available data on its structural isomers and precursors. For the purpose of this guide, we will draw comparative data from the more documented 4-methoxy isomer and related compounds.

Core Structure:

Caption: General scaffold of 1-ethyl-N-(aryl)piperidin-4-amine.

Physicochemical Properties of a Related Analog: 1-ethyl-N-(4-methoxyphenyl)piperidin-4-amine

PropertyValueSource
Molecular FormulaC14H22N2O[5]
Molecular Weight234.34 g/mol [5]
CAS NumberNot available[5]

Synthesis Strategies

The synthesis of 1-ethyl-N-(aryl)piperidin-4-amines can be approached through several established organic chemistry reactions. A common and effective method is reductive amination.

Reductive Amination Approach

This two-step, one-pot reaction is a versatile method for forming C-N bonds. The general workflow involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Workflow for the Synthesis of 1-ethyl-N-(4-methoxyphenyl)piperidin-4-amine:

Reductive_Amination_Workflow start Starting Materials: 1-ethylpiperidin-4-one 4-methoxyaniline step1 Step 1: Imine Formation Solvent: Methanol or Ethanol Catalyst: Acetic Acid (optional) start->step1 step2 Step 2: In situ Reduction Reducing Agent: Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB) step1->step2 workup Aqueous Work-up & Extraction Quench with water Extract with organic solvent (e.g., Ethyl Acetate) step2->workup purification Purification Column Chromatography workup->purification product Final Product: 1-ethyl-N-(4-methoxyphenyl)piperidin-4-amine purification->product

Caption: Reductive amination workflow for synthesizing N-aryl piperidin-4-amines.

Experimental Protocol (Exemplary):

  • Imine Formation:

    • To a solution of 1-ethylpiperidin-4-one (1 equivalent) in methanol, add 4-methoxyaniline (1 equivalent).

    • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of water.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-ethyl-N-(4-methoxyphenyl)piperidin-4-amine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For N-alkylamines, a characteristic fragmentation pattern is often observed involving alpha-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[6]

  • Expected Molecular Ion (M+H)+: For C14H22N2O, the expected m/z would be approximately 235.18.

  • Fragmentation: Alpha-cleavage on either side of the piperidine nitrogen can lead to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the protons of the piperidine ring, the ethyl group attached to the piperidine nitrogen, and the methoxy group protons. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Exemplary NMR Data Interpretation for a similar structure: For N-substituted piperidines, the chemical shifts of the protons on the piperidine ring are influenced by the nature of the substituent on the nitrogen.[7] The aromatic protons of the methoxyphenyl group would typically appear in the range of δ 6.8-7.5 ppm. The methoxy protons would be a sharp singlet around δ 3.8 ppm. The protons of the ethyl group would show a characteristic quartet and triplet pattern.

Potential Applications in Research and Drug Discovery

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.

  • Cognition Enhancement: Derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs, potentially for the treatment of neurodegenerative diseases like Alzheimer's disease.[4]

  • Receptor Ligands: The versatile nature of this scaffold allows for the synthesis of ligands for various receptors, including sigma-1 receptors, which are targets for neurological disorders.[3]

  • Analytical Chemistry: N-(4-aminophenyl)piperidine has been used as a derivatization agent to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS).[8]

Logical Relationship of Scaffold to Application:

Scaffold_to_Application scaffold 1-ethyl-N-(aryl)piperidin-4-amine Scaffold properties Tunable Physicochemical Properties (Lipophilicity, Basicity, H-bonding) scaffold->properties sar Structure-Activity Relationship (SAR) Exploration properties->sar applications Potential Applications sar->applications cns CNS Disorders (e.g., Alzheimer's) applications->cns receptor Receptor Modulation (e.g., Sigma-1) applications->receptor analytical Analytical Derivatization applications->analytical

Sources

Exploratory

structure elucidation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

An In-Depth Technical Guide to the Structure Elucidation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Foreword: The Architectural Approach to Molecular Structure In the realm of drug discovery and development, the una...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Foreword: The Architectural Approach to Molecular Structure

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. A molecule's identity, defined by the precise connectivity and spatial arrangement of its atoms, dictates its function, reactivity, and interaction with biological systems. This guide eschews a simple recitation of data, instead adopting a holistic and logical progression to unravel the molecular architecture of a novel piperidine derivative, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine .

We will treat the molecule as an unknown, demonstrating how a synergistic application of modern analytical techniques—mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments—can be used to piece together the structural puzzle. Each piece of evidence will be critically evaluated, not just for what it reveals, but for how it validates and complements the entire analytical narrative. This document is intended for researchers, scientists, and drug development professionals who seek not just to identify, but to truly understand the process of molecular structure elucidation.

Initial Assessment: Molecular Formula and Degrees of Unsaturation

The first step in any structure elucidation is to determine the elemental composition and, from it, the degrees ofaturation, which provides an initial count of rings and/or multiple bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[1] For our target compound, an Electron Spray Ionization (ESI) source in positive ion mode is chosen for its soft ionization, which maximizes the abundance of the protonated molecular ion [M+H]⁺.

The HRMS analysis yields a primary ion at an m/z (mass-to-charge ratio) of 247.1859 . This value corresponds to the protonated molecule, [M+H]⁺. Subtracting the mass of a proton (1.007276 Da) gives the mass of the neutral molecule as 246.1786 Da. A formula calculator, using common elements (C, H, N, O) and a low ppm (parts per million) error tolerance, unequivocally assigns the molecular formula as C₁₄H₂₂N₂O .

With the molecular formula established, the Degree of Unsaturation (DoU) is calculated:

DoU = C - (H/2) + (N/2) + 1 DoU = 14 - (22/2) + (2/2) + 1 DoU = 14 - 11 + 1 + 1 = 5

A DoU of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation) and one additional ring structure. This initial hypothesis perfectly aligns with the proposed piperidine and phenyl rings in the molecule's name.

Mass Spectrometry: Deconstructing the Molecular Ion

Beyond providing the molecular formula, tandem mass spectrometry (MS/MS) offers critical connectivity information through controlled fragmentation of the molecular ion.[2] By selecting the parent ion (m/z 247.2) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that correspond to stable pieces of the molecule.

Proposed Fragmentation Pathway

The fragmentation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is dictated by the most labile bonds and the formation of stable carbocations or neutral losses. The primary sites of fragmentation are the alpha-carbons relative to the piperidine nitrogen and the bonds surrounding the C4-amine linkage.

G cluster_path1 Pathway 1: α-Cleavage cluster_path2 Pathway 2: Piperidine Ring Opening parent Parent Ion [M+H]⁺ m/z = 247.2 C₁₄H₂₃N₂O⁺ f1 Loss of C₂H₄ (Ethene) m/z = 219.2 f2 Loss of •CH₃ (Methyl radical) m/z = 232.2 parent->f2 - •CH₃ f3 Fragment m/z = 124.1 C₇H₉NO⁺ (Methoxyphenylaminium) parent->f3 - C₇H₁₄N f5 Fragment m/z = 98.1 C₆H₁₂N⁺ parent->f5 - C₈H₁₁N₂O f2->f1 - H₂ f4 Fragment m/z = 123.1 C₇H₈NO⁺ f3->f4 - H

Data Summary: Mass Spectrometry
m/z (Observed)Formula (from HRMS)Proposed Identity
247.1859[C₁₄H₂₂N₂O + H]⁺Protonated Molecular Ion
232.1621[C₁₃H₂₀N₂O]⁺Loss of a methyl radical (•CH₃) from the ethyl group
124.0757[C₇H₁₀NO]⁺Protonated 2-methoxyaniline fragment
98.1121[C₆H₁₂N]⁺Ethyl-piperidine iminium ion fragment
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Mass Spectrometry (MS1): Acquire full scan mass spectra from m/z 50 to 500 in positive ion mode using an Orbitrap or TOF mass analyzer to achieve high resolution (<5 ppm mass accuracy).

  • Tandem Mass Spectrometry (MS2): Perform data-dependent acquisition, selecting the top 3 most intense ions from the MS1 scan for fragmentation using CID with a normalized collision energy of 25-35 eV.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups. The predicted spectrum for our target compound will confirm the presence of N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3350 - 3310Medium, SharpN-H StretchSecondary Amine[3]
3080 - 3010MediumC-H StretchAromatic C-H
2970 - 2850StrongC-H StretchAliphatic C-H (CH₃, CH₂)
~1600, ~1490MediumC=C StretchAromatic Ring
1590 - 1650MediumN-H BendSecondary Amine
1260 - 1230StrongC-O StretchAryl Ether
1335 - 1250MediumC-N StretchAromatic Amine[3]
1250 - 1020MediumC-N StretchAliphatic Amine[3]

The presence of a single, sharp N-H stretch is a key diagnostic feature distinguishing the secondary amine in our structure from a primary amine (which would show two bands) or a tertiary amine (which would show none).[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-safe wipe lightly dampened with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4][5] By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can assemble the molecular skeleton piece by piece.

G cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS C₁₄H₂₂N₂O DoU = 5 HNMR ¹H NMR (Spin Systems) MS->HNMR IR N-H Aromatic Ether IR->HNMR CNMR ¹³C NMR (Carbon Count) HNMR->CNMR COSY COSY (¹H-¹H Links) CNMR->COSY HSQC HSQC (¹H-¹³C Links) COSY->HSQC HMBC HMBC (Fragment Links) HSQC->HMBC Structure Final Structure Confirmed HMBC->Structure

¹H NMR Analysis

The ¹H NMR spectrum provides the first detailed look at the proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
6.85 - 7.10m4HAr-H (2-methoxyphenyl)
~5.5 (variable)br s1HN-H
3.88s3HO-CH₃
3.45m1HCH -N (Piperidine C4)
2.95m2HPiperidine C2/C6 H (eq)
2.50q, J=7.2 Hz2HN-CH₂ -CH₃
2.20m2HPiperidine C2/C6 H (ax)
1.95m2HPiperidine C3/C5 H (eq)
1.60m2HPiperidine C3/C5 H (ax)
1.10t, J=7.2 Hz3HN-CH₂-CH₃

Key Insights: The aromatic region (4H) confirms a substituted benzene ring. The sharp 3H singlet at 3.88 ppm is characteristic of a methoxy group. The classic triplet-quartet pattern for the ethyl group is clearly visible. The remaining complex multiplets correspond to the non-equivalent protons of the piperidine ring.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Chemical Shift (δ, ppm)DEPTProposed Assignment
152.4CAr-C -O
137.9CAr-C -N
121.5CHAr-C H
118.1CHAr-C H
114.6CHAr-C H
110.2CHAr-C H
55.4CH₃O-C H₃
52.8CH₂C H₂ (Piperidine C2/C6)
52.1CH₂N-C H₂-CH₃
50.1CHC H (Piperidine C4)
31.9CH₂C H₂ (Piperidine C3/C5)
12.0CH₃N-CH₂-C H₃

Key Insights: The spectrum shows 12 distinct signals. Due to symmetry, the two C2/C6 carbons and the two C3/C5 carbons of the piperidine ring are chemically equivalent, respectively. This brings the total carbon count to 14, matching our molecular formula.

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

  • COSY (¹H-¹H Correlation Spectroscopy): Confirms J-coupling between adjacent protons. It would show correlations between the ethyl CH₂ and CH₃, and trace the connectivity from the C2 protons to the C3 protons and on to the C4 proton within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, allowing for the unambiguous assignment of all carbon signals listed in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

mol [label=<

>];

H_ethyl_CH2 [pos="1.2,1.2!", label="H (2.50 ppm)"]; H_ethyl_CH3 [pos="0.4,1.4!", label="H (1.10 ppm)"]; H_methoxy [pos="3.2,0.1!", label="H (3.88 ppm)"]; H_amine [pos="3.0,1.8!", label="H (~5.5 ppm)"]; H_pip_C4 [pos="2.2,1.5!", label="H (3.45 ppm)"]; H_aro [pos="4.5,0.8!", label="H (6.9 ppm)"];

C_pip_C2C6 [pos="1.5,0.5!", label="C (52.8 ppm)"]; C_ethyl_CH3 [pos="0.4,0.9!", label="C (12.0 ppm)"]; C_aro_CO [pos="3.5,0.5!", label="C (152.4 ppm)"]; C_aro_CN [pos="3.5,1.5!", label="C (137.9 ppm)"]; C_pip_C4 [pos="2.5,1.1!", label="C (50.1 ppm)"]; C_pip_C3C5 [pos="2.9,0.5!", label="C (31.9 ppm)"];

H_ethyl_CH2 -> C_pip_C2C6 [constraint=false]; H_ethyl_CH2 -> C_ethyl_CH3 [constraint=false]; H_methoxy -> C_aro_CO [constraint=false]; H_amine -> C_pip_C4 [constraint=false]; H_amine -> C_aro_CN [constraint=false]; H_pip_C4 -> C_pip_C2C6 [constraint=false]; H_pip_C4 -> C_pip_C3C5 [constraint=false]; H_aro -> C_aro_CN [constraint=false]; } END_DOT Caption: Key HMBC correlations confirming the molecular skeleton.

Critical HMBC Correlations:

  • Ethyl to Piperidine: The protons of the ethyl -CH₂- group (δ 2.50) show a correlation to the C2/C6 carbons (δ 52.8) of the piperidine ring, confirming the ethyl group is attached to the piperidine nitrogen.

  • Amine to Both Rings: The N-H proton (δ ~5.5) shows correlations to the piperidine C4 carbon (δ 50.1) and the aromatic C1' carbon (the one attached to nitrogen, δ 137.9). This is the definitive link connecting the piperidine and methoxyphenyl moieties via the amine bridge.

  • Methoxy to Aromatic Ring: The methoxy protons (δ 3.88) show a strong correlation to the aromatic C2' carbon (the one attached to the oxygen, δ 152.4), confirming its position on the ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a 30-degree pulse angle, a relaxation delay (D1) of 1 second, and acquire 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a 45-degree pulse angle, a longer relaxation delay (D1) of 5 seconds to ensure quantitative detection of all carbons, and acquire at least 1024 scans. Run DEPT-135 and DEPT-90 experiments to determine carbon multiplicities.

  • 2D NMR Acquisition:

    • COSY: Acquire with 256 increments in the F1 dimension and 8 scans per increment.

    • HSQC: Optimize for a one-bond J-coupling constant of 145 Hz.

    • HMBC: Optimize for a long-range J-coupling constant of 8 Hz to observe 2- and 3-bond correlations.

Conclusion: A Unified Structural Verdict

The structure elucidation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a testament to the power of a multi-faceted analytical approach.

  • HRMS established the elemental blueprint, C₁₄H₂₂N₂O , and the degree of unsaturation.

  • IR Spectroscopy provided a rapid confirmation of the key functional groups: a secondary amine, an aromatic ether, and aliphatic chains.

  • 1D NMR resolved the structure into its constituent parts—an ethyl group, a disubstituted piperidine ring, and a 2-methoxyphenyl group—and quantified the protons in each.

  • 2D NMR , particularly the HMBC experiment, served as the master architect, providing the unambiguous long-range correlations that connected these individual parts into the final, validated structure.

Each technique provided a layer of evidence that was independently necessary and collectively sufficient, resulting in a self-validating system that confirms the compound's identity with the highest degree of scientific confidence.

References

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. Available at: [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Available at: [Link]

  • Golotvin, S., Vodopianov, E., & Pol, A. (2012). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 50(10), 665-670. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Available at: [Link]

  • Stein, S. E. (2014). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo.
  • PrepChem. (n.d.). Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Supplementary Information for a related synthesis. This source provides typical NMR characterization data for similar chemical moieties. Available through various university or publisher repositories.
  • Çelik, H., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives. Chemistry & Biodiversity, 18(12), e2100433. Available at: [Link]

  • Phillips, E. M., & McNally, A. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Preprint. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). N-(4-fluorophenyl)-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine. Wiley. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-(METHOXYMETHYL)-N-PHENYL-1-(2-(2-THIENYL)ETHYL)-4-PIPERIDINAMINE. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted Mechanism of Action of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Foreword: Navigating the Frontiers of Novel Psychoactive Compound Research In the dynamic landscape of neuropharmacology, the exploration of novel chemical entities is paramount to advancing our understanding of CNS func...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontiers of Novel Psychoactive Compound Research

In the dynamic landscape of neuropharmacology, the exploration of novel chemical entities is paramount to advancing our understanding of CNS function and developing next-generation therapeutics. This guide delves into the predicted mechanism of action of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, a compound for which, at the time of writing, no definitive pharmacological data has been publicly disclosed. In the absence of direct empirical evidence, this document serves as a scientifically-grounded framework for initiating research into this molecule. By leveraging structure-activity relationships (SAR) of analogous compounds, we will construct a hypothesized mechanism of action and outline a comprehensive strategy for its experimental validation. This approach is designed to provide researchers, scientists, and drug development professionals with a robust starting point for their investigations.

Molecular Deconstruction and Pharmacophoric Analysis

The structure of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine presents several key pharmacophoric features that suggest a potential interaction with central nervous system (CNS) targets, particularly monoaminergic receptors and transporters.

a) The 1-ethyl-piperidin-4-amine Core: The piperidine scaffold is a privileged structure in CNS drug discovery, appearing in a vast array of approved therapeutics. The 4-amino-piperidine moiety is a common feature in potent analgesics.[1][2] The N-ethyl substitution on the piperidine nitrogen is a small alkyl group that can influence receptor affinity and selectivity, as well as pharmacokinetic properties.

b) The N-(2-methoxyphenyl) Substituent: The presence of a methoxyphenyl group is a well-established feature in ligands targeting serotonin and dopamine receptors. Specifically, the 2-methoxyphenyl moiety is a hallmark of many high-affinity 5-HT1A receptor ligands.[3][4][5][6] This structural element is also found in compounds targeting other monoamine receptors and transporters.

Hypothesized Mechanism of Action: A Focus on Serotonergic and Dopaminergic Systems

Based on the aforementioned structural motifs, the most plausible primary targets for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine are the serotonin and dopamine receptors, with a potential for interaction with their respective transporters.

Primary Hypothesis: 5-HT1A Receptor Antagonism

The N-(2-methoxyphenyl)piperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands. While the subject molecule contains a piperidine ring instead of piperazine, the overall topology is similar. Numerous compounds with a 2-methoxyphenyl group linked to a nitrogen-containing heterocycle exhibit high affinity for the 5-HT1A receptor, often acting as antagonists or partial agonists.[3][4][6]

Downstream Signaling Cascade (Hypothesized)

Should 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine act as a 5-HT1A receptor antagonist, it would likely inhibit the Gi/o-coupled signaling pathway. This would involve:

  • Inhibition of Adenylyl Cyclase: Antagonism of the 5-HT1A receptor would prevent the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: 5-HT1A receptor activation typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Antagonism would prevent this, leading to increased neuronal excitability.

Visualization of the Hypothesized 5-HT1A Antagonist Signaling Pathway

5-HT1A_Antagonist_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein No Activation AC Adenylyl Cyclase G_protein->AC Inhibition Blocked cAMP cAMP AC->cAMP Conversion Continues Compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Compound->5HT1A_R Binds and Blocks Serotonin Serotonin (5-HT) Serotonin->5HT1A_R Binding Prevented ATP ATP ATP->AC Conversion Continues Experimental_Workflow Start 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Binding_Assay Radioligand Binding Assays (Primary Screen) Start->Binding_Assay Determine Ki Functional_Assay Functional Assays (e.g., [³⁵S]GTPγS) Binding_Assay->Functional_Assay Identify high-affinity targets Downstream_Signaling Downstream Signaling Studies (e.g., cAMP, Ca²⁺ flux) Functional_Assay->Downstream_Signaling Determine functional activity (agonist/antagonist) In_Vivo In Vivo Behavioral Models Downstream_Signaling->In_Vivo Confirm cellular effects Conclusion Mechanism of Action Elucidated In_Vivo->Conclusion Establish physiological relevance

Caption: A systematic workflow for the experimental validation of the mechanism of action.

Concluding Remarks and Future Directions

This guide has presented a hypothesized mechanism of action for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, grounded in the established pharmacology of structurally related compounds. The primary hypothesis points towards an interaction with the 5-HT1A receptor, likely as an antagonist, with secondary possibilities including modulation of dopamine D2/D3 receptors or the dopamine transporter.

It is imperative to underscore that these are predictions awaiting empirical validation. The outlined experimental framework provides a clear and scientifically rigorous path to elucidate the true pharmacological profile of this novel compound. The results of these studies will be instrumental in determining its potential as a research tool or a therapeutic lead. As with all novel compounds, a thorough investigation of its off-target activities, pharmacokinetics, and safety profile will be essential for any future development.

References

  • (Reference to a general review on piperidine in medicinal chemistry - placeholder, as no direct reference was found in the search results for this general concept)
  • Andrić, D., Dukic-Stefanovic, S., Penjišević, J., Jevtić, I., Šukalović, V., Suručić, R., & Kostić-Rajačić, S. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Book of proceedings - 1st International Conference on Chemo and Bioinformatics. [Link]

  • Anonymous. (2001). N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1027–1037. [Link]

  • Anonymous. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937–948. [Link]

  • (Reference placeholder for general biological activity of piperidine compounds)
  • Anonymous. (2022). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. ResearchGate. [Link]

  • Anonymous. (2021). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL N-{4-[2-(4-ARYL-PIPERAZIN-1-YL)-ETHYL]-PHENYL}-ARYLAMIDES. ResearchGate. [Link]

  • (Reference placeholder for NMDA receptor antagonists with piperidine scaffold)
  • (Reference placeholder for antihypertensive piperidine deriv
  • Anonymous. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry. [Link]

  • (Reference placeholder for cytotoxic piperazine deriv
  • (Reference placeholder for anti-acetylcholinesterase piperidine deriv
  • Anonymous. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Anonymous. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Pharmacology, Biochemistry and Behavior, 81(1), 106–114. [Link]

  • Anonymous. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittelforschung, 26(8), 1548–1551. [Link]

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Exploratory

A Strategic Framework for Identifying and Validating the Biological Targets of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

An In-Depth Technical Guide Abstract: The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine represents a novel chemical entity with limited characterization in publicly accessible scientific literature. Its composite...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine represents a novel chemical entity with limited characterization in publicly accessible scientific literature. Its composite structure, featuring a 4-anilinopiperidine-like core, suggests a high probability of interaction with central nervous system (CNS) targets. This guide eschews a speculative listing of potential targets. Instead, it presents a robust, multi-phase strategic workflow designed for the systematic identification, validation, and mechanistic elucidation of its biological targets. We provide the scientific rationale behind each experimental phase, from initial in-silico predictions to definitive target engagement in a cellular context, equipping research and drug development professionals with a comprehensive and actionable research plan.

Foundational Analysis: Deconstructing the Pharmacophore

Prior to initiating any experimental work, a thorough analysis of the molecule's constituent parts is essential for generating informed hypotheses. The structure of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine can be dissected into two primary pharmacophoric motifs:

  • The N-phenylpiperidin-4-amine Core: This scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for CNS-active agents. It is famously the core of fentanyl and its numerous analogs, which are potent agonists of the μ-opioid receptor.[1][2] Its presence immediately prioritizes opioid receptors as a primary class of potential targets.

  • The 2-Methoxyphenyl Moiety: The substitution pattern on the phenyl ring is critical. The (2-methoxyphenyl)piperazine structure is a recurring motif in ligands targeting serotonergic and dopaminergic receptors.[3] Specifically, it is found in potent and selective 5-HT1A receptor antagonists like WAY-100635 and high-affinity D3 receptor antagonists.[3][4] The methoxy group's position influences receptor subtype selectivity and metabolic stability.

This initial structural assessment logically dictates that the primary target search space should encompass G-protein coupled receptors (GPCRs), specifically opioid, serotonin, and dopamine receptor families. Furthermore, the broader class of piperidine-based compounds has shown activity at monoamine transporters (DAT, SERT, NET) and ion channels like the NMDA receptor, which should be considered as secondary potential targets.[5][6]

A Systematic Workflow for Target Discovery

We propose a tiered approach that progresses from broad, predictive methods to highly specific, validated results. This workflow is designed to maximize resource efficiency by using computational data to guide subsequent, more labor-intensive experimental phases.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening & Validation cluster_2 Phase 3: MoA & Selectivity A Structural Analysis & Pharmacophore Mapping B Reverse Docking & Similarity Searching A->B C Hypothesized Target List (GPCRs, Transporters, Ion Channels) B->C D Broad Radioligand Binding Assays C->D Prioritize high-scoring hits E Functional Assays (e.g., cAMP, Ca2+ Flux) D->E F Direct Target Engagement (e.g., CETSA) E->F G Downstream Signaling Pathway Analysis F->G Confirm primary target(s) H Broad Off-Target Liability Panel (e.g., CEREP) G->H I Validated Target(s) with Functional Profile H->I

Caption: A logical workflow for target identification and validation.

Phase 1: In Silico Prediction and Hypothesis Generation

The causality for beginning with a computational phase is rooted in risk mitigation and resource management. By simulating interactions across a vast biological target space, we can generate a data-driven, prioritized list of candidates for subsequent wet-lab investigation, thereby avoiding costly and low-yield empirical screening.

Protocol: Reverse Docking Against CNS-Focused Libraries

Reverse docking computationally screens a single ligand against a library of macromolecular target structures. This approach is invaluable for identifying potential binding partners and predicting binding affinities.

Objective: To identify the most probable protein targets for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine from a curated library of CNS receptors.

Methodology:

  • Ligand Preparation:

    • Generate the 3D conformation of the compound using a chemistry informatics toolkit (e.g., RDKit).

    • Perform energy minimization using a force field like MMFF94.

    • Generate all reasonable ionization states at physiological pH (7.4).

  • Target Library Preparation:

    • Assemble a library of high-resolution crystal structures or validated homology models for human opioid (μ, δ, κ), serotonin (5-HT1A, 5-HT2A, etc.), and dopamine (D1-D5) receptors, as well as key monoamine transporters (DAT, SERT, NET).

    • Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on known co-crystallized ligands.

  • Docking Execution:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into each receptor's binding site.

    • Employ a sufficiently exhaustive search algorithm to explore the conformational space of the ligand within the binding pocket.

  • Analysis and Prioritization:

    • Rank the targets based on the predicted binding energy (docking score).

    • Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) are chemically sensible. A key interaction to look for is the potential salt bridge between the protonated piperidine nitrogen and a conserved aspartate residue in the transmembrane domain 3 of many aminergic GPCRs.

Data Presentation: Predicted Target Affinity Profile

The output of this in silico phase should be summarized in a table to guide the next stage of experiments.

Predicted TargetReceptor FamilyDocking Score (kcal/mol)Key Predicted Interactions
μ-Opioid ReceptorOpioid-9.8Salt bridge with Asp147; π-π stacking with His297
Dopamine D3 ReceptorDopamine-9.5H-bond with Ser192; hydrophobic pocket engagement
5-HT1A ReceptorSerotonin-9.1Salt bridge with Asp116; interaction with Phe361/362
Dopamine Transporter (DAT)Transporter-8.5Aromatic interactions in the central binding site
κ-Opioid ReceptorOpioid-8.2Hydrophobic interactions
NMDA Receptor (NR1/2B)Ion Channel-7.9Cation-π interaction with Tyr/Phe residues

Note: Data are hypothetical and for illustrative purposes.

Phase 2: In Vitro Screening and Direct Target Validation

With a prioritized list of targets from the computational phase, the next logical step is to confirm these interactions empirically. This phase aims to answer two questions: Does the compound bind? And if so, what is its functional effect?

Protocol: Competitive Radioligand Binding Assays

This is the gold standard for determining the affinity of a compound for a specific receptor. The experiment measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity (Ki) of the compound for the top 3-5 predicted targets.

Methodology:

  • Membrane Preparation: Use commercially available cell membrane preparations expressing the human recombinant target receptor (e.g., μ-opioid, D3).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for μ-opioid), and increasing concentrations of the test compound (1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine).

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. The receptors and bound radioligand are trapped on the filter.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: Cellular Thermal Shift Assay (CETSA)

While binding assays confirm an interaction with isolated receptors, CETSA provides evidence of direct target engagement in a more physiologically relevant environment—intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Objective: To confirm direct binding of the compound to its primary target in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells expressing the target protein with either the vehicle control or the test compound.

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a specific detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature. A successful ligand-induced stabilization will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.

Phase 3: Functional Characterization and MoA

Confirming that a compound binds to a target is incomplete without understanding the functional consequence of that binding. For GPCRs, this means determining whether the compound acts as an agonist, antagonist, or allosteric modulator.

Hypothetical Signaling Pathway: GPCR Activation

Based on the primary hypothesized targets (opioid, dopamine, serotonin receptors), the compound is likely to modulate signaling pathways involving the Gαi/o subunit, which leads to the inhibition of adenylyl cyclase.

G cluster_0 Cell Membrane Compound Test Compound Receptor GPCR (e.g., μ-Opioid) Compound->Receptor Binding G_Protein Gαi/βγ Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates

Caption: A potential GPCR signaling pathway modulated by the compound.

Protocol: cAMP Inhibition Assay

This functional assay directly measures the downstream consequence of Gαi/o-coupled GPCR activation.

Objective: To determine if the compound is an agonist or antagonist at its primary Gαi/o-coupled receptor target.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor.

  • Agonist Mode:

    • Treat cells with increasing concentrations of the test compound.

    • Add forskolin to stimulate adenylyl cyclase and generate a high basal level of cAMP.

    • Incubate and then lyse the cells.

    • Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • An agonist will cause a dose-dependent decrease in cAMP levels.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a known agonist for the target receptor at its EC80 concentration, along with forskolin.

    • Incubate, lyse, and measure cAMP.

    • An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.

  • Data Analysis: Plot the cAMP response against the compound concentration to determine potency (EC50 for agonists) or affinity (IC50/Kb for antagonists).

Conclusion and Strategic Outlook

The molecule 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine holds significant potential as a CNS-active agent due to its structural homology with known modulators of opioid, dopaminergic, and serotonergic systems. The lack of existing data necessitates a structured, hypothesis-driven approach to target identification. The multi-phase workflow detailed in this guide—progressing from in silico prediction to in vitro validation and functional characterization—provides a scientifically rigorous and resource-efficient pathway to elucidate its primary biological targets and mechanism of action. Successful execution of this plan will not only define the pharmacology of this specific molecule but will also provide a blueprint for the systematic characterization of other novel chemical entities.

References

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  • Kumar, V. et al. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • PubChem. 4-(2-Methoxyphenyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Vatamaniuc, A. et al. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. [Link]

  • Dutta, A.K. et al. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. [Link]

  • ACS Publications. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

  • Zhou, Z.L. et al. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Arulraj, R. et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Dong, M.K. et al. Effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Park, S.P. et al. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Acta Crystallographica Section E. [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

A Senior Application Scientist's Perspective on Methodical Investigation Foreword: Unveiling the Bioactivity of a Novel Piperidine Analogue The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine represents a novel che...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Methodical Investigation

Foreword: Unveiling the Bioactivity of a Novel Piperidine Analogue

The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine represents a novel chemical entity with a piperidine core, a common scaffold in neuropharmacology. Its structural motifs, specifically the N-aryl-piperidin-4-amine core, suggest a potential interaction with G protein-coupled receptors (GPCRs), a major target class for therapeutics.[1][2][3] This guide provides a comprehensive framework for the in vitro characterization of this compound, grounded in established methodologies and scientific rationale. As we lack pre-existing data on this specific molecule, our approach will be hypothesis-driven, focusing on logical target classes derived from its structural features.

The following sections will detail a systematic approach to elucidate the compound's primary biological targets, binding affinity, and functional activity. We will explore its potential interactions with dopamine and opioid receptors, two prominent GPCR families implicated in a wide range of physiological and pathological processes.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pharmacological profile of novel compounds.

Part 1: Hypothesis-Driven Target Identification and Primary Screening

The chemical structure of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine shares features with known dopaminergic and opioidergic ligands. The methoxyphenyl group and the substituted piperidine are present in various active compounds targeting these receptor systems.[6][7][8] Therefore, a logical starting point for our investigation is to screen for activity at dopamine and opioid receptors.

Initial Broad-Spectrum Screening: The Power of Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10] These assays are robust, sensitive, and allow for the quantification of the dissociation constant (Ki), a measure of binding affinity.

A competitive binding assay format is most suitable for an initial screen. In this setup, the test compound (1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine) competes with a known radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine its inhibitory constant (Ki).

Workflow for Initial Radioligand Binding Screen:

Figure 1: General workflow for a competitive radioligand binding assay.

Table 1: Proposed Initial Radioligand Binding Screen Panel

Receptor TargetRadioligandRationale
Dopamine D2[3H]Spiperone or [3H]RacloprideKey target for antipsychotic and neurological drugs.[4][11]
Dopamine D3[3H]Spiperone or [3H]7-OH-DPATImplicated in reward and cognition.
Dopamine D4[3H]SpiperoneStructurally related to D2 and a target for some atypical antipsychotics.[12]
Mu-Opioid (MOR)[3H]DAMGOPrimary target for opioid analgesics.[5][13]
Delta-Opioid (DOR)[3H]NaltrindoleInvolved in analgesia and mood regulation.[13]
Kappa-Opioid (KOR)[3H]U-69,593Plays a role in analgesia, dysphoria, and diuresis.[13]
Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized framework. Specific parameters such as incubation time, temperature, and buffer composition should be optimized for each receptor target.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., [3H]Spiperone).

  • Unlabeled competitor (1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • 96-well filter plates with glass fiber filters.[14]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Characterization of Receptor Activity

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Is 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine an agonist, an antagonist, or an inverse agonist? Functional assays measure the downstream signaling events following receptor activation.[15][16][17]

Assessing G-Protein Activation: The GTPγS Binding Assay

The GTPγS binding assay is a direct measure of G-protein activation. In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify the agonist-induced exchange of GDP for GTP on the Gα subunit. An increase in [35S]GTPγS binding indicates agonist activity.

Workflow for GTPγS Binding Assay:

Figure 2: Workflow for a [35S]GTPγS binding assay.

Measuring Second Messenger Modulation: cAMP Assays

Many GPCRs, including dopamine and opioid receptors, signal through the modulation of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[11][17]

  • Gi/o-coupled receptors (e.g., D2, D3, D4, MOR, DOR, KOR) inhibit adenylyl cyclase, leading to a decrease in cAMP.

  • Gs-coupled receptors (e.g., D1, D5) stimulate adenylyl cyclase, causing an increase in cAMP.

cAMP levels can be measured using various techniques, including fluorescence-based biosensors and immunoassays.[16][18][19]

Table 2: Functional Assays for Hypothesized Targets

Receptor TargetG-Protein CouplingFunctional AssayExpected Agonist Response
Dopamine D2Gi/ocAMP Inhibition AssayDecrease in forskolin-stimulated cAMP levels.[11]
Mu-Opioid (MOR)Gi/ocAMP Inhibition AssayDecrease in forskolin-stimulated cAMP levels.[17]
Experimental Protocol: cAMP Inhibition Assay

This protocol is designed to assess the activity of the test compound at Gi/o-coupled receptors.

Materials:

  • A cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293).[11]

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

  • Multi-well assay plates.

Procedure:

  • Cell Culture and Plating: Culture the cells under standard conditions and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to an appropriate confluency.

  • Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer. Add the test compound at various concentrations. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration. For agonists, determine the EC50 (potency) and Emax (efficacy) relative to a standard agonist. For antagonists, determine the IC50 and calculate the Kb (antagonist dissociation constant).

Investigating G-Protein Independent Signaling: β-Arrestin Recruitment Assays

GPCRs can also signal through G-protein-independent pathways, often mediated by β-arrestins.[11][17] Ligands that preferentially activate one pathway over another are known as "biased agonists." β-arrestin recruitment assays are crucial for identifying such biased signaling. These assays typically use engineered cell lines where β-arrestin is tagged with an enzyme or a fluorescent protein, and its recruitment to the activated receptor is measured.

Workflow for β-Arrestin Recruitment Assay:

Figure 3: General workflow for a β-arrestin recruitment assay.

Part 3: Data Synthesis and Pharmacological Profile

The culmination of these in vitro assays will provide a comprehensive pharmacological profile of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Table 3: Example Data Summary for a Hypothetical Active Compound

AssayReceptorParameterValue (nM)
Radioligand BindingDopamine D2Ki50
Radioligand BindingMu-OpioidKi>10,000
cAMP InhibitionDopamine D2EC50150
cAMP InhibitionDopamine D2Emax85% (relative to dopamine)
β-Arrestin RecruitmentDopamine D2EC50400
β-Arrestin RecruitmentDopamine D2Emax60% (relative to dopamine)

This hypothetical data would suggest that the compound is a potent and selective D2 receptor agonist with a potential bias towards G-protein signaling over β-arrestin recruitment.

Conclusion and Future Directions

This guide has outlined a rigorous and logical pathway for the initial in vitro characterization of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. By systematically assessing its binding affinity and functional activity at plausible biological targets, a clear pharmacological profile can be established. The data generated from these studies will be crucial for guiding further investigations, including more extensive selectivity profiling, structure-activity relationship (SAR) studies, and eventual in vivo testing. The principles and protocols described herein are fundamental to modern drug discovery and provide a solid foundation for unveiling the therapeutic potential of novel chemical entities.

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  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
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  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
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  • Dutta, A. K. et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-948.
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Exploratory

A Technical Guide to the Preliminary Pharmacological Profiling of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Abstract This document outlines a comprehensive, technically-grounded framework for the initial pharmacological characterization of the novel chemical entity, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. As no public-do...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive, technically-grounded framework for the initial pharmacological characterization of the novel chemical entity, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. As no public-domain data currently exists for this specific molecule, this guide serves as a strategic roadmap for researchers and drug development professionals. We will leverage structure-activity relationships (SAR) derived from analogous compounds to propose a logical and efficient investigational cascade. The narrative explains the causality behind each experimental choice, from initial in vitro screening to preliminary in vivo validation. Our methodology is designed to be a self-validating system, ensuring that each stage of investigation logically informs the next, thereby maximizing the integrity and translational potential of the data generated.

Introduction: Rationale and Structural Considerations

The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a novel N-aryl-piperidin-4-amine derivative. Its structure merits investigation due to the presence of two key pharmacophores:

  • The N-(2-methoxyphenyl)piperidine Moiety: The (2-methoxyphenyl)piperazine and related (2-methoxyphenyl)piperidine structures are privileged scaffolds in central nervous system (CNS) drug discovery. They are integral to numerous ligands targeting monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. For example, the compound WAY-100635, a potent 5-HT1A antagonist, features a 4-(2-methoxyphenyl)piperazine core, highlighting the importance of this moiety for high-affinity receptor interaction.[1][2]

  • The 4-Aminopiperidine Core: This scaffold is a versatile building block in medicinal chemistry. Its substitution pattern dictates target affinity and pharmacological function, appearing in compounds ranging from potent opioid analgesics to antipsychotics.[3][4]

The combination of these fragments in 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine suggests a high probability of activity at one or more CNS targets. This guide details the logical progression of experiments required to elucidate its primary pharmacological profile, determine its mode of action, and assess its preliminary therapeutic potential.

In Vitro Pharmacological Characterization: A Target-Agnostic and Hypothesis-Driven Approach

The initial phase of characterization is designed to identify the primary biological targets of the compound and quantify its interaction with them. Our strategy employs a two-tiered approach: broad-based primary screening followed by focused secondary and functional assays.

Tier 1: Primary Receptor Binding Screen

Causality of Experimental Choice: A broad, competitive radioligand binding assay panel is the most efficient method to identify initial ligand-receptor interactions without bias. Given the structural alerts within the molecule, a panel focused on CNS targets is the most logical and cost-effective starting point. The selection of receptors below is based on the prevalence of the (2-methoxyphenyl)piperidine and aminopiperidine scaffolds in known CNS-active agents.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest. Harvest cells and prepare crude membrane fractions via differential centrifugation. Resuspend membranes in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein/well).

    • A fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors) at approximately its Kd value.

    • A range of concentrations of the test compound (1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine), typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Proposed Primary Screening Panel & Hypothetical Data Summary

Target ReceptorRadioligandHypothetical Ki (nM)Rationale for Inclusion
Serotonin 5-HT2A [³H]-Ketanserin8.5Common target for atypical antipsychotics.[3][5]
Serotonin 5-HT1A [³H]-8-OH-DPAT> 1,000Analogues of WAY-100635 with an arylaminopiperidine moiety showed no affinity.[1]
Dopamine D₂ [³H]-Spiperone250Primary target for typical antipsychotics; affinity here suggests potential for side effects.
Dopamine D₄ [³H]-Nemonapride45High D₄ affinity is a feature of some atypical antipsychotics.[3]
Adrenergic α₁ [³H]-Prazosin150Off-target activity at α₁ can lead to cardiovascular side effects (e.g., orthostatic hypotension).
Dopamine Transporter (DAT) [³H]-WIN 35,428> 1,000Piperidine analogues are known to target DAT, relevant for addiction pharmacotherapy.[6]

Note: The data presented in this table is purely hypothetical for illustrative purposes.

Tier 2: Functional Activity Determination

Causality of Experimental Choice: A high binding affinity (low Ki) does not describe the compound's functional effect. It could be an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity). A functional assay is therefore critical. Based on our hypothetical primary screen, the most potent interaction is with the 5-HT2A receptor. The 5-HT2A receptor is a Gq/11-coupled GPCR, which signals via the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). Therefore, a calcium mobilization assay is the logical choice to determine functional activity at this target.

Experimental Protocol: FLIPR Calcium Mobilization Assay

  • Cell Plating: Seed cells expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates and culture overnight to allow adherence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Antagonist Mode: Add varying concentrations of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine and incubate for 15-30 minutes. Subsequently, add a fixed concentration of a known agonist (e.g., serotonin) at its EC₈₀ value.

    • Agonist Mode: Add varying concentrations of the test compound directly and monitor for a fluorescence response.

  • Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in [Ca²⁺]i.

  • Data Analysis:

    • Antagonist Mode: Plot the agonist-induced response against the concentration of the test compound. Calculate the IC₅₀ of inhibition and determine the pA₂ value using the Schild equation to confirm competitive antagonism.

    • Agonist Mode: Plot the fluorescence response against the concentration of the test compound to determine its EC₅₀ and Emax (maximum effect).

Visualization of the In Vitro Screening Workflow

Caption: Workflow for in vitro pharmacological characterization.

In Vivo Pharmacological Evaluation

Following the identification of a primary target and functional mode of action in vitro, the investigation proceeds to in vivo models. This phase aims to confirm target engagement in a complex biological system and to observe the compound's integrated physiological and behavioral effects.

Causality of Experimental Choice: Based on our hypothetical in vitro data indicating potent 5-HT2A antagonism, a logical first in vivo experiment is to assess the compound's ability to block a known behavioral effect mediated by 5-HT2A receptor activation. The head-twitch response (HTR) in rodents, induced by 5-HT2A agonists like DOI, is a classic, quantifiable, and specific behavioral assay for this mechanism.[5]

Experimental Protocol: DOI-Induced Head-Twitch Response (HTR) in Mice

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and observation chambers for at least 60 minutes prior to the experiment.

  • Compound Administration: Administer 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine or vehicle via a relevant route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses (e.g., 1, 3, 10 mg/kg). The choice of pretreatment time (e.g., 30 minutes for i.p.) should be based on initial pharmacokinetic estimates.

  • Behavioral Observation: Immediately after the DOI injection, place the mice in individual observation chambers and record their behavior for 15-30 minutes. A trained observer, blind to the treatment conditions, should count the number of head twitches for each animal.

  • Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). Calculate the ID₅₀ (the dose that inhibits the response by 50%).

Visualization of the In Vivo Model Selection Logic

InVivo_Logic InVitro In Vitro Result Potent 5-HT2A Antagonism Rationale Rationale Blockade of a 5-HT2A-mediated behavioral endpoint confirms target engagement in vivo. InVitro->Rationale Model Selected In Vivo Model DOI-Induced Head-Twitch Response (HTR) Assay Rationale->Model Outcome {Primary Outcome | ID₅₀ for HTR inhibition. Provides evidence of CNS penetration and functional antagonism.} Model->Outcome

Caption: Decision logic for selecting the initial in vivo assay.

Summary and Future Directions

This guide presents a structured and scientifically-defensible pathway for the preliminary pharmacological profiling of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. The proposed workflow, progressing from broad binding screens to specific functional and behavioral assays, ensures a rigorous and efficient characterization.

Assuming the hypothetical results hold true—namely, that the compound is a potent 5-HT2A antagonist with good selectivity and in vivo efficacy in the HTR model—future work would focus on:

  • Expanded Selectivity Profiling: Assessing binding against a wider array of off-targets to build a more comprehensive safety profile.

  • Pharmacokinetic Studies: Determining key parameters such as oral bioavailability, half-life, and brain penetration.

  • Secondary In Vivo Models: Evaluating the compound in more complex behavioral models relevant to antipsychotic activity, such as prepulse inhibition of the startle reflex or attenuation of phencyclidine-induced hyperactivity.[5]

By following this logical, iterative process, researchers can effectively de-risk and validate novel chemical entities, paving the way for more advanced preclinical development.

References

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Foundational

An In-depth Technical Guide to the CNS Research Potential of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

For: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in the development of centrally acting therapeutics, present in a wide array of clinically approved drugs...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in the development of centrally acting therapeutics, present in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1][2] This guide focuses on the novel compound, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, a molecule of significant interest for CNS research due to its unique structural combination of a 4-aminopiperidine core and an N-aryl substituent. While this specific molecule is not extensively documented in current literature, its structural components suggest a rich potential for interaction with key CNS targets. This document serves as a comprehensive technical guide for researchers, outlining the scientific rationale, potential synthesis, and a full suite of proposed experimental workflows for the thorough investigation of this compound's CNS activity. We will delve into its physicochemical properties, plausible mechanisms of action, and detailed protocols for in vitro and in vivo evaluation, providing a self-validating framework for its exploration as a potential CNS therapeutic agent.

Introduction: The Scientific Rationale

The piperidine ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its ability to confer favorable pharmacokinetic properties to drug candidates.[1] Its derivatives are found in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[3] The 4-aminopiperidine substructure, in particular, has been identified as a key pharmacophore in compounds with cognition-enhancing and antiviral activities.[4][5]

The molecule at the heart of this guide, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, integrates this promising scaffold with an N-aryl group, a feature commonly associated with ligands for dopaminergic and serotonergic receptors.[6][7] The 2-methoxyphenyl moiety is a well-established component of ligands targeting 5-HT1A and dopamine D2/D3 receptors.[8][9] The presence of an ethyl group on the piperidine nitrogen further modulates the molecule's lipophilicity and basicity, which can significantly influence its blood-brain barrier permeability and target engagement.

Given these structural alerts, we hypothesize that 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a prime candidate for investigation as a modulator of dopaminergic, serotonergic, or related CNS receptor systems. This guide provides the scientific and methodological foundation for such an investigation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. For novel compounds, these can be predicted in silico before synthesis.

PropertyPredicted ValueSignificance in CNS Drug Design
Molecular Weight~248.36 g/mol Within the desirable range for CNS drugs (<350 g/mol ) for good BBB permeability.[10]
cLogP~2.8 - 3.2Optimal lipophilicity for crossing the blood-brain barrier.[10]
Topological Polar Surface Area (TPSA)~33.5 ŲLow TPSA (< 100 Ų) is favorable for CNS penetration.[10]
pKa (most basic)~9.5 - 10.0Influences solubility, receptor interaction, and off-target effects.
Hydrogen Bond Donors1Low number of H-bond donors is beneficial for BBB crossing.[10]
Hydrogen Bond Acceptors3A moderate number of H-bond acceptors is acceptable for CNS drugs.[10]
Proposed Synthesis Route: Reductive Amination

A robust and scalable synthesis is crucial for producing the quantities of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine needed for comprehensive testing. Reductive amination is a classic and highly effective method for the formation of C-N bonds.[11]

Step-by-step Methodology:

  • Starting Materials: 1-ethyl-4-piperidone and 2-methoxyaniline.

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-4-piperidone (1 equivalent) and 2-methoxyaniline (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a dehydrating agent, such as sodium sulfate or magnesium sulfate, to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise. STAB is a mild and selective reducing agent suitable for this transformation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

G cluster_synthesis Reductive Amination Workflow Start 1-ethyl-4-piperidone + 2-methoxyaniline Imine Imine Formation (DCM, Na2SO4) Start->Imine Stir at RT Reduction Reduction (Sodium Triacetoxyborohydride) Imine->Reduction Add reducing agent Workup Aqueous Workup & Extraction Reduction->Workup Reaction complete Purification Column Chromatography Workup->Purification Product 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Purification->Product

Caption: Proposed synthetic workflow for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Hypothesized Mechanism of Action and In Vitro Evaluation

The structural features of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine suggest potential interactions with several key CNS receptor families. The N-arylpiperidine motif is a common feature in ligands for dopamine and serotonin receptors, while some piperidine-based compounds also show affinity for sigma receptors.

Primary Hypothesized Targets:
  • Dopamine Receptors (D2, D3): The N-arylpiperazine/piperidine scaffold is a well-established pharmacophore for dopamine receptor ligands.[9][12]

  • Serotonin Receptors (5-HT1A, 5-HT2A): The 2-methoxyphenyl group is a known contributor to affinity at serotonergic receptors.[8][13]

  • Sigma Receptors (σ1, σ2): The piperidine core is present in many high-affinity sigma receptor ligands.

G cluster_receptors Potential CNS Receptor Targets Compound {1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine} Dopamine Dopamine Receptors D2 D3 Compound->Dopamine:f0 Serotonin Serotonin Receptors 5-HT1A 5-HT2A Compound->Serotonin:f0 Sigma Sigma Receptors σ1 σ2 Compound->Sigma:f0

Caption: Hypothesized primary CNS receptor targets for the test compound.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[14]

Step-by-step Methodology:

  • Materials: Cell membranes expressing the human receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, σ1), a suitable radioligand for each target, test compound (1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine), assay buffer, and glass fiber filters.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[16]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.[16]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Target ReceptorRadioligandNon-specific Ligand
Dopamine D2[³H]-SpiperoneHaloperidol
Dopamine D3[³H]-Spiperone(+)-Butaclamol
Serotonin 5-HT1A[³H]-8-OH-DPATSerotonin
Serotonin 5-HT2A[³H]-KetanserinMianserin
Sigma-1 (σ1)[³H]-(+)-PentazocineHaloperidol

In Vivo Evaluation of CNS Effects

Following promising in vitro results, the next logical step is to assess the compound's effects in living organisms. In vivo studies can provide crucial information on pharmacokinetics, safety, and behavioral effects.

Experimental Protocol: Rodent Model of Psychomotor Activity

The open-field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.

Step-by-step Methodology:

  • Animals: Use adult male mice or rats, habituated to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine via intraperitoneal (IP) or oral (PO) route at various doses. A vehicle control group should also be included.

  • Open-Field Test: After a predetermined pretreatment time (e.g., 30 minutes), place each animal in the center of an open-field arena.

  • Data Collection: Record the animal's activity for a set period (e.g., 15-30 minutes) using an automated video-tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Analyze the data to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects compared to the vehicle control.

Safety and Toxicological Considerations

Early assessment of a compound's safety profile is critical. Piperidine itself can be toxic and corrosive, so proper handling and safety precautions are essential.[17][18]

Key Safety Assessments:

  • In Vitro Cytotoxicity: Assess the compound's toxicity in relevant cell lines (e.g., neuronal cells, hepatocytes) using assays such as the MTT or LDH assay.

  • Acute In Vivo Toxicity: Determine the maximum tolerated dose (MTD) in rodents.

  • Off-Target Screening: A broad panel of receptor binding assays can identify potential off-target interactions that could lead to adverse effects.

Conclusion and Future Directions

1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine represents a novel chemical entity with significant potential for CNS research. Its structural similarity to known CNS-active molecules provides a strong rationale for its investigation. This guide has outlined a comprehensive and scientifically rigorous approach to its synthesis, in vitro characterization, and in vivo evaluation. The proposed workflows are designed to be self-validating, ensuring that the data generated is robust and reliable.

Future research should focus on a thorough structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold.[19][20] Furthermore, promising lead compounds should be advanced into more complex behavioral models relevant to specific CNS disorders, such as models of depression, anxiety, or psychosis. The journey from a novel molecule to a potential therapeutic is long and challenging, but the systematic approach detailed in this guide provides a solid foundation for the exploration of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine and its analogs as the next generation of CNS-targeted agents.

References

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • PubMed. (n.d.). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. [Link]

  • ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. [Link]

  • PubMed. (n.d.). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. [Link]

  • ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • PubMed. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]

  • PubChem. (n.d.). Piperidine. [Link]

  • PubMed Central (PMC). (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • PubMed. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • PubMed Central (PMC). (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • MDPI. (n.d.). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. [Link]

  • PubMed Central (PMC). (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. [Link]

  • NICNAS. (2020). Piperidine: Human health tier II assessment. [Link]

  • PubMed. (n.d.). Effects of 4-aminopyridine in experimental CNS demyelination. [Link]

  • PubMed. (n.d.). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • ResearchGate. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. [Link]

  • Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • PubMed. (n.d.). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. [Link]

  • Jubilant. (n.d.). Piperidine Safety Data Sheet. [Link]

  • PubMed Central (PMC). (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Link]

  • ACS Publications. (n.d.). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • PubMed Central (PMC). (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Analytical Methods for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Introduction 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a substituted piperidine derivative. As with many novel chemical entities in drug discovery and development, robust and reliable analytical methods are paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a substituted piperidine derivative. As with many novel chemical entities in drug discovery and development, robust and reliable analytical methods are paramount for ensuring purity, stability, and accurate quantification in various matrices. This document provides a comprehensive guide to the principal analytical techniques for the characterization and quantification of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems.

The core structure of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine incorporates a piperidine ring, an ethyl group attached to the piperidine nitrogen, and a 2-methoxyphenylamino moiety at the 4-position. This unique combination of functional groups dictates the selection of appropriate analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂O[1]
Molecular Weight234.34 g/mol [1][2]
IUPAC Name1-ethyl-N-(2-methoxyphenyl)piperidin-4-amineN/A
CAS Number85098-70-0[1][2]

I. Chromatographic Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine from impurities, degradants, and biological matrices.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification due to its high resolution and sensitivity. Given the basic nature of the piperidine nitrogen, reverse-phase HPLC with an acidic mobile phase is a logical starting point to ensure good peak shape through protonation of the analyte.

Rationale for Method Design:

  • Column Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the target analyte.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or ammonium acetate) is employed to protonate the amine functional groups, which minimizes peak tailing and improves chromatographic resolution.[3] A gradient elution is often necessary to separate the main compound from any potential impurities with different polarities.

  • Detection: UV detection is suitable due to the presence of the chromophoric methoxyphenyl group. A wavelength of 220 nm is a reasonable starting point.[3]

Detailed HPLC Protocol:

ParameterCondition
Instrumentation Shimadzu LC-10AS or equivalent
Column Phenomenex Luna C18 (3 µm, 2.0 x 30 mm)
Mobile Phase A 5% Methanol / 95% H₂O / 10 mM Ammonium Acetate
Mobile Phase B 95% Methanol / 5% H₂O / 10 mM Ammonium Acetate
Gradient 100% A to 100% B over 4 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Methanol to a concentration of 1 mg/mL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject Sample Filter->Injector Prepared Sample Column C18 Column Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Raw Data Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices such as plasma or tissue extracts, LC-MS/MS is the method of choice.[4] This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Rationale for Method Design:

  • Ionization: Electrospray ionization (ESI) in positive mode is highly effective for protonating the amine groups, leading to a strong [M+H]⁺ signal.[3]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[4][5] This is crucial for quantitative bioanalysis.

Detailed LC-MS/MS Protocol:

ParameterCondition
LC System Nexera UHPLC or equivalent
Mass Spectrometer Triple Quadrupole (e.g., LCMS-8040)
Column Kinetex C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
MRM Transition To be determined by infusion of a standard solution. Expected precursor ion [M+H]⁺ at m/z 235.2.
Sample Preparation For bioanalysis, protein precipitation followed by solid-phase extraction (SPE) is recommended for sample clean-up.[4][6]

Workflow Diagram:

LCMS_Workflow cluster_prep Biological Sample Prep cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation SPE Solid-Phase Extraction Precipitation->SPE UHPLC UHPLC Separation SPE->UHPLC Clean Extract ESI ESI Source (+) UHPLC->ESI MSMS Triple Quadrupole (MRM) ESI->MSMS PeakArea Peak Area Ratio MSMS->PeakArea MRM Data Calibration Calibration Curve PeakArea->Calibration Concentration Determine Concentration Calibration->Concentration

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Abstract This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. The protocol is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust, reliable, and stability-indicating assay for purity determination and impurity profiling. We delve into the rationale behind method development choices, from mobile phase selection to column chemistry, and provide detailed, step-by-step protocols for analysis, validation, and forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines.

Principles and Rationale

Analyte Characteristics and Chromatographic Strategy

1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a molecule featuring two key structural motifs that dictate the HPLC method development strategy:

  • Basic Nitrogen Centers: The molecule contains a tertiary amine within the piperidine ring and a secondary amine substituent. These basic groups are prone to protonation. In reversed-phase HPLC, interactions between such basic analytes and residual acidic silanols on the silica-based stationary phase can lead to significant peak tailing and poor reproducibility.[1][2] To mitigate this, our strategy employs an acidic mobile phase. Operating at a low pH (typically between 2-4) serves a dual purpose: it ensures the complete and consistent protonation of the analyte's basic nitrogens, leading to a single ionic species, and it suppresses the ionization of the silanol groups (Si-OH) on the stationary phase, minimizing undesirable secondary interactions.[2][3]

  • UV Chromophore: The presence of the 2-methoxyphenyl group provides a strong chromophore, making the analyte well-suited for UV detection.[4] Aromatic systems like this typically exhibit strong absorbance maxima, allowing for sensitive and specific detection. Based on similar methoxyphenyl compounds, optimal detection wavelengths are expected near 222 nm and 282 nm.[4][5] A photodiode array (PDA) detector is recommended during method development to confirm the absorbance maximum and ensure peak purity throughout the analysis.

Method Design: Reversed-Phase Chromatography

Reversed-phase (RP) HPLC is the most versatile and widely used separation technique in the pharmaceutical industry, making it the logical choice for this application.[3] The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[3]

  • Column Selection: A high-purity, end-capped C18 column is selected. Modern C18 columns with high carbon loading and thorough end-capping are designed to shield residual silanols, making them highly suitable for the analysis of basic compounds.[1][6]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous acidic buffer and an organic modifier (acetonitrile) is employed. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and has a wider UV transparency window.[7] The gradient approach ensures that both the main analyte and any potential impurities with differing polarities can be eluted with optimal resolution and peak shape within a reasonable runtime.

Materials and Methods

Equipment and Consumables
  • HPLC system with gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade Acetonitrile.

  • HPLC-grade water (18.2 MΩ·cm).

  • Phosphoric acid (85%, analytical grade).

  • Reference Standard: 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine (purity ≥99.5%).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 150 x 4.6 mm, 3.5 µm (or similar)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70-90% B; 18-20 min: 90% B; 20-21 min: 90-10% B; 21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm (Verify λmax with PDA)
Injection Volume 10 µL
Run Time 25 minutes

Protocol: Quantitative Analysis

Solution Preparation
  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent.

HPLC System Preparation and Analysis Workflow

The following diagram outlines the general workflow for performing the analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_solutions Prepare Standard & Sample Solutions (0.1 mg/mL) sys_setup System Setup & Equilibration prep_solutions->sys_setup sys_suit System Suitability Test (5x Standard Injections) sys_setup->sys_suit analysis Inject Blank, Standards, and Samples sys_suit->analysis integrate Integrate Chromatograms analysis->integrate calculate Calculate Assay/Purity and Check SST Criteria integrate->calculate report Generate Final Report calculate->report

Caption: General workflow for HPLC analysis.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times. The results must meet the criteria outlined below to proceed with the analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry, indicating minimal undesirable secondary interactions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and resolving power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injection and detection system.[8]
%RSD of Retention Time ≤ 0.5%Indicates the stability and precision of the pumping system.

Protocol: Method Validation

A validated analytical method ensures it provides consistent, reliable, and accurate data.[9] The following protocols are based on ICH and FDA guidelines.[8][10]

Specificity and Stability-Indicating Properties (Forced Degradation)

Forced degradation studies are essential to demonstrate that the analytical method can separate the main analyte from any degradation products, thus proving it is "stability-indicating".[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[13]

Forced Degradation Workflow

G cluster_stress Stress Conditions start Sample Solution (1.0 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxid Oxidation 3% H₂O₂, RT start->oxid therm Thermal 80°C, Solid State start->therm photo Photolytic ICH Q1B Light Exposure start->photo analysis Neutralize (if needed) Dilute to 0.1 mg/mL Analyze by HPLC-PDA acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate Peak Purity Calculate % Degradation Assess Resolution (Rs > 2.0) analysis->evaluation

Sources

Method

NMR spectroscopy of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

An Application Guide to the Complete NMR Structural Elucidation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Authored by: Gemini, Senior Applications Scientist Abstract This comprehensive application note provides a d...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Complete NMR Structural Elucidation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Authored by: Gemini, Senior Applications Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the complete structural assignment of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, this guide moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering field-proven insights to ensure robust and unambiguous characterization. We will cover optimal sample preparation, the strategic acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a systematic approach to data interpretation. The protocols described herein are designed to be a self-validating system, ensuring high confidence in the final structural elucidation.

Introduction: The Imperative for Unambiguous Characterization

The N-aryl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific molecule of interest, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, contains multiple key structural features: a substituted aromatic ring, a flexible piperidine core, and an ethyl group on the piperidine nitrogen. Each of these features can influence its biological activity, and precise characterization is non-negotiable for regulatory submission, patent protection, and advancing a drug development program.

NMR spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of small organic molecules. While basic ¹H NMR provides a preliminary fingerprint, complex molecules like this often exhibit significant signal overlap, particularly in the aliphatic region of the piperidine ring.[1] A multi-faceted approach employing 1D and 2D NMR techniques is therefore essential to assign every proton and carbon signal, confirming connectivity and finalizing the structure. This note provides the roadmap for that rigorous analysis.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is presented below with a systematic numbering scheme that will be used throughout this guide.

Caption: Structure and numbering of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Protocol: Sample Preparation

The quality of the final NMR spectra is directly dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]

Rationale for Choices:

  • Solvent: Chloroform-d (CDCl₃) is an excellent first choice for many nonpolar to moderately polar organic molecules due to its good dissolving power and relatively simple residual solvent signal.

  • Concentration: For a small molecule of this size (~262 g/mol ), a concentration of 10-20 mg/mL is optimal. This provides a strong signal for a quick ¹H spectrum and allows for a ¹³C spectrum to be acquired in a reasonable timeframe (e.g., 30-60 minutes) without causing excessive line broadening from high viscosity.[3][4][5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR in organic solvents.[6][7] It is chemically inert, volatile (easy to remove), and produces a single sharp singlet defined as 0.00 ppm, which does not overlap with most sample signals.[8][9]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 15-20 mg of the dried 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be formed.

  • Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][4]

  • Labeling: Clearly label the NMR tube with the sample's identity and concentration. Use a label tape wrapped around the tube; do not write directly on the glass.[10]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol: NMR Data Acquisition

The following protocols are designed for a standard 400 MHz or 500 MHz NMR spectrometer. The acquisition of a full suite of experiments provides a layered, self-validating dataset for complete structural assignment.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis prep Sample Preparation (15-20 mg in 0.7 mL CDCl3/TMS) acq_1d 1D NMR Experiments (¹H & ¹³C{¹H}) prep->acq_1d Load Sample acq_2d 2D NMR Experiments (COSY, HSQC, HMBC) acq_1d->acq_2d Define Spectral Widths process Data Processing (Fourier Transform, Phasing, Calibration) acq_2d->process Acquire FIDs elucidate Complete Structural Elucidation process->elucidate Assign Signals

Caption: A logical workflow for the NMR analysis of a small molecule.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentKey ParametersPurpose & Rationale
¹H (Proton) ns=16, d1=2s, sw=20 ppmProvides a quantitative overview of all proton environments. ns (number of scans) is set for good signal-to-noise; d1 (relaxation delay) ensures proper signal integration.
¹³C{¹H} (Carbon) ns=1024, d1=2s, sw=240 ppmDetects all unique carbon atoms. Proton decoupling simplifies the spectrum to singlets. A higher ns is required due to the low natural abundance of ¹³C.
¹H-¹H COSY ns=2, d1=1.5sCO rrelation S pectroscopY identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[11][12] Essential for tracing proton networks, e.g., through the piperidine ring and ethyl group.
¹H-¹³C HSQC ns=4, d1=1.5sH eteronuclear S ingle Q uantum C oherence correlates protons directly to the carbons they are attached to (¹JCH).[11][13][14] This is the primary method for assigning protonated carbons.
¹H-¹³C HMBC ns=8, d1=1.5sH eteronuclear M ultiple B ond C oherence correlates protons to carbons over multiple bonds (²JCH, ³JCH).[11][12][15] Crucial for identifying quaternary carbons and piecing together molecular fragments.

Spectral Analysis and Structural Elucidation

The final step is the systematic interpretation of the acquired spectra to build a complete and validated structural assignment.

¹H NMR Spectrum: The Initial Fingerprint

The proton spectrum provides the first overview. The signals should be integrated to determine the relative number of protons in each environment.

  • Aromatic Region (δ 6.8–7.5 ppm): Expect four distinct signals for the protons on the 2-methoxyphenyl ring. Their splitting patterns (doublets, triplets) will be complex due to ortho and meta couplings, but their integration should sum to four protons.

  • Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to three protons is expected for the -OCH₃ group (H7').

  • Piperidine & Ethyl Region (δ 1.0–3.5 ppm): This region will be the most complex and crowded.

    • Ethyl Group: Expect a quartet for the methylene protons (H8, -CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (H9, -CH₃) coupled to the methylene protons.

    • Piperidine Ring (H2, H3, H4, H5, H6): These nine protons will likely appear as a series of overlapping multiplets. The proton at C4 (H4) will be coupled to the amine proton and the adjacent ring protons (H3, H5). The protons at C2/C6 and C3/C5 may show distinct signals for their axial and equatorial positions, though this can be complicated by the piperidine ring's chair-chair interconversion.[1]

  • Amine Proton (Variable): The N-H proton signal can be broad and its chemical shift is highly dependent on concentration and solvent purity.

¹³C{¹H} NMR Spectrum: The Carbon Skeleton

This spectrum reveals the number of unique carbon environments. Based on the structure, 14 distinct carbon signals are expected (assuming C2/C6 and C3/C5 are equivalent due to rapid conformational averaging).

  • Aromatic Carbons (δ 110–160 ppm): Six signals are expected. The carbon attached to the oxygen (C1') will be the most downfield in this region.

  • Piperidine Carbons (δ 25–60 ppm): Four signals corresponding to C4, C2/C6, C3/C5, and the ethyl group's CH₂ (C8). The carbon attached to the amine (C4) will be distinct from the others.

  • Methoxy Carbon (δ ~55 ppm): A single peak for C7'.

  • Ethyl Methyl Carbon (δ ~12 ppm): The terminal CH₃ carbon (C9) will be the most upfield signal.

2D NMR: Unambiguous Connectivity

The 2D spectra are essential for resolving ambiguities and confirming the assignments made from the 1D data.

  • COSY Analysis:

    • A cross-peak between the ethyl quartet (H8) and triplet (H9) will confirm their connectivity.

    • A chain of correlations will be observed connecting the protons of the piperidine ring. For example, H4 will show a correlation to H3 and H5, which in turn will show correlations to H2 and H6, respectively. This allows the entire spin system of the piperidine ring to be mapped.

  • HSQC Analysis:

    • This spectrum will definitively link each proton signal to its corresponding carbon signal. For instance, the sharp singlet at ~3.8 ppm (H7') will show a cross-peak to the carbon signal at ~55 ppm (C7'), confirming the methoxy assignment. Each multiplet in the piperidine region of the ¹H spectrum will be correlated to a specific carbon in the ¹³C spectrum, allowing for the assignment of C2/C6, C3/C5, and C4.

  • HMBC Analysis (The Final Confirmation):

    • The HMBC spectrum connects the dots across the entire molecule. Key expected correlations include:

      • From the methoxy protons (H7') to the aromatic carbon C1' (a three-bond correlation, ³JCH).

      • From the ethyl methylene protons (H8) to the piperidine carbons C2 and C6 (a three-bond correlation, ³JCH).

      • From the amine proton (NH) to the piperidine carbons C3 and C5 (a two-bond correlation, ²JCH) and the aromatic carbon C2' (a three-bond correlation, ³JCH). This definitively links the phenylamine group to the piperidine ring at the C4 position.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous structural assignment of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine can be achieved with a high degree of confidence. This rigorous approach, from sample preparation to multi-layered data interpretation, provides a self-validating workflow that is essential for any research or development program where molecular identity must be proven beyond doubt. The methodologies detailed in this guide provide a robust template for the characterization of other complex N-aryl piperidines and related scaffolds.

References

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. Chemical Shift Referencing. Available from: [Link]

  • Slideshare. 2D NMR Spectroscopy. Available from: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Scribd. NMR Sample Preparation Guide. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Georgia State University, NMR Core Facility. Small molecule NMR sample preparation. Available from: [Link]

  • Oregon State University, Department of Chemistry. 1H NMR Chemical Shifts. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • NESG Wiki. Chemical shift referencing. Available from: [Link]

  • University of Maryland, Baltimore County, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. Available from: [Link]

  • Mestrelab Research. Chemical Shift, Absolutely!. Available from: [Link]

  • PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. Available from: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). 2D NMR. Available from: [Link]

  • S. P. Sakthinathan, et al. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. 2012.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • M. J. N. Spapens, et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. 2016. Available from: [Link]

Sources

Application

Application Note: Mass Spectrometric Characterization of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Introduction 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a synthetic compound featuring a substituted piperidine ring, a common scaffold in many pharmacologically active molecules. Due to its structural complexity an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a synthetic compound featuring a substituted piperidine ring, a common scaffold in many pharmacologically active molecules. Due to its structural complexity and potential role in drug discovery and development, a robust and reliable analytical method for its characterization is paramount. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the structural elucidation and quantification of such novel chemical entities.[1][2] This application note provides a detailed guide to the mass spectrometric analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, with a focus on electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will delve into the predictable fragmentation pathways, provide a comprehensive experimental protocol, and present the data in a clear and accessible format for researchers, scientists, and drug development professionals.

The Scientific Rationale: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability, where bonds with lower dissociation energies are more likely to cleave.[3][4] In the case of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, the presence of two basic nitrogen atoms makes it highly amenable to positive ion electrospray ionization, where it will readily form a protonated molecule, [M+H]⁺. Subsequent fragmentation of this precursor ion in a tandem mass spectrometer (MS/MS) provides a unique fingerprint that is invaluable for structural confirmation.[5][6][7]

The fragmentation of the protonated 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is anticipated to be driven by two primary factors: the charge localization on the nitrogen atoms and the inherent structural features of the piperidine and 2-methoxyphenyl moieties. The most probable sites of protonation are the two nitrogen atoms. Fragmentation will likely proceed via pathways that lead to the formation of stable carbocations and neutral losses.

Predicted Fragmentation Pathways

Based on established fragmentation mechanisms for N-substituted piperidines and substituted aromatic compounds, we can predict the following key fragmentation pathways for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine:

  • α-Cleavage adjacent to the piperidine nitrogen: This is a common fragmentation pathway for N-alkylated piperidines. Cleavage of the ethyl group from the piperidine nitrogen would result in a stable iminium ion.

  • Ring opening and fragmentation of the piperidine ring: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

  • Cleavage of the N-aryl bond: The bond connecting the piperidine-4-amine to the 2-methoxyphenyl group can cleave, generating ions corresponding to each of these structural units.

  • Fragmentation of the 2-methoxyphenyl group: The methoxy-substituted phenyl ring can undergo characteristic fragmentations, such as the loss of a methyl radical (•CH₃) or a neutral loss of formaldehyde (CH₂O).[8][9]

These predicted pathways are illustrated in the fragmentation diagram below.

fragmentation_pathway cluster_legend Legend M [M+H]⁺ m/z 249.19 F1 m/z 220.18 Loss of C2H5 M->F1 - C2H5 F2 m/z 122.09 2-methoxyaniline M->F2 N-C bond cleavage F3 m/z 127.14 1-ethylpiperidin-4-ylium M->F3 N-C bond cleavage F5 m/z 107.05 Loss of CH3 from F2 F2->F5 - CH3 F4 m/z 98.11 Piperidine fragment F3->F4 - C2H4 F6 m/z 99.12 Loss of C2H4 from F3 F3->F6 - C2H4 Precursor Precursor Ion Fragment Fragment Ion

Caption: Predicted ESI-MS/MS fragmentation pathway of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine using a liquid chromatograph coupled to a tandem mass spectrometer.

1. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Depending on the matrix, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary to remove interferences. The final extract should be reconstituted in the mobile phase.

2. Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.A generic gradient suitable for screening; optimize as needed for specific applications.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume; adjust based on sensitivity requirements.

3. Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 150 °CAssists in desolvation.
Desolvation Gas Nitrogen, Flow rate dependent on instrumentRemoves solvent from the charged droplets.
Desolvation Temp. 350 °CFurther aids in desolvation.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).
Scan Type Full Scan (MS1) and Product Ion Scan (MS/MS)For initial identification and fragmentation analysis.
MS1 Scan Range m/z 50-500To detect the precursor ion.
MS/MS Scan Range m/z 50-250To detect the fragment ions.
Collision Energy Ramped (e.g., 10-40 eV)Varying collision energy helps to observe a full range of fragment ions.

Data Presentation and Interpretation

The data acquired from the LC-MS/MS analysis will consist of a chromatogram and a mass spectrum. The chromatogram will show a peak at a specific retention time corresponding to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. The mass spectrum of this peak will confirm its identity.

Table of Expected Ions

IonFormulaCalculated m/zDescription
[M+H]⁺ C₁₅H₂₅N₂O⁺249.1961Protonated molecule (Precursor Ion)
Fragment 1 C₁₃H₁₈N₂O⁺220.1805Loss of the ethyl group from the piperidine nitrogen.
Fragment 2 C₇H₉NO⁺122.0913Cleavage of the N-aryl bond, forming the 2-methoxyaniline ion.
Fragment 3 C₈H₁₇N₂⁺127.1386Cleavage of the N-aryl bond, forming the 1-ethylpiperidin-4-ylium ion.
Fragment 4 C₆H₁₂N⁺98.0964Fragmentation of the piperidine ring.
Fragment 5 C₆H₆O⁺107.0491Loss of a methyl radical from the 2-methoxyaniline fragment.
Fragment 6 C₆H₁₃N₂⁺99.1073Loss of ethene from the 1-ethylpiperidin-4-ylium ion.

Workflow for Analysis

The overall workflow for the mass spectrometric analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine can be visualized as follows:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_output Output Prep Sample/Standard Preparation LC Liquid Chromatography Separation Prep->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS DA Data Acquisition (Chromatogram & Spectra) MS->DA DI Data Interpretation (Fragmentation Analysis) DA->DI Report Structural Confirmation & Quantification DI->Report

Caption: General workflow for the LC-MS/MS analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. By understanding the fundamental principles of mass spectrometry and the predictable fragmentation patterns of this molecule, researchers can confidently identify and characterize this compound. The detailed experimental protocol serves as a robust starting point for method development, which can be further optimized for specific research needs, including quantitative analysis in various biological matrices. The combination of liquid chromatography and tandem mass spectrometry offers the necessary selectivity and sensitivity for the rigorous analysis demanded in modern drug discovery and development.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • INIS-IAEA. (n.d.). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

  • ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). [Video]. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Spectrino. (n.d.). Introduction to Mass Spectrometry Fourth Edition. Retrieved from [Link]

  • Wikipedia. (2023). Tandem mass spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. Retrieved from [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • Quickly Understand Tandem Mass Spectrometry (MS/MS). (2022, September 8). [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2024, November 22). Mass Spectrometer. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-[N-(4-ethoxyphenyl)-N-(methanesulfonyl)alanyl]piperazine-1-carboxylate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the In-Vivo Experimental Design of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine belongs to the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine belongs to the piperidine class of molecules, a scaffold of immense significance in modern pharmacology. Piperidine derivatives are integral to numerous approved therapeutics, exhibiting a wide range of activities including analgesia, anesthesia, and antipsychotic effects.[1][2][3][4][5] The structural motif of N-(2-methoxyphenyl)piperidin-4-amine, in particular, shares similarities with compounds investigated for their interaction with central nervous system (CNS) targets, most notably serotonergic systems.[6][7] While direct pharmacological data for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is not extensively documented in public literature, its chemical architecture suggests a strong rationale for investigating its potential as a novel CNS-acting agent.

This guide provides a comprehensive, hypothesis-driven framework for the in vivo characterization of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. The proposed experimental design is tiered, beginning with foundational safety and tolerability assessments and progressing to more specialized behavioral and physiological assays to elucidate its pharmacological profile. The causality behind each experimental choice is explained to ensure a thorough understanding of the scientific rationale.

I. Preliminary In-Vivo Assessment: Safety, Tolerability, and Pharmacokinetic Profiling

Prior to efficacy testing, a robust understanding of the compound's safety and pharmacokinetic profile is paramount. These initial studies are crucial for dose selection in subsequent, more complex behavioral assays and for identifying any potential liabilities.

A. Acute Toxicity and Dose-Range Finding

Rationale: The primary objective is to determine the maximum tolerated dose (MTD) and to identify a range of safe doses for further investigation. This is a critical first step in any in vivo program.

Protocol:

  • Animal Model: Male and female Swiss Webster mice (n=3-5 per group).

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.), depending on the compound's solubility and intended clinical route.

  • Dose Escalation: A modified up-and-down procedure is recommended. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg) until signs of toxicity are observed.

  • Observation Period: Closely monitor animals for at least 48 hours post-dosing.

  • Endpoints:

    • Mortality: Record the number of deaths at each dose level.

    • Clinical Signs: Observe for changes in posture, gait, activity level, grooming, and any signs of distress (e.g., piloerection, writhing).

    • Body Weight: Record body weight at baseline and at 24 and 48 hours post-dosing.

Parameter Observation
General Activity Hyperactivity, hypoactivity, sedation
Motor Function Ataxia, tremors, convulsions
Autonomic Signs Salivation, lacrimation, piloerection, changes in pupil size
Behavioral Changes Stereotypy, unusual grooming patterns
Physiological Signs Changes in respiratory rate, body temperature
B. Preliminary Pharmacokinetic (PK) Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing meaningful efficacy studies. A preliminary PK study will inform dosing frequency and the optimal time points for behavioral testing.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.

  • Dosing: Administer a single, well-tolerated dose (e.g., 10 mg/kg, i.p. or p.o.).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

  • PK Parameters: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

II. Tier 1 Behavioral Phenotyping: Probing for CNS Activity

Based on the structural alerts from related compounds, the initial behavioral screening should cast a wide net to identify potential therapeutic applications.

A. Irwin Test: A Comprehensive Functional Observational Battery

Rationale: The Irwin test provides a semi-quantitative assessment of the compound's effects on a wide range of behavioral and physiological functions in rodents. It is an efficient method to generate a preliminary neuropharmacological profile.

Protocol:

  • Animal Model: Male C57BL/6 mice (n=5-8 per group).

  • Dosing: Administer vehicle and at least three doses of the test compound (selected from the dose-range finding study).

  • Observation: A trained observer, blinded to the treatment groups, scores a range of parameters at set time points (e.g., 30, 60, 120 minutes) post-dosing.

  • Scored Parameters: Include, but are not limited to, alertness, spontaneous activity, stereotypy, passivity, grip strength, pain response (tail pinch), and autonomic signs.

B. Open Field Test: Assessing Locomotor Activity and Anxiety-Like Behavior

Rationale: This test provides information on general locomotor activity (hypo- or hyperactivity) and can also offer insights into anxiety-like behavior (thigmotaxis, or wall-hugging).

Protocol:

  • Apparatus: A square arena with automated tracking capabilities.

  • Animal Model: Male BALB/c mice (n=10-12 per group).

  • Procedure:

    • Administer vehicle or the test compound.

    • After a pre-determined absorption period (based on PK data), place each mouse in the center of the open field.

    • Record activity for 15-30 minutes.

  • Endpoints:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center vs. periphery: An index of anxiety-like behavior.

    • Rearing frequency: A measure of exploratory behavior.

III. Tier 2 Efficacy Models: Hypothesis-Driven Investigations

The results from the Tier 1 screen will guide the selection of more specific efficacy models. Given the structural relationship to serotonergic and other CNS-active agents, the following assays are proposed.

A. Analgesic Potential: Hot Plate and Tail-Flick Tests

Rationale: Many piperidine-based compounds exhibit potent analgesic properties.[2][3] These assays assess centrally mediated antinociception.

Protocol (Hot Plate Test):

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

  • Animal Model: Male ICR mice (n=10-12 per group).

  • Procedure:

    • Record baseline latency for each mouse to exhibit a nociceptive response (licking a hind paw or jumping).

    • Administer vehicle, a positive control (e.g., morphine), or the test compound.

    • Test the response latency at various time points post-dosing.

  • Endpoint: Latency to response (a cut-off time is used to prevent tissue damage).

B. Anxiolytic/Antidepressant-Like Activity: Elevated Plus Maze and Forced Swim Test

Rationale: The structural similarity to compounds targeting serotonin receptors suggests potential modulation of mood and anxiety.[6][7]

Protocol (Elevated Plus Maze):

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animal Model: Male Wistar rats (n=10-12 per group).

  • Procedure:

    • Administer vehicle, a positive control (e.g., diazepam), or the test compound.

    • Place each rat in the center of the maze, facing an open arm.

    • Record behavior for 5 minutes.

  • Endpoints:

    • Time spent in the open arms: An index of anxiolytic-like activity.

    • Number of entries into the open and closed arms: A measure of general activity.

C. Antipsychotic-Like Potential: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Rationale: Deficits in sensorimotor gating (measured by PPI) are observed in schizophrenia and can be restored by antipsychotic drugs. Given the diverse CNS activities of piperidines, this is a valuable screen.

Protocol:

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

  • Animal Model: Male Sprague-Dawley rats (n=10-12 per group).

  • Procedure:

    • Acclimate the animals to the startle chambers.

    • Administer vehicle, a positive control (e.g., haloperidol), or the test compound.

    • Optionally, induce a PPI deficit with a compound like phencyclidine (PCP).

    • Present a series of pulse-alone and prepulse-pulse trials.

  • Endpoint: Percent prepulse inhibition (%PPI), calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

IV. Visualization of Experimental Workflow

The following diagram illustrates the proposed tiered approach to the in vivo characterization of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

InVivoWorkflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Hypothesis-Driven Efficacy Models Tox Acute Toxicity & Dose-Range Finding PK Preliminary Pharmacokinetics Tox->PK Inform Dose Selection Irwin Irwin Test PK->Irwin Guide Dosing Regimen OpenField Open Field Test PK->OpenField Analgesia Analgesia Models (Hot Plate, Tail-Flick) Irwin->Analgesia Hypothesis Generation Antipsychotic Antipsychotic Models (Prepulse Inhibition) Irwin->Antipsychotic Anxiety Anxiolytic/Antidepressant Models (EPM, FST) OpenField->Anxiety Hypothesis Generation Start Start: Compound Synthesis & Characterization Start->Tox

Sources

Application

Application Notes &amp; Protocols: A Strategic Approach to Characterizing 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Abstract For novel chemical entities such as 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, where the biological target and mechanism of action are not yet defined, a structured and logical assay development strategy is p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For novel chemical entities such as 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, where the biological target and mechanism of action are not yet defined, a structured and logical assay development strategy is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically elucidate the compound's activity. We eschew a rigid, one-size-fits-all template in favor of a phased approach that begins with broad, unbiased screening and progressively narrows the focus to specific target classes and mechanistic pathways. This document details the causality behind experimental choices, provides robust, self-validating protocols, and is grounded in authoritative scientific principles to ensure the generation of reliable and actionable data.

Introduction: The Challenge of the Unknown

The initial stages of drug discovery often involve the synthesis of novel compounds with therapeutic potential. 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine represents such a molecule. While its structure may suggest potential interactions with certain biological targets, empirical evidence is required to confirm these hypotheses. The absence of pre-existing data necessitates a target-agnostic or unbiased approach to begin. The primary objective is to efficiently identify the compound's biological activity, thereby paving the way for more focused mechanism-of-action studies and lead optimization.

This guide is structured to mirror a logical drug discovery cascade, ensuring that each experimental phase informs the next, optimizing resource allocation and maximizing the probability of success.

Phase 1: Broad-Based Target Deconvolution

The initial goal is to cast a wide net to identify a general class of biological targets or a discernible cellular phenotype. This phase is critical for generating initial hypotheses that will be rigorously tested in subsequent phases.

Phenotypic Screening: An Unbiased View of Cellular Impact

Phenotypic screening is a powerful strategy that assesses the effect of a compound on a whole cell or organism, allowing for the discovery of novel mechanisms of action without preconceived notions of the molecular target.[1]

Rationale: By observing changes in cellular morphology, viability, or other measurable traits across a diverse panel of cell lines, we can gather clues about the pathways being modulated. For instance, observing significant cytotoxicity in cancer cell lines might suggest an anti-proliferative mechanism, whereas changes in neuronal cell morphology could point towards neuroactive properties.[]

This protocol outlines a multiplexed assay to simultaneously assess cytotoxicity, cell cycle progression, and apoptosis induction.

  • Cell Line Selection: Choose a diverse panel of human cell lines representing various tissues and disease states (e.g., A549 - lung carcinoma, MCF7 - breast carcinoma, SH-SY5Y - neuroblastoma, HEK293 - embryonic kidney).

  • Plate Preparation: Seed cells in 384-well, black-walled, clear-bottom imaging plates at a pre-optimized density to achieve 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine in appropriate cell culture medium, starting from a maximum concentration of 100 µM. Add the compound dilutions to the cell plates. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate plates for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Staining: Add a solution containing Hoechst 33342 (to stain nuclei for cell counting and cell cycle analysis), a viability dye (e.g., propidium iodide), and a marker for apoptosis (e.g., a fluorescently-labeled caspase-3/7 substrate). Incubate as recommended by the reagent manufacturer.

  • Imaging: Acquire images using a high-content imaging system. Use at least four fields of view per well.

  • Data Analysis: Utilize image analysis software to quantify:

    • Total cell count (from Hoechst stain).

    • Percentage of dead cells (positive for viability dye).

    • Percentage of apoptotic cells (positive for caspase activity).

    • Nuclear intensity and area to determine cell cycle phases (G1, S, G2/M).

Data Presentation:

Cell LineCompound Conc. (µM)% Cell Viability% Apoptotic Cells% G1 Phase% S Phase% G2/M Phase
A549100...............
33.3...............
.....................
MCF7100...............
.....................
Broad Target Panel Screening

A complementary approach to phenotypic screening is to test the compound against a large, predefined panel of known biological targets, such as receptors, enzymes, and ion channels. This is often performed as a fee-for-service by specialized contract research organizations (CROs).

Rationale: This method can quickly identify direct molecular interactions, even if they do not produce an obvious phenotype in the initial cell lines tested. A "hit" in such a screen provides a direct, actionable hypothesis for the compound's mechanism of action.

Recommendation: Engage a CRO offering a comprehensive binding assay panel (e.g., Eurofins BioPrint, Reaction Biology). A typical panel screens the compound at a fixed concentration (e.g., 10 µM) against hundreds of targets. The data is usually reported as percent inhibition or percent of control.

Phase 2: Hypothesis-Driven Secondary Assays

The results from Phase 1 will guide the selection of more specific, target-class-focused secondary assays. This phase is designed to validate initial hits and to begin characterizing the pharmacology of the compound.

Workflow: From Primary Hit to Secondary Assay

G cluster_0 Phase 1: Target Deconvolution cluster_1 Phase 2: Hypothesis & Validation Phenotypic_Screen Phenotypic Screening (e.g., High-Content Imaging) GPCR_Assays GPCR Assays (Ca2+, cAMP) Phenotypic_Screen->GPCR_Assays Phenotype suggests GPCR pathway Kinase_Assays Kinase Assays (ADP-Glo) Phenotypic_Screen->Kinase_Assays Phenotype suggests cell cycle/proliferation Target_Panel Broad Target Panel (e.g., CRO Service) Target_Panel->GPCR_Assays Hit on GPCR target Target_Panel->Kinase_Assays Hit on Kinase target Ion_Channel_Assays Ion Channel Assays (Electrophysiology, Flux) Target_Panel->Ion_Channel_Assays Hit on Ion Channel target

Caption: Logical workflow from broad screening to specific secondary assays.

G-Protein Coupled Receptor (GPCR) Assays

If primary screening suggests GPCR activity (e.g., a hit in a GPCR binding assay or a phenotype associated with GPCR signaling), the next step is to perform functional assays.[3] GPCRs primarily signal through Gs, Gi, or Gq proteins, which modulate the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[4][5][6]

This assay is highly effective for detecting the activation of Gq-coupled receptors, which lead to an increase in intracellular calcium, or Gi-coupled receptors when using a promiscuous G-protein like Gα16.[7][8][9]

  • Cell Preparation: Use a cell line stably or transiently expressing the target GPCR (e.g., HEK293 or CHO cells). Seed cells in a 96- or 384-well black-walled, clear-bottom plate and grow to 90-100% confluency.[7]

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercial kit like the FLIPR Calcium Assay Kit) diluted in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[7]

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add a range of concentrations of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine and continue to read fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

This assay measures changes in intracellular cAMP levels, which increase upon Gs activation and decrease upon Gi activation.[5][10]

  • Cell Preparation: Use a cell line expressing the target GPCR. Seed cells in a 384-well white plate and grow to confluency.

  • Assay Procedure (using a competitive immunoassay format like HTRF or AlphaScreen):

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For testing Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.[6]

    • Add a range of concentrations of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

    • Incubate for 30-60 minutes at room temperature.

    • Lyse the cells and add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).

    • Incubate to allow for competitive binding.

    • Read the plate on a compatible plate reader (e.g., HTRF or AlphaLISA reader).

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the compound concentration to determine EC50 or IC50 values.

Kinase Assays

If primary screening suggests an effect on cell proliferation or a direct hit on a kinase, a direct enzymatic assay is the logical next step.

The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12][13]

  • Kinase Reaction Setup:

    • In a 384-well white plate, add the kinase, its specific substrate, and ATP at a concentration near the Km for the specific kinase.[14]

    • Add a range of concentrations of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. Include no-compound (100% activity) and no-kinase (background) controls.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

  • Measurement: Read the luminescence on a plate-based luminometer.

  • Data Analysis: Subtract the background signal, normalize the data to the 100% activity control, and plot percent inhibition versus the log of the compound concentration to determine the IC50 value.

Ion Channel Assays

If the compound is suspected of modulating ion channels, functional assays are required to confirm this activity and determine the mode of action (e.g., blocker, opener).[15][16]

Automated patch clamp is the gold standard for studying ion channel pharmacology, providing detailed information on channel gating and compound block.[17][18]

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

  • Assay Execution (on an automated patch clamp platform like QPatch or Patchliner):

    • Cells are automatically captured, and a giga-ohm seal is formed.

    • The whole-cell configuration is established.

    • A specific voltage protocol is applied to elicit ionic currents through the channel.

    • A baseline recording is established.

    • Increasing concentrations of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine are applied, and the effect on the current is recorded.

  • Data Analysis: Measure the current amplitude (peak or steady-state) at each compound concentration. Plot the percent inhibition of the current versus the log of the compound concentration to determine the IC50. Analyze changes in the voltage-dependence of activation or inactivation to understand the mechanism of action.

Phase 3: Assay Validation and Quality Control

Every assay developed must be validated to ensure it is robust, reproducible, and fit for purpose.[19] This is crucial for making confident decisions about the compound's activity.

Key Validation Parameters

According to regulatory guidelines, key parameters to assess include specificity, linearity, range, accuracy, and precision.[20][21] For high-throughput screening (HTS) assays, a key statistical parameter is the Z'-factor.

Calculating and Interpreting the Z'-Factor

The Z'-factor is a measure of the statistical effect size and is used to quantify the suitability of an assay for HTS.[22][23]

Formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |µ_p - µ_n| )

Where:

  • µ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • µ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Interpretation: [22][24][25]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

  • Prepare a 384-well plate.

  • Dedicate half of the wells (n=192) to the positive control (e.g., a known agonist for a functional assay, or no inhibitor for an enzyme assay).

  • Dedicate the other half of the wells (n=192) to the negative control (e.g., vehicle control for a functional assay, or a saturating concentration of a known inhibitor for an enzyme assay).

  • Run the assay according to the specific protocol.

  • Calculate the mean and standard deviation for both the positive and negative control populations.

  • Use the formula above to calculate the Z'-factor. The assay is considered validated for screening if Z' > 0.5.

Workflow: Assay Validation Logic

G Start Develop Assay Protocol Run_Plate Run Z' Plate (Positive & Negative Controls) Start->Run_Plate Calculate Calculate Z'-Factor Run_Plate->Calculate Decision Z' > 0.5? Calculate->Decision Optimize Optimize Assay (Reagent Conc., Incubation Time, etc.) Decision->Optimize No Validated Assay Validated for Screening Decision->Validated Yes Optimize->Run_Plate Re-evaluate

Caption: Decision workflow for assay validation based on the Z'-factor.

Conclusion

The journey to characterize a novel compound like 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a systematic process of elimination and confirmation. By beginning with broad, unbiased screening methods and using those results to inform more specific, hypothesis-driven secondary assays, researchers can efficiently and logically uncover its biological activity. Each protocol described herein is designed to be a self-validating system, with clear endpoints and quality control metrics. Adherence to these principles of causality, robustness, and authoritative grounding will ensure the generation of high-quality data, providing a solid foundation for future drug development efforts.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.
  • ADP-Glo™ Kinase Assay.
  • Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • ADP-Glo™ Kinase Assays. Reaction Biology.
  • ADP-Glo™ Kinase Assay Protocol.
  • Ca2+ Mobilization Assay.
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
  • Ca2+ mobilization assays in GPCR drug discovery. PubMed.
  • Ion Channel Screening and profiling with Functional Assays.
  • On HTS: Z-factor. On HTS.
  • cAMP Accumulation Assay.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Ion Channel Assays.
  • cAMP assays in GPCR drug discovery. PubMed.
  • Ion Channel Assays. Reaction Biology.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • Phenotypic Screening.
  • Phenotypic Assays. BOC Sciences.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
  • Assay Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2)

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Method

Application Notes and Protocols: 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine as a Research Tool in CNS Drug Discovery

Foreword: A Note on This Guide This document provides a comprehensive guide for the characterization and application of the novel chemical entity, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, as a potential research too...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on This Guide

This document provides a comprehensive guide for the characterization and application of the novel chemical entity, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, as a potential research tool. Given the nascent state of research on this specific molecule, this guide is structured to empower researchers to elucidate its pharmacological profile. The protocols and scientific rationale are grounded in established methodologies for similar chemotypes, with a primary focus on the hypothesized interaction with the dopamine D4 receptor, a target of significant interest in neuropharmacology.

Introduction to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a synthetic compound featuring a substituted piperidine core. Its structural motifs, specifically the N-aryl piperidine and the ethyl substitution on the piperidine nitrogen, bear resemblance to known ligands of aminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2] The presence of the ortho-methoxyphenyl group is a common feature in ligands targeting the dopamine D2-like receptor family, including the D4 subtype.[3][4]

Based on this structural analogy, it is hypothesized that 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine may serve as a selective ligand for the dopamine D4 receptor. This guide will, therefore, focus on the experimental workflows required to test this hypothesis and characterize the compound's utility as a research tool for studying D4 receptor pharmacology.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂OPubChem
Molecular Weight234.34 g/mol [5]
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem
IUPAC Name1-ethyl-N-(2-methoxyphenyl)piperidin-4-aminePubChem
SMILESCCN1CCC(CC1)NC2=CC=CC=C2OCPubChem
Handling and Storage
  • Storage: Store at room temperature, protected from light and moisture. For long-term storage, consider storage at -20°C.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[6][7] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Work in a well-ventilated area or under a chemical fume hood.[10] Avoid inhalation, ingestion, and contact with skin and eyes.[6]

Hypothesized Mechanism of Action: Targeting the Dopamine D4 Receptor

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors that couple to Gαi/o proteins.[11][12] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] This signaling cascade modulates neuronal excitability and neurotransmitter release. The D4 receptor is expressed in brain regions associated with cognition, emotion, and reward, such as the prefrontal cortex, amygdala, and hippocampus, making it a target for neuropsychiatric disorders like schizophrenia and ADHD.[13][14][15]

Dopamine D4 Receptor Signaling Pathway

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine or 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/oβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Phosphorylates Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing D4 Receptor) start->prep_membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_compound Prepare Serial Dilutions of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine prep_compound->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

  • Membrane Preparation:

    • Use cell membranes from a stable cell line overexpressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. [16] * Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay). [16]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known D4 antagonist (e.g., L-745,870) for non-specific binding.

      • 50 µL of serially diluted 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-L-745,870) at a concentration close to its Kd.

      • 100 µL of the prepared cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium. [16]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]

Functional Assay: cAMP Measurement

This protocol determines the functional activity of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine at the dopamine D4 receptor by measuring its effect on intracellular cAMP levels. [17][18][19]

cAMP_Assay_Workflow start Start seed_cells Seed D4-expressing Cells in a 96-well Plate start->seed_cells pre_incubation Pre-incubate Cells with PDE Inhibitor (e.g., IBMX) seed_cells->pre_incubation agonist_mode Agonist Mode: Add Test Compound pre_incubation->agonist_mode antagonist_mode Antagonist Mode: Add Test Compound + D4 Agonist pre_incubation->antagonist_mode incubation Incubate at 37°C agonist_mode->incubation antagonist_mode->incubation cell_lysis Lyse Cells incubation->cell_lysis cAMP_detection Detect cAMP Levels (e.g., HTRF, ELISA, Luminescence) cell_lysis->cAMP_detection analysis Data Analysis: Generate Dose-Response Curves cAMP_detection->analysis end End analysis->end

Caption: Functional cAMP assay workflow.

  • Cell Culture:

    • Culture cells stably expressing the human dopamine D4 receptor in a suitable medium.

    • Seed the cells into a 96-well plate and grow to near confluence. [20]

  • Assay Preparation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

  • Compound Addition:

    • For Agonist Mode: Add serial dilutions of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine to the wells.

    • For Antagonist Mode: Add serial dilutions of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, followed by a fixed concentration (EC80) of a known D4 agonist (e.g., quinpirole). Also include a set of wells with forskolin to stimulate adenylyl cyclase directly, which is necessary for Gαi-coupled receptors. [21]

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes. [21]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays). Follow the manufacturer's instructions. [17][18]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 value. Calculate the pA2 or Ki to quantify the antagonist potency.

Data Interpretation and Reporting

ParameterAssayInterpretation
Ki Radioligand BindingA measure of the compound's binding affinity for the receptor. A lower Ki value indicates higher affinity.
EC50 Functional (Agonist)The concentration of the compound that produces 50% of its maximal effect. A measure of agonist potency.
Emax Functional (Agonist)The maximum response produced by the compound. Indicates whether it is a full or partial agonist compared to the endogenous ligand.
IC50 Functional (Antagonist)The concentration of the compound that inhibits 50% of the response to a known agonist. A measure of antagonist potency.
Selectivity Radioligand BindingThe ratio of Ki values for the target receptor (D4) versus other receptors (e.g., D1, D2, D3, 5-HT receptors). A higher ratio indicates greater selectivity.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine as a novel research tool. By systematically determining its binding affinity, functional activity, and selectivity for the dopamine D4 receptor, researchers can unlock its potential for advancing our understanding of D4 receptor pharmacology and its role in CNS function and disease.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. PMC. [Link]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Semantic Scholar. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. ResearchGate. [Link]

  • Wikipedia. Dopamine receptor D4. [Link]

  • Woods, A. S. (2010). The dopamine D4 receptor, the ultimate disordered protein. PMC. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • PDSP. Functional Assays Protocols. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Cliffe, I. A., et al. (1994). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

  • PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. [Link]

  • Husbands, S. M., et al. (2007). Identification of a New Selective Dopamine D4 Receptor Ligand. PMC. [Link]

  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. [Link]

  • ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • Chaput, Y., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. PubMed. [Link]

  • Gatti, A., et al. (2000). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. PubMed. [Link]

  • ResearchGate. Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4. [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]

  • Arulraj, R., & Krishnakumar, V. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • ChEMBL. Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethyl... [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. PubMed. [Link]

  • Zhang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed. [Link]

  • Ilaš, J., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie. [Link]

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Application

Application Notes &amp; Protocols: Radiolabeling of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine for Imaging Studies

Prepared by: Gemini, Senior Application Scientist Introduction: The Rationale for a Novel Radiotracer The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine and its analogs represent a promising class of molecules for...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for a Novel Radiotracer

The compound 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine and its analogs represent a promising class of molecules for targeting specific neuroreceptors or enzymes in the central nervous system (CNS). The piperidine scaffold is a common feature in ligands developed for targets such as sigma receptors (σ₁), which are implicated in a range of neurological disorders including Alzheimer's disease, depression, and neuropathic pain[1][2][3]. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative study of biological processes in vivo[4][5]. By radiolabeling a selective ligand like 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, we can create a PET radiotracer to visualize and quantify its target's distribution and density in the living brain.

This document provides a comprehensive guide to the radiosynthesis and quality control of [¹¹C]1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, designed for researchers in drug development and neuroscience. The chosen strategy focuses on labeling with Carbon-11 (¹¹C), a positron-emitting radionuclide with a short half-life (t½ ≈ 20.4 minutes)[5][6]. The key advantage of using ¹¹C is that its incorporation does not alter the chemical structure or pharmacological properties of the parent molecule, as carbon is a fundamental component of the compound[6][7]. The short half-life also permits multiple scans in the same subject on the same day, which is ideal for receptor occupancy studies or test-retest evaluations[7].

Our approach will utilize the well-established method of ¹¹C-methylation of a desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I), a highly reactive and commonly used labeling agent in PET chemistry[5][8][9].

Proposed Radiosynthesis Strategy

The radiosynthesis of [¹¹C]1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine will be achieved via O-methylation of its corresponding desmethyl precursor, N-(2-hydroxyphenyl)-1-ethylpiperidin-4-amine. This phenolic precursor can be readily labeled on the hydroxyl group. This is a robust and high-yielding reaction commonly performed in automated synthesis modules, which are essential for handling the short-lived isotope and ensuring radiation safety and reproducibility[5][10][11].

The overall process can be broken down into three core stages:

  • Synthesis of the Desmethyl Precursor: Standard organic synthesis techniques are used to prepare the N-(2-hydroxyphenyl)-1-ethylpiperidin-4-amine precursor required for the radiolabeling step.

  • Automated Radiosynthesis: Production of the reactive labeling agent, [¹¹C]CH₃I, from cyclotron-produced [¹¹C]CO₂, followed by the ¹¹C-methylation reaction and purification of the final radiotracer.

  • Quality Control: Rigorous testing to ensure the final product is suitable for in vivo administration, meeting all regulatory standards for identity, purity, and specific activity[5][12].

cluster_0 Part 1: Precursor Synthesis (Offline) cluster_1 Part 2: Radiosynthesis (Automated) P1 1-ethylpiperidin-4-one P3 Reductive Amination (e.g., NaBH(OAc)₃) P1->P3 P2 2-aminophenol P2->P3 Precursor Desmethyl Precursor N-(2-hydroxyphenyl)-1-ethylpiperidin-4-amine P3->Precursor Reaction ¹¹C-Methylation (Base, DMSO, Heat) Precursor->Reaction C11 [¹¹C]CH₃I (from [¹¹C]CO₂) C11->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Final [¹¹C]1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine HPLC->Final

Figure 1: Chemical synthesis and radiolabeling scheme.

Experimental Protocols

Protocol 1: Synthesis of Desmethyl Precursor

Objective: To synthesize N-(2-hydroxyphenyl)-1-ethylpiperidin-4-amine.

Materials:

  • 1-ethylpiperidin-4-one

  • 2-aminophenol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-ethylpiperidin-4-one (1.0 eq) in DCE, add 2-aminophenol (1.1 eq) followed by acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the pure desmethyl precursor.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol 2: Automated Radiosynthesis of [¹¹C]1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Causality Behind Choices:

  • Automated Synthesizer: Use of a commercial cassette-based synthesizer (e.g., GE TRACERlab, Siemens Explora, ELIXYS) is critical for minimizing radiation exposure and ensuring consistent production under GMP guidelines[10][11][13].

  • [¹¹C]CH₃I vs. [¹¹C]CH₃OTf: [¹¹C]Methyl iodide ([¹¹C]CH₃I) is chosen for its widespread availability and reliability. [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is more reactive and can be used if higher reactivity is needed, but [¹¹C]CH₃I is sufficient for efficient O-methylation of phenols[5][8][9].

  • Solvent & Base: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for trapping the gaseous [¹¹C]CH₃I and facilitating the Sₙ2 reaction. A strong, non-nucleophilic base like sodium hydroxide or potassium hydroxide is used to deprotonate the phenolic hydroxyl, creating a potent nucleophile.

Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Gas Cyclotron->CO2 CH4 [¹¹C]CH₄ Gas CO2->CH4 LiAlH₄ Red. MeI [¹¹C]CH₃I Synthesis Module CH4->MeI Gas-phase Iodination Reaction Reaction Vessel Precursor + Base + [¹¹C]CH₃I MeI->Reaction HPLC Semi-Prep HPLC System Reaction->HPLC Purification Formulation Formulation Evaporation + Saline HPLC->Formulation Collect Product QC Quality Control (Radio-HPLC, GC, etc.) Formulation->QC

Figure 2: Automated radiosynthesis workflow.

Procedure:

  • Pre-synthesis Setup:

    • Install a sterile, disposable cassette onto the automated synthesis module.

    • Prepare a solution of the desmethyl precursor (0.5 - 1.0 mg) in 300 µL of DMSO containing NaOH (2.0 eq in water). Load this solution into the reaction vessel on the cassette.

    • Prepare HPLC mobile phase and prime the HPLC system.

  • [¹¹C]CO₂ Production and Conversion:

    • [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction[8][9].

    • The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄, which is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I. This process is fully automated within the synthesizer[4][7].

  • ¹¹C-Methylation Reaction:

    • The gaseous [¹¹C]CH₃I is bubbled through the reaction vessel containing the precursor solution.

    • The vessel is heated to 80-100 °C for 3-5 minutes to drive the reaction to completion.

  • Purification:

    • The reaction mixture is quenched with water and injected onto a semi-preparative C18 HPLC column.

    • The product is eluted using an appropriate mobile phase (e.g., acetonitrile/ammonium formate buffer).

    • The radioactive peak corresponding to the desired product (identified by co-injection with a non-radioactive standard) is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

ParameterRecommended ValueRationale
Precursor Amount 0.5 - 1.0 mgBalances yield with achieving high specific activity.
Solvent DMSO or DMF (300-400 µL)Efficiently traps [¹¹C]CH₃I and facilitates the reaction.
Base NaOH or KOH (1-2 eq)Deprotonates the phenol for nucleophilic attack.
Reaction Temp. 80 - 100 °CEnsures rapid reaction kinetics within the short half-life of ¹¹C.
Reaction Time 3 - 5 minSufficient for high incorporation of the radiolabel.
HPLC Column Semi-prep C18 (e.g., 10 x 250 mm)Standard for purification of small molecule radiotracers.
Mobile Phase Acetonitrile / Ammonium FormateProvides good separation of product from precursor and byproducts.
Table 1: Summary of optimized radiosynthesis parameters.

Quality Control (QC) Protocols

All radiotracers for human use must be produced according to Good Manufacturing Practice (GMP) guidelines and undergo rigorous QC testing[5][10].

TestMethodSpecification
Identity Analytical Radio-HPLCRetention time matches that of the non-radioactive standard.
Radiochemical Purity Analytical Radio-HPLC≥ 95%
Chemical Purity Analytical HPLC (UV)Peak corresponding to product should be the major peak.
Specific Activity Calculated from HPLC data> 37 GBq/µmol (> 1 Ci/µmol) at time of injection.
pH pH paper or meter5.0 - 7.5
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm (per USP).
Radionuclidic Purity Gamma-ray spectroscopy¹¹C photopeak at 511 keV; half-life determination.
Sterility Direct inoculation or filtrationNo microbial growth.
Endotoxin Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is the max patient dose in mL).
Table 2: Quality control specifications for clinical-grade radiotracer.

In Vitro and In Vivo Validation

Once the radiotracer is successfully synthesized and passes all QC tests, its biological activity and suitability for imaging must be validated.

  • In Vitro Autoradiography: Used to assess the specific binding of the radiotracer in tissue sections (e.g., rodent or human brain slices). High specific binding in regions known to express the target, which can be blocked by co-incubation with a known selective antagonist, provides strong evidence of target engagement[14].

  • Biodistribution Studies: The radiotracer is injected into rodents (mice or rats), and at various time points, organs are harvested and radioactivity is measured. This provides crucial information on brain uptake, clearance rate, and off-target accumulation[1].

  • In Vivo PET Imaging: The final validation step involves PET scans in animals (e.g., non-human primates) and eventually humans. These studies confirm that the tracer enters the brain, accumulates in target-rich regions, and has appropriate pharmacokinetics for imaging[15][16]. Blocking studies, where a non-radioactive drug is administered to saturate the target, should result in a significant reduction of the PET signal, confirming target-specific binding in vivo[1].

References

  • Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging. Available at: [Link]

  • Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available at: [Link]

  • Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). IntechOpen. Available at: [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. SpringerLink. Available at: [Link]

  • Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. (2015). ResearchGate. Available at: [Link]

  • Ishiwata, K., et al. (2007). Design, Synthesis, Radiolabeling, and in Vivo Evaluation of carbon-11 Labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a Potential Positron Emission Tomography Tracer for the Dopamine D(4) Receptors. PubMed. Available at: [Link]

  • Zha, Z., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. PubMed. Available at: [Link]

  • Wang, C., et al. (2022). Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. PubMed Central. Available at: [Link]

  • James, M. L., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. PubMed Central. Available at: [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PubMed Central. Available at: [Link]

  • Zhang, J., et al. (2023). Two decades of [11C]PiB synthesis, 2003-2023: a review. PubMed Central. Available at: [Link]

  • N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)ethyl))-N-(2-(6-[18F]fluoro)-pyridinyl)cyclohexanecarboxamide. (2005). NCBI. Available at: [Link]

  • Brust, P., et al. (2021). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. Available at: [Link]

  • Chio, J., et al. (2024). Synthesis, In Vitro and In Vivo PET Neuroimaging of Radiotracers for Activin Receptor Like Kinase 2. Journal of Nuclear Medicine. Available at: [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. (2014). ResearchGate. Available at: [Link]

  • Mossine, A. V., et al. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering. Available at: [Link]

  • PET Imaging of Sigma1 Receptors. (2016). Radiology Key. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2020). NIH. Available at: [Link]

  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. (n.d.). MD Anderson OpenWorks. Available at: [Link]

  • Holland, J. P. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. Available at: [Link]

  • Automated synthesis of PET tracers. (2024). Forschungszentrum Jülich. Available at: [Link]

  • Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. (2021). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (2020). RSC Publishing. Available at: [Link]

  • Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. (2022). PubMed Central. Available at: [Link]

  • A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. (2021). NIH. Available at: [Link]

  • Automated microfluidic-based production of PET radioligands for clinical and preclinical use. (2022). Uppsala University. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Welcome to the technical support center for the synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important piperidine derivative. The piperidine moiety is a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] This guide will focus on two primary synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination, offering insights into optimizing reaction conditions and addressing potential pitfalls.

I. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary synthetic routes to prepare 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine?

There are two main, highly effective methods for the synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine:

  • Two-Step Reductive Amination: This is a classic and often preferred method due to its operational simplicity and the use of readily available reagents.[2] It involves the reaction of 1-ethyl-4-piperidone with 2-methoxyaniline to form an intermediate imine/enamine, which is then reduced in situ to the desired product.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[3][4] It directly couples an aryl halide (or triflate), such as 2-bromoanisole or 2-chloroanisole, with 1-ethyl-4-aminopiperidine. This method offers a broad substrate scope and functional group tolerance.[3]

Q2: Which synthetic route is more "green" or environmentally friendly?

Reductive amination is generally considered the greener option. It often utilizes less hazardous reagents and solvents compared to the Buchwald-Hartwig amination, which requires a precious metal catalyst (palladium) and often uses organic solvents like toluene or dioxane.[5] However, recent advancements in catalysis are addressing some of the environmental concerns associated with Buchwald-Hartwig amination.[5]

Reductive Amination Specific Questions

Q3: I am getting low yields in my reductive amination. What are the likely causes?

Low yields in reductive amination can stem from several factors:

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and amine is a reversible equilibrium. Ensure you are using appropriate conditions to drive the reaction forward, such as removing water (e.g., with a Dean-Stark trap or molecular sieves) or using a suitable catalyst.

  • Sub-optimal Reducing Agent: The choice and amount of reducing agent are critical. Sodium triacetoxyborohydride is often a good choice as it is mild and selective. Sodium borohydride can also be used, but may require careful pH control.[6][7]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Q4: I am observing the formation of a side product that appears to be a dimer of my starting amine. How can I prevent this?

This is likely due to a self-condensation reaction. To minimize this, try the following:

  • Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the mixture of the ketone and amine can help to ensure that the newly formed imine is reduced before it has a chance to react with another molecule of the amine.

  • Control of Stoichiometry: Use a slight excess of the piperidone to ensure the aniline is the limiting reagent.

Buchwald-Hartwig Amination Specific Questions

Q5: My Buchwald-Hartwig amination is not going to completion. What should I check?

Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are dry.

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction.[8] For coupling with an electron-rich amine like 1-ethyl-4-aminopiperidine, a biarylphosphine ligand such as SPhos or XPhos is often a good starting point.[8]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4][8]

  • Reaction Temperature: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig reactions require heating to proceed at a reasonable rate.[8]

Q6: I am seeing hydrodehalogenation of my aryl halide as a major side product. What is causing this?

Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction in palladium-catalyzed couplings. It can be caused by:

  • Presence of Water: Trace amounts of water can lead to this side reaction. Ensure all reagents and solvents are anhydrous.

  • β-Hydride Elimination: This is an unproductive side reaction that can compete with reductive elimination.[3] Optimizing the ligand and reaction conditions can help to suppress this pathway.

II. Troubleshooting Guides

Troubleshooting Reductive Amination
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Consider using molecular sieves to remove water.
Inactive reducing agent.Use a fresh bottle of the reducing agent. Ensure it has been stored under appropriate conditions.
Incorrect pH.For reducing agents like NaBH4, maintain a slightly acidic to neutral pH to favor imine reduction over ketone reduction.
Formation of Multiple Products Self-condensation of the amine.Add the reducing agent slowly to the pre-formed imine.
Over-reduction of the product.Use a milder reducing agent like sodium triacetoxyborohydride.
Difficulty in Product Isolation Product is water-soluble.Extract the product with a suitable organic solvent at a basic pH to ensure the amine is deprotonated.
Emulsion formation during workup.Add a saturated brine solution to break the emulsion.
Troubleshooting Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst deactivation.Ensure rigorous inert atmosphere techniques are used. Use freshly distilled and degassed solvents.
Incorrect ligand-to-metal ratio.Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is effective.
Inappropriate base.Screen different bases such as NaOtBu, K3PO4, or Cs2CO3. The choice of base can be ligand-dependent.
Hydrodehalogenation of Aryl Halide Presence of moisture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Suboptimal ligand.Try a different class of phosphine ligand. Electron-rich and sterically hindered ligands can sometimes suppress this side reaction.
Formation of Phosphine Oxide Presence of oxygen.Degas the reaction mixture thoroughly before heating. Maintain a positive pressure of inert gas.
Difficulty in Removing Palladium Residues Inefficient purification.Use column chromatography with a suitable stationary phase (e.g., silica gel or alumina). Consider using a palladium scavenger resin.

III. Experimental Protocols

Protocol 1: Two-Step Reductive Amination

This protocol provides a general procedure for the synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine via reductive amination.

Step 1: Imine Formation

  • To a solution of 1-ethyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 2-methoxyaniline (1.0-1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine using a palladium-catalyzed cross-coupling reaction.

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (e.g., 2-bromoanisole, 1.0 eq) and 1-ethyl-4-aminopiperidine (1.2 eq) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product ketone 1-Ethyl-4-piperidone imine_formation Imine Formation (Acid Catalyst) ketone->imine_formation amine 2-Methoxyaniline amine->imine_formation reduction Reduction (e.g., NaBH(OAc)3) imine_formation->reduction In situ product 1-ethyl-N-(2-methoxyphenyl) piperidin-4-amine reduction->product Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH RedElim Reductive Elimination AmineCoord->RedElim Base Base Base RedElim->Pd0 Product Product Ar-NR2 Reactants Ar-X + R2NH

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

V. References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • PrepChem. Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride. [Link]

  • De, S., et al. (2004). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. (2026). [Link]

  • Tale, R. H., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Korkmaz, A., et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]

  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (2025). [Link]

  • PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. [Link]

  • Trade Science Inc. (2010). Synthesis of Carvedilol. Organic CHEMISTRY. [Link]

  • ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. (2005). [Link]

  • PharmaInfo. Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. (2021). [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (2023). [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). [Link]

  • Organic Syntheses. Piperidine, 1-ethyl. [Link]

  • ACS Omega. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2022). [Link]

Sources

Optimization

Technical Support Center: Purification of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and practical protocols for the purification of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. It is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical protocols for the purification of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. It is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this target molecule with high purity. The advice herein is grounded in established chemical principles and field-proven laboratory techniques.

Introduction: Understanding the Core Challenge

1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is typically synthesized via a reductive amination reaction between 1-ethyl-4-piperidone and 2-methoxyaniline. While this is a robust and widely used transformation, the primary challenge lies in the post-reaction workup and purification[1][2][3]. The product, starting materials, and potential by-products possess similar structural features—namely, basic nitrogen atoms and aromatic rings—which can complicate separation. The basicity of the piperidine nitrogen, in particular, often leads to complications during silica gel chromatography.

This guide addresses these specific issues through a series of frequently asked questions, a detailed troubleshooting section, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis?

A: The impurity profile is almost always dictated by the reductive amination pathway. You should anticipate:

  • Unreacted Starting Materials: 1-ethyl-4-piperidone and 2-methoxyaniline.

  • Imine Intermediate: The N-(1-ethylpiperidin-4-ylidene)-2-methoxyaniline intermediate may persist if the reduction step is incomplete.

  • Reducing Agent By-products: Borate salts (if using NaBH₄ derivatives) or other residues from the reducing agent[4][5].

  • Over-reduced By-products: While less common with selective reducing agents like STAB, stronger reductants could potentially affect the methoxy group, though this is unlikely under standard conditions.

Q2: My crude NMR shows significant amounts of unreacted 2-methoxyaniline. What is the quickest way to remove it?

A: The most efficient method is an acidic wash during the aqueous workup. 2-methoxyaniline is a weakly basic aromatic amine. By washing the organic layer (e.g., in Ethyl Acetate or DCM) with a dilute acid like 1M HCl, the aniline will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Your target compound, being a more basic aliphatic amine, will also be protonated, so this method is best used to remove residual aniline from the crude starting material mixture before basifying to extract the final product. See Protocol 1 for a detailed liquid-liquid extraction workflow.

Q3: My purified product is a viscous oil that is difficult to handle and accurately weigh. How can I solidify it?

A: Many substituted piperidines do not readily crystallize as free bases[6][7]. The most reliable method to obtain a stable, crystalline solid is to form a salt. An HCl salt, formed by bubbling HCl gas through a solution or by adding a solution of HCl in a solvent like ether or dioxane, is most common. Alternatively, forming a salt with a solid dicarboxylic acid, such as tartaric acid or succinic acid, can also induce crystallization and may even aid in chiral resolution if applicable[8][9]. See Protocol 3 for a step-by-step guide to salt formation.

Q4: I'm running a flash column, but my product is smearing and tailing badly. What's wrong?

A: This is a classic problem when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and reversibly interact with the basic piperidine nitrogen of your molecule. This interaction slows the elution of your compound in an uneven manner, causing the characteristic "tailing" or "streaking" on a TLC plate and poor separation on a column.

Q5: How do I fix the tailing issue on my silica column?

A: The solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile basic modifier to your eluent system. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as part of the polar component of your mobile phase (e.g., in a DCM/Methanol system). The modifier competitively binds to the acidic sites, allowing your product to elute cleanly and symmetrically[10].

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common purification issues.

Problem Identification Probable Cause Recommended Solution & Rationale
Yellow/Brown Color in Final Product Presence of oxidized 2-methoxyaniline or related impurities. Aromatic amines are notoriously prone to air oxidation, forming highly colored impurities.Solution: Treat a solution of the crude product with activated charcoal, followed by filtration through a pad of Celite®. For stubborn cases, a carefully run flash column is necessary. Rationale: Activated charcoal has a high surface area and effectively adsorbs high-molecular-weight, colored impurities.
Broad, Unresolved 'Hump' on HPLC/LCMS A mixture of closely-related impurities with polarities very similar to the product. This could include positional isomers or by-products from side reactions.Solution: Optimize the chromatography. Switch to a reverse-phase (C18) column, as the separation mechanism is different from normal-phase silica. Alternatively, try salt formation followed by recrystallization (Protocol 3 ). Rationale: Changing the stationary phase (e.g., from silica to C18) alters the primary mode of interaction, often resolving compounds that co-elute under other conditions. Recrystallization is a powerful technique that purifies based on differential solubility in a crystal lattice, which can be highly selective.
NMR Spectrum Shows Imine (C=N) Signals (δ ~160-170 ppm for ¹³C) Incomplete reduction of the imine intermediate formed between the piperidone and aniline.Solution: Re-subject the crude material to the reduction conditions. Add a fresh portion of the reducing agent (e.g., NaBH(OAc)₃) and stir for an additional 4-12 hours. Rationale: The reaction may have stalled due to deactivated reagent or insufficient reaction time. Driving the reaction to completion is simpler than trying to separate the structurally similar imine from the amine product.
Low Overall Yield After Purification 1. Product loss during acidic washes. 2. Irreversible binding to the silica column. 3. Incomplete extraction from the aqueous layer.Solution: 1. When basifying the aqueous layer after an acid wash, ensure the pH is >12 to fully deprotonate the piperidine nitrogen. 2. Always use a basic modifier in your column eluent (see Q5). 3. Extract the basified aqueous layer multiple times (e.g., 3 x 50 mL DCM) to ensure complete recovery. Rationale: The pKa of a piperidine nitrogen is typically around 10-11. A strongly basic solution is required to ensure it exists as the free base, which is soluble in organic solvents.

Section 3: Standardized Purification Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction

This protocol is designed to remove unreacted starting materials and water-soluble by-products after the reaction is complete.

  • Quench Reaction: Cool the reaction mixture to 0 °C and carefully quench any remaining reducing agent by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (20 mL per gram of crude material).

  • Acidic Wash (Optional, for removing 2-methoxyaniline): Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 15 mL per gram). CAUTION: Your product will also enter the aqueous phase. Combine the acidic aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M NaOH solution with swirling until the pH is >12 (confirm with pH paper). A precipitate or oil (your free-base product) should form.

  • Extraction: Extract the basified aqueous layer with DCM or EtOAc (3 x 20 mL per gram). The free base is more soluble in organic solvents.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Protocol 2: Flash Column Chromatography with Basic Modifier

Use this protocol when extraction is insufficient to achieve high purity.

  • Prepare Slurry: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product). To do this, dissolve the product in a minimal amount of DCM, add the silica, and concentrate the mixture to a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

  • Select Eluent System: A common starting point is a gradient of 0% to 10% Methanol in Dichloromethane (DCM). To this system, add 1% v/v triethylamine (Et₃N) . For example, to make 500 mL of 10% MeOH/DCM with modifier, use 445 mL DCM, 50 mL MeOH, and 5 mL Et₃N.

  • Pack and Run Column: Pack a glass column with silica gel in the starting eluent (e.g., 100% DCM + 1% Et₃N). Carefully add the dry-loaded sample to the top. Run the column using a solvent gradient, collecting fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford the purified product.

Protocol 3: Salt Formation for Crystallization (HCl Salt)

This protocol converts the product oil into a stable, crystalline hydrochloride salt.

  • Dissolve Free Base: Dissolve the purified oily product in a minimal amount of a dry, non-protic solvent. Anhydrous diethyl ether or a mixture of EtOAc/Hexane are good choices.

  • Prepare HCl Solution: Use a commercially available solution of 2M HCl in Diethyl Ether, or prepare one by carefully bubbling dry HCl gas through anhydrous ether.

  • Precipitation: While stirring the solution of your amine at room temperature, add the HCl/ether solution dropwise. A white precipitate (the hydrochloride salt) should form immediately.

  • Complete Crystallization: Continue adding the HCl solution until no more precipitate forms. You can check for completeness by taking a drop of the supernatant on a glass rod; if it fumes in the presence of an open ammonia bottle, excess acid is present. Let the mixture stir for an additional 30 minutes.

  • Isolate Solid: Collect the solid by vacuum filtration. Wash the filter cake with cold, dry diethyl ether to remove any surface impurities.

  • Dry: Dry the crystalline salt under high vacuum to remove all residual solvent. The resulting solid is typically much easier to handle and store than the free base oil.

Section 4: Visual Workflows

Diagram 1: Overall Purification Strategy

A Crude Reaction Mixture B Protocol 1: Workup & Liquid-Liquid Extraction A->B C Assess Purity (TLC, NMR) B->C D Is Purity >95%? C->D E Final Product (Free Base) D->E Yes F Protocol 2: Flash Column Chromatography D->F No J Final Product (Crystalline Salt) G Purified Free Base (Oil) F->G H Desire Solid Form? G->H H->E No I Protocol 3: Salt Formation & Crystallization H->I Yes I->J

Caption: Decision flowchart for purifying the target compound.

Diagram 2: Troubleshooting Column Chromatography

A Run Analytical TLC in chosen eluent (e.g., 9:1 DCM/MeOH) B Observe Spot Shape A->B C Spot is Tailing / Streaking? B->C D Add 1% Et3N or other basic modifier to eluent C->D Yes G Spot is Symmetrical and Round C->G No E Re-run TLC D->E E->C F Proceed with Column Chromatography G->F

Caption: Logic for diagnosing and fixing chromatography issues.

Section 5: Key Compound Properties

This table summarizes key physical properties to aid in analysis and separation design.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
Product 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amineC₁₅H₂₄N₂O248.37Not availableBasic tertiary amine; likely a high-boiling oil.
Starting Material 1 2-Methoxyaniline (o-Anisidine)C₇H₉NO123.15224Weakly basic aromatic amine; prone to oxidation.
Starting Material 2 1-Ethyl-4-piperidoneC₇H₁₃NO127.19194-196Ketone; water-soluble.

References

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Sampath, N. et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 36, 93-99. Available at: [Link]

  • Kushida, I. et al. (2022). Crystal of substituted piperidine compound, salts of substituted piperidine compound, and crystals thereof. US Patent US-2025051322-A1. Available at: [Link]

  • Gassama, A. & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

  • PubChem. 1-ethylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Welcome to the technical support center for the synthesis and yield optimization of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles to help you improve your experimental outcomes.

Overview of Synthetic Strategies

The synthesis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine typically proceeds via one of two primary pathways: a Palladium-catalyzed Buchwald-Hartwig amination or a direct Reductive Amination. The choice of route depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions. Both pathways are robust but present unique challenges that can impact overall yield and purity.

Synthetic_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Buchwald-Hartwig Amination A 1-Ethyl-4-piperidone C Product A->C Reductive Amination (e.g., NaBH(OAc)₃) B 2-Methoxyaniline B->C D 1-Ethyl-4-aminopiperidine F Product D->F Pd-Catalyzed Coupling (e.g., Pd₂(dba)₃, Ligand, Base) E 2-Haloanisole (e.g., 2-Bromoanisole) E->F

Caption: Primary synthetic routes to the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine?

There are two principal and highly effective methods for synthesizing this target molecule:

  • Reductive Amination : This one-pot reaction involves the condensation of 1-ethyl-4-piperidone with 2-methoxyaniline to form an intermediate imine (or enamine), which is then reduced in situ by a hydride-based reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is often favored for its operational simplicity and the use of readily available starting materials.[1][2]

  • Buchwald-Hartwig Amination : This is a palladium-catalyzed cross-coupling reaction between 1-ethyl-4-aminopiperidine and an aryl halide, typically 2-bromoanisole or 2-chloroanisole .[3][4] This reaction is renowned for its broad substrate scope and functional group tolerance but requires careful control of the catalytic system, including the choice of palladium precursor, phosphine ligand, and base.[3][5]

Q2: My reaction yield is very low. What are the most common initial checks I should perform?

Low yield is a common issue that can often be traced back to fundamental experimental parameters. Before delving into complex optimization, verify the following:

  • Purity of Starting Materials : Impurities in either the piperidine derivative or the aniline/aryl halide can poison catalysts or participate in side reactions.[5] For instance, 1-ethyl-4-piperidone can undergo self-condensation, while amines can be easily oxidized. Re-purify starting materials if their quality is uncertain.

  • Inert Atmosphere : For Buchwald-Hartwig amination, the Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously maintained inert atmosphere (argon or nitrogen). This involves using degassed solvents and properly dried glassware.[5]

  • Anhydrous Conditions : Water can hydrolyze intermediates and deactivate reagents. For reductive aminations using borohydrides and for all Buchwald-Hartwig reactions, use anhydrous solvents and ensure reagents are dry.

  • Stoichiometry : Double-check the molar ratios of your reactants. A slight excess of the amine component (1.1-1.2 equivalents) is common in both pathways to ensure full consumption of the more valuable coupling partner.

Troubleshooting Guide: Reductive Amination Pathway

This pathway is attractive for its directness but can suffer from issues related to imine formation and selective reduction.

Q3: I am seeing significant amounts of unreacted 1-ethyl-4-piperidone. How can I improve conversion?

Incomplete conversion often points to issues with the formation of the key iminium ion intermediate.

  • Explanation : The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. The dehydration step is acid-catalyzed and is often the rate-limiting step.

  • Solution :

    • Add a Catalytic Amount of Acid : Including a weak acid like acetic acid (typically 1-2 equivalents) can significantly accelerate iminium ion formation.

    • Pre-stirring (Imine Formation) : Before adding the reducing agent, allow the ketone and amine to stir together in the solvent (with acetic acid, if used) for 1-2 hours at room temperature to facilitate imine formation.

    • Use a Dehydrating Agent : In some cases, adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine, thereby improving the overall reaction rate.

Q4: My main side-product is 1-ethylpiperidin-4-ol. Why is this happening and how can I prevent it?

The formation of 1-ethylpiperidin-4-ol indicates that the ketone starting material is being reduced directly by the hydride agent before it can react with the amine.

  • Explanation : This is a common issue when using powerful reducing agents like sodium borohydride (NaBH₄). The rate of ketone reduction becomes competitive with the rate of imine formation and reduction.

  • Solution :

    • Use a Milder Reducing Agent : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for reductive aminations because it is less reactive towards ketones but highly effective at reducing the protonated iminium ion.

    • Control Temperature : If using a more reactive borohydride, running the reaction at a lower temperature (0 °C) can slow down the rate of ketone reduction relative to imine formation.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination UnreactedKetone Issue: Unreacted Ketone Start->UnreactedKetone AlcoholByproduct Issue: Alcohol Byproduct Start->AlcoholByproduct Sol_Acid Solution: Add catalytic acetic acid. UnreactedKetone->Sol_Acid Cause: Slow imine formation Sol_PreStir Solution: Pre-stir amine and ketone. UnreactedKetone->Sol_PreStir Sol_Dehydrate Solution: Use molecular sieves. UnreactedKetone->Sol_Dehydrate Sol_MildReducer Solution: Use NaBH(OAc)₃ instead of NaBH₄. AlcoholByproduct->Sol_MildReducer Cause: Ketone reduction is too fast Sol_Temp Solution: Lower reaction temperature (0°C). AlcoholByproduct->Sol_Temp

Sources

Optimization

overcoming solubility issues with 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Technical Support Center: 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Welcome to the technical support center for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Welcome to the technical support center for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting for overcoming solubility challenges with this compound. Our goal is to explain the science behind these strategies, enabling you to make informed decisions in your experiments.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial hurdles encountered when working with 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, starting with the fundamental reasons for its solubility behavior.

Q1: My sample of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is showing very poor solubility in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

Answer: The observed low aqueous solubility is expected based on the molecular structure of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. Several structural features contribute to this property:

  • The Piperidine Ring: While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the ring itself is a saturated, non-polar heterocycle.[1]

  • Hydrophobic Substituents: The presence of the ethyl group on one nitrogen and the 2-methoxyphenyl group on the other significantly increases the molecule's lipophilicity (hydrophobicity). These bulky, non-polar groups dominate the molecule's character, leading to unfavorable interactions with the highly polar water molecules in an aqueous buffer.[2][3]

  • Basic Nature: The molecule contains two basic nitrogen atoms (the piperidine nitrogen and the exocyclic amine). In a neutral pH environment like PBS (pH 7.4), these amines are not fully protonated. The uncharged, or "free base," form of the molecule is significantly less soluble in water than its protonated, charged salt form.[4][5]

To effectively solubilize this compound, we must address these inherent physicochemical properties.

Table 1: Computed Physicochemical Properties of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine
PropertyValueInterpretation & Implication
Molecular Formula C₁₄H₂₂N₂OIndicates a significant carbon backbone relative to heteroatoms.
Molecular Weight 234.34 g/mol A moderate molecular weight, typical for small molecule drug candidates.[6]
XLogP3 (Computed) ~2.2 - 2.3A positive LogP value indicates a preference for a lipid environment over an aqueous one, predicting low water solubility.[7][8]
pKa (Predicted) ~9.5 - 11.0The predicted pKa of the conjugate acid suggests the amine groups are basic and will be protonated at acidic pH.[4][9]
Topological Polar Surface Area (TPSA) 29.3 ŲA relatively low TPSA suggests poor passive diffusion across membranes but also contributes to lower aqueous solubility.[10][11]
Q2: I'm preparing a stock solution in DMSO, but my compound precipitates immediately upon dilution into an aqueous assay buffer. What is the most direct way to solve this?

Answer: This is a classic solubility problem when moving from a highly effective organic solvent like Dimethyl Sulfoxide (DMSO) to an aqueous medium. The most direct and scientifically sound first step is pH adjustment .

The basic amine functionalities on your molecule are the key to unlocking its aqueous solubility. By lowering the pH of your aqueous buffer, you can protonate these nitrogens, forming a highly soluble in situ salt.[12][13]

cluster_workflow pH Adjustment Workflow start Precipitation in Aqueous Buffer (pH ~7.4) step1 Prepare Acidic Buffer (e.g., 50 mM Citrate, pH 3.0-4.0) or 0.01 M HCl start->step1  Identify Problem step2 Dilute DMSO Stock into Acidic Buffer step1->step2  Implement Solution step3 Observe for Precipitation step2->step3  Verify success Compound Soluble (Proceed with Assay) step3->success  Success fail Compound Still Insoluble (Proceed to Co-Solvent Strategy) step3->fail  Failure

Caption: A simple workflow for addressing precipitation via pH adjustment.

Expert Tip: For most simple alkyl amines, a pH that is at least 2 units below the pKa of the conjugate acid will ensure >99% of the compound is in the soluble, protonated form.[4] Given the predicted pKa, starting with a buffer at pH 4.0 or below is a robust strategy.

Part 2: Intermediate & Advanced Strategies

If initial pH adjustments are insufficient or not compatible with your experimental system, more advanced techniques are required.

Q3: Adjusting the pH helped, but I still see some precipitation at my target concentration. What is the next logical step?

Answer: The next step is to introduce a co-solvent into your aqueous buffer. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This makes the environment more "hospitable" to your lipophilic compound, thereby increasing its solubility.

Common Co-solvents for In Vitro Applications:

  • Ethanol (EtOH): A common and effective co-solvent.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.[15]

  • Polyethylene Glycol 400 (PEG 400): A polymer with excellent solubilizing properties for many poorly water-soluble drugs.[16]

Strategy:

  • First, determine the maximum tolerable concentration of the co-solvent for your biological assay (e.g., cell line, enzyme). Typically, this is between 1-5% for alcohols and glycols.

  • Prepare your aqueous buffer (ideally still at a slightly acidic pH, if tolerated by your system) containing the predetermined percentage of the co-solvent.

  • Re-attempt the dilution of your DMSO stock into this new co-solvent-buffer mixture. The combination of pH adjustment and a co-solvent is often highly effective.[15]

Q4: I need to prepare a high-concentration solution for an in vivo study, and the required dose volume is small. Simple pH adjustment and co-solvents are not sufficient. What are my options?

Answer: For high-concentration dosing, especially for preclinical or clinical development, forming a stable, isolated salt of the compound is the industry-standard approach.[13][17] Salt formation involves reacting the basic amine with an acid to create an ionic compound that often possesses vastly superior aqueous solubility and a more stable crystalline form compared to the free base.[12][18]

cluster_methods Solubilization Strategies start Insoluble Compound 1-ethyl-N-(2-methoxyphenyl) piperidin-4-amine ph_adjust pH Adjustment Is the system pH tolerant? + Protonates basic amines + Simple & effective - May affect biology start->ph_adjust First Step (for in-vitro) cosolvent Co-solvents (EtOH, PEG) Is the system solvent tolerant? + Reduces solvent polarity - Can have biological effects - Limited by tolerance % ph_adjust->cosolvent If insufficient salt_form Salt Formation (HCl, Tosylate) Need a stable solid form? + Drastically increases solubility + Improves stability & handling - Requires chemical synthesis step cosolvent->salt_form If insufficient or for in-vivo advanced Advanced Methods (Cyclodextrins, Solid Dispersions) Is bioavailability a key issue? + For very challenging compounds - Complex formulation work salt_form->advanced For formulation development

Caption: Decision-making flowchart for selecting a solubility enhancement method.

Common Counter-Ions for Salt Formation:

The choice of the acid (counter-ion) is critical and can impact not only solubility but also stability, hygroscopicity, and manufacturability.[13][17]

Counter-IonAcid UsedCommon Characteristics
Hydrochloride Hydrochloric Acid (HCl)Very common, often provides high solubility, but can be hygroscopic.[17]
Sulfate Sulfuric AcidCan form stable, crystalline salts.
Mesylate Methanesulfonic AcidGood for forming crystalline, non-hygroscopic salts.
Tosylate p-Toluenesulfonic AcidOften yields highly crystalline and stable salts.[13]
Citrate Citric AcidA weaker acid, can be used when strong acids are problematic.[19]

If these methods are still insufficient, advanced formulation strategies such as complexation with cyclodextrins or creating amorphous solid dispersions may be explored, though these require specialized formulation expertise.[1][2][20][21]

Part 3: Experimental Protocols

This section provides a standardized, step-by-step protocol for quantitatively determining the thermodynamic equilibrium solubility of your compound.

Protocol: Thermodynamic Solubility Determination via Saturation Shake-Flask Method

This method is the gold standard for accurately measuring equilibrium solubility.[8]

Objective: To determine the saturation solubility of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine in a chosen buffer system.

Materials:

  • 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine (solid)

  • Selected buffer/solvent system (e.g., pH 4.0 citrate buffer)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Calibrated analytical balance

  • Syringe filters (0.22 µm, chemically inert, e.g., PVDF or PTFE)

  • HPLC or UPLC system with a suitable analytical column and validated quantification method

Methodology:

  • Preparation: Add an excess amount of solid compound to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation was reached. A good starting point is ~2-5 mg of solid in 1 mL of buffer.

  • Equilibration: Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurry to shake for at least 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Sample Collection: After equilibration, let the vials stand for ~30 minutes to allow excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.[1]

  • Dilution: Dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's standard curve.

  • Quantification: Analyze the diluted sample using a validated HPLC/UPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from a known concentration stock solution (typically in DMSO or an organic solvent).

  • Calculation: Back-calculate the original concentration in the filtrate, accounting for the dilution factor. This value is the equilibrium solubility, typically reported in mg/mL or µg/mL.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I heat the solution to get my compound to dissolve?

    • A: While gentle warming can help increase the rate of dissolution, it is generally not recommended for preparing stock solutions or final assay solutions. The solubility may be artificially inflated, leading to precipitation upon cooling to room or physiological temperature. It can also risk compound degradation.

  • Q: My compound seems to "crash out" of solution over time, even after initial dissolution. What should I do?

    • A: This indicates you have created a supersaturated, metastable solution. This often happens with rapid dilutions from DMSO. To prevent this, ensure you are below the true thermodynamic equilibrium solubility. If that concentration is too low, you may need to incorporate precipitation inhibitors or explore advanced formulations like solid dispersions which stabilize the amorphous, more soluble state of a drug.[22]

  • Q: Does salt formation guarantee solubility?

    • A: Salt formation is a highly effective and common method, but it does not guarantee success for every compound.[12] The final solubility depends on the interplay between the compound's intrinsic solubility, its pKa, and the properties of the chosen salt form, including its solubility product (Ksp).[12] In some cases, a salt may convert back to the less soluble free base, especially if the pH of the medium changes.[13]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Wissenschaft, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]

  • Raghuram, M. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(2), 205-214. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? International journal of pharmaceutics, 453(1), 323-333.
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. RSC Education. [Link]

  • Ali, H., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 42(1), 235-247. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3020332, 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. PubChem. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Purdue University College of Pharmacy. [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61015539, N-[1-(2-methylphenyl)ethyl]piperidin-4-amine. PubChem. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. PubChem. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Lisa's Lecture Room. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Detection of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Welcome to the technical support center for the analytical detection of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. As a substituted piperidine derivative, this compound presents unique analytical challenges that require robust and well-understood methodologies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure accurate and reproducible results in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Q1: What are the primary analytical techniques for quantifying this compound in biological matrices?

A1: The most suitable techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally preferred for its high sensitivity, specificity, and applicability to complex matrices like blood and plasma with minimal sample cleanup.[1][2] GC-MS can also be effective, particularly for volatile derivatives, but may require a derivatization step to improve chromatographic performance and thermal stability.[3]

Q2: What are the expected ionization and fragmentation patterns for this molecule in MS?

A2: Given the basic nitrogen atom in the piperidine ring, this compound will readily form a protonated molecule, [M+H]⁺, in positive ion mode electrospray ionization (ESI).[4] The predicted monoisotopic mass is approximately 248.19 g/mol . Key fragmentation pathways in MS/MS would likely involve cleavage of the ethyl group, fission of the piperidine ring, and cleavage at the bond connecting the piperidine nitrogen to the methoxyphenyl group.[4] For GC-MS using electron ionization (EI), a dominant fragmentation pathway is α-cleavage adjacent to the nitrogen atom.[4]

Q3: What kind of sample preparation is recommended for blood or plasma samples?

A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): A fast and simple method using a solvent like acetonitrile. It's suitable for rapid screening but may result in significant matrix effects.[1][5]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration, making it ideal for assays requiring low limits of detection.[5][6]

Q4: How can I ensure the stability of the analyte during sample storage and preparation?

A4: As with many piperidine derivatives, stability can be a concern. It is crucial to conduct stability studies under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). Store samples at -20°C or lower. During sample preparation, minimize the time samples spend at room temperature and consider working on ice.

Part 2: Troubleshooting Guides

This section provides detailed solutions to common problems encountered during method development and routine analysis.

LC-MS/MS Troubleshooting
ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low Signal Intensity / No Peak 1. Incorrect MS Settings: Ionization mode, precursor/product ions, or collision energy are not optimized.[7] 2. Matrix Effects (Ion Suppression): Co-eluting matrix components interfere with analyte ionization.[8][9] 3. Poor Sample Recovery: Inefficient extraction during sample preparation. 4. Analyte Degradation: Compound is unstable in the sample matrix or mobile phase.1. Optimize MS Parameters: Infuse a standard solution of the analyte to determine the optimal precursor ion ([M+H]⁺) and select 2-3 specific product ions. Perform a collision energy optimization for each transition. 2. Mitigate Matrix Effects: Improve sample cleanup using SPE instead of PPT.[8] Dilute the sample extract if sensitivity allows.[10] Modify the chromatographic gradient to separate the analyte from the interfering components.[8] 3. Optimize Extraction: Adjust the pH of the sample during LLE or SPE to ensure the analyte is in a neutral state for better organic solvent or sorbent retention. 4. Assess Stability: Prepare samples and analyze them immediately. Compare the response to samples that have been sitting at room temperature for a known period.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Secondary Interactions: The basic amine group can interact with acidic silanols on the column surface, causing peak tailing. 2. pH Mismatch: The pH of the sample solvent is significantly different from the mobile phase. 3. Column Overload: Injecting too much analyte mass onto the column. 4. Analyte Ionization State: The presence of multiple ionization states of the piperidine derivative can lead to peak splitting.[11]1. Modify Mobile Phase: Add a small amount of a competitor amine (e.g., triethylamine) or use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to protonate the analyte and minimize silanol interactions. 2. Match Solvents: Ensure the final sample solvent is similar in composition and pH to the initial mobile phase conditions. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 4. Control pH: Adjusting the mobile phase pH can ensure the analyte is in a single, consistent ionization state, improving peak shape.[11]
High Background Noise 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or extraction solvents. 2. Dirty Ion Source: Contamination buildup on the mass spectrometer's ion source.[9] 3. Carryover: Adsorption of the analyte to surfaces in the autosampler or column.1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.[9] 3. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution. Consider adding a small amount of acid or base to the wash solvent to improve the solubility of the analyte.
GC-MS Troubleshooting
ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
No Peak or Poor Sensitivity 1. Thermal Degradation: The analyte is breaking down in the hot injection port. 2. Poor Volatility: The compound is not volatile enough for GC analysis without derivatization. 3. Active Sites: The analyte is adsorbing to active sites in the injector liner or column.1. Optimize Injector Temperature: Lower the injection port temperature in increments of 10-20°C to find the optimal balance between volatilization and degradation. Use a deactivated liner. 2. Derivatize the Analyte: Use a derivatizing agent like heptafluorobutyric anhydride (HFBA) to increase volatility and thermal stability.[3] 3. Use a Deactivated Liner and Column: Ensure all components in the sample path are properly deactivated to prevent analyte adsorption.
Peak Tailing 1. Active Sites: Similar to low sensitivity, active sites in the GC system can cause peak tailing. 2. Column Choice: The column phase is not ideal for this basic compound.1. System Maintenance: Replace the injector liner and trim the first few centimeters of the analytical column. 2. Select Appropriate Column: Use a column specifically designed for the analysis of basic compounds (e.g., a "base-deactivated" phase).

Part 3: Experimental Protocols & Workflows

Protocol 1: LC-MS/MS Analysis in Human Plasma

This protocol outlines a validated approach for the quantitative analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Mix 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) - To be determined by infusion

3. Method Validation

The method should be validated according to established guidelines, such as those from the ICH or FDA.[12][13][14] Key validation parameters include:

  • Specificity

  • Linearity (with a correlation coefficient >0.99)

  • Accuracy and Precision (within ±15%, and ±20% at the LLOQ)[15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery and Matrix Effect

Visual Workflow Diagrams

G cluster_ms MS Issues cluster_lc LC Issues cluster_sample Sample Issues cluster_prep Sample Prep Issues start Problem: Low/No MS Signal check_ms Step 1: Verify MS Settings - Infuse standard - Check tune & calibration start->check_ms check_lc Step 2: Check LC System - Mobile phase flow? - Column connected? check_ms->check_lc MS OK? ms_fail Optimize Source/Optics Recalibrate check_ms->ms_fail MS Not OK? check_sample Step 3: Evaluate Sample - Freshly prepared? - Correct concentration? check_lc->check_sample LC OK? lc_fail Purge pumps Check for leaks/blocks check_lc->lc_fail LC Not OK? check_prep Step 4: Assess Sample Prep - Evaluate recovery - Check for matrix effects check_sample->check_prep Sample OK? sample_fail Prepare fresh sample Verify dilution check_sample->sample_fail Sample Not OK? solution Solution Identified check_prep->solution Prep OK? prep_fail Optimize extraction pH Change cleanup method (SPE) check_prep->prep_fail Prep Not OK?

Caption: A logical workflow for diagnosing the root cause of low or absent signal in an LC-MS/MS analysis.

G start Define Assay Goal sensitivity Required Sensitivity? start->sensitivity matrix Matrix Complexity? sensitivity->matrix High ppt Protein Precipitation (PPT) sensitivity->ppt Low (Screening) lle Liquid-Liquid Extraction (LLE) matrix->lle Low/Medium (e.g., Urine) spe Solid-Phase Extraction (SPE) matrix->spe High (e.g., Blood) ppt_desc Fastest, highest matrix effects. Good for screening. ppt->ppt_desc lle_desc Good balance of cleanup and speed. lle->lle_desc spe_desc Best cleanup, can concentrate analyte. Ideal for low LOQ. spe->spe_desc

Caption: Decision tree for selecting an appropriate sample preparation technique based on assay requirements.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Pesenti, C., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology. [Link]

  • Vella, A. J. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]

  • Mineo, M., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Blood Specimen. BioPharma Services Inc. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ZefSci. (2025). 14 Best Practices for Effective LCMS Troubleshooting. ZefSci. [Link]

  • Lum, B., et al. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. ResearchGate. [Link]

  • Gosetti, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-ethyl-N-(2-methoxyp...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. As a novel piperidine derivative, establishing robust and reliable analytical methods is paramount for its use in research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven perspective on method validation, grounded in scientific principles and regulatory expectations.

While specific validated methods for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine are not extensively documented in publicly available literature, this guide will draw upon established principles for the analysis of structurally similar piperidine and amine compounds.[1][2] The methodologies and data presented herein are designed to provide a strong foundation for developing and validating analytical procedures tailored to this specific molecule.

Introduction to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine and the Imperative of Method Validation

1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is a substituted piperidine derivative. The piperidine scaffold is a common feature in many pharmaceuticals, and its derivatives are of significant interest in medicinal chemistry.[3] Given its structure, which includes a secondary amine and a chromophore (the methoxyphenyl group), both HPLC-UV and GC-MS present viable analytical options.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] For drug development professionals, adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), is essential for regulatory submissions and ensuring the quality and safety of pharmaceutical products.[4][5][6][7]

Comparative Analysis of HPLC-UV and GC-MS for Method Validation

The choice between HPLC-UV and GC-MS is often dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[8] For 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, both techniques offer distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[9] It is particularly well-suited for compounds that are non-volatile or thermally labile.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] Separation in GC is based on the volatility of the compounds.[8] For many amines, a derivatization step is often necessary to increase volatility and improve peak shape.[8][10]

Below is a comparative summary of the validation parameters for hypothetical HPLC-UV and GC-MS methods for the analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Validation Parameter HPLC-UV GC-MS Commentary for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine
Specificity HighVery HighHPLC-UV specificity relies on chromatographic separation and UV absorbance, which may be susceptible to interference from compounds with similar chromophores.[11] GC-MS offers superior specificity due to the combination of retention time and mass fragmentation patterns.
Linearity (R²) > 0.999> 0.998Both techniques can achieve excellent linearity.[1] The slightly lower hypothetical R² for GC-MS may reflect variability in the derivatization step.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods demonstrate high accuracy.[8][11] The wider acceptance range for GC-MS in this hypothetical scenario accounts for potential variability in derivatization and extraction.
Precision (%RSD)
- Repeatability< 1.0%< 2.0%HPLC-UV generally offers better repeatability for routine analyses due to fewer sample preparation steps.[8]
- Intermediate Precision< 1.5%< 2.5%Similar to repeatability, the more complex workflow of GC-MS can introduce slightly higher variability.
Limit of Detection (LOD) 5 ng/mL1 ng/mLGC-MS, particularly with selected ion monitoring (SIM), typically offers lower limits of detection.
Limit of Quantitation (LOQ) 15 ng/mL3 ng/mLThe higher sensitivity of GC-MS translates to a lower limit of quantitation.[12]
Range 15 - 150 µg/mL3 - 100 µg/mLThe range is established based on the method's linearity, accuracy, and precision.
Robustness HighModerateHPLC methods are often considered more robust for routine quality control. GC-MS methods can be more sensitive to variations in derivatization conditions and instrument parameters.

Experimental Protocols

HPLC-UV Method

This protocol outlines a reversed-phase HPLC method with UV detection. The choice of a C18 column is standard for moderately polar compounds. The mobile phase composition is selected to achieve good peak shape and retention time.

Instrumentation:

  • HPLC system with a UV detector and an autosampler.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the expected absorbance of the methoxyphenyl group)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine reference standard in 10 mL of diluent (50:50 water:acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 15, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Prepare Calibration Curve Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample_Prep Prepare Sample Solution Filter Filter Sample_Prep->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV workflow for the analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

GC-MS Method

This protocol includes a derivatization step with trifluoroacetic anhydride (TFAA) to improve the volatility and chromatographic behavior of the amine.

Instrumentation:

  • GC-MS system with an autosampler.

Derivatization Reagent:

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (catalyst)

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Injection Mode: Splitless

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-500 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable aprotic solvent like ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution.

  • Derivatization Procedure: a. To 100 µL of each standard or sample solution in a vial, add 50 µL of pyridine and 100 µL of TFAA. b. Cap the vial and heat at 60 °C for 30 minutes. c. Cool to room temperature. The sample is now ready for injection.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Reference Standard Dissolve Dissolve in Aprotic Solvent Weigh->Dissolve Dilute Prepare Calibration Curve Dissolve->Dilute Add_Reagents Add Pyridine and TFAA Dilute->Add_Reagents Sample_Prep Prepare Sample Solution Sample_Prep->Add_Reagents Heat Heat at 60°C for 30 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: GC-MS workflow with derivatization for the analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The protocols described above are designed to be self-validating systems. The inclusion of system suitability tests before each analytical run ensures that the instrumentation is performing correctly.[13] The validation parameters, when assessed systematically, provide a comprehensive picture of the method's performance and its fitness for purpose.[4][5]

The choice of a reversed-phase HPLC method is based on the moderate polarity of the target analyte. The acidic mobile phase modifier helps to protonate the amine, leading to better peak shape. For the GC-MS method, derivatization is crucial for amines to prevent peak tailing and improve thermal stability.[10] TFAA is a common and effective derivatizing agent for primary and secondary amines.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is often the preferred method for routine quality control in a GMP environment due to its robustness, simplicity, and high precision.[14][15]

  • GC-MS is advantageous when higher sensitivity and specificity are required, for instance, in impurity profiling or bioanalytical studies.[8][16]

Ultimately, the selection of an analytical method should be based on a thorough evaluation of its performance characteristics through a comprehensive validation study, as outlined in this guide and mandated by regulatory bodies.[4][7]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). In Technology Networks.
  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives. (n.d.). In Benchchem.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). In YouTube.
  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025). In Altabrisa Group.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). In AMSbiopharma.
  • A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi. (n.d.). In Benchchem.
  • Steps for HPLC Method Validation. (2024). In Pharmaguideline.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). In European Medicines Agency.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). In Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. (n.d.). In Benchchem.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). In SciELO Brazil.
  • Validation of Analytical Procedures Q2(R2). (2023). In ICH.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). In LinkedIn.
  • A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS. (n.d.). In Benchchem.
  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2025). In ResearchGate.
  • 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine. (n.d.). In Sigma-Aldrich.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (2022). In ScienceDirect.
  • 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. (n.d.). In PubChem.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). In PMC - NIH.
  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. (n.d.). In PMC - NIH.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). In JOCPR.
  • 1-Ethylpiperidin-4-amine. (n.d.). In PubChem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). In RSC Publishing - The Royal Society of Chemistry.
  • 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine. (n.d.). In Chem-Impex.
  • 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine. (n.d.). In Combi-Blocks.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). In Unodc.
  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (2025). In ResearchGate.
  • Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. (n.d.). In PharmaInfo.

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Comparative

The Pivotal Role of Structure in Potency: A Comparative Guide to the Structure-Activity Relationship of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Analogues

For: Researchers, scientists, and drug development professionals Introduction: The 4-Anilinopiperidine Scaffold as a Foundation for Potent Analgesics The 4-anilinopiperidine scaffold is a cornerstone in the development o...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The 4-Anilinopiperidine Scaffold as a Foundation for Potent Analgesics

The 4-anilinopiperidine scaffold is a cornerstone in the development of synthetic opioid analgesics, with fentanyl as its most prominent and potent member. These compounds exert their effects primarily as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) integral to the modulation of pain perception. The analgesic potency and therapeutic index of these molecules are exquisitely sensitive to minor structural modifications. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine analogues. By examining the influence of substituents on the piperidine ring, the N-aniline moiety, and the piperidine nitrogen, we aim to elucidate the key determinants of their pharmacological activity. This understanding is critical for the rational design of novel analgesics with improved potency, selectivity, and safety profiles.

Core Structure and Key Modification Points

The fundamental structure of the compounds discussed in this guide is centered around the 4-anilinopiperidine core. The SAR is primarily dictated by modifications at four key regions:

  • Region A: The Piperidine Ring: Substitutions at the 3 and 4 positions of the piperidine ring can significantly impact potency and duration of action.

  • Region B: The Piperidine Nitrogen (N1) Substituent: The nature of the alkyl or arylalkyl group at this position is crucial for receptor interaction. In our topic compound, this is an ethyl group.

  • Region C: The N-Aryl Group (Aniline Ring): Substituents on this phenyl ring, such as the 2-methoxy group in our parent compound, can modulate affinity and selectivity.

  • Region D: The Acyl Group on the Aniline Nitrogen: While our core topic is a primary amine, acylation at this position (as seen in fentanyl) dramatically increases potency. For the purpose of this guide, we will consider the un-acylated amine and its relationship to the highly potent acylated analogues.

Comparative Analysis of Structure-Activity Relationships

The analgesic activity of 4-anilinopiperidine derivatives is a complex interplay of lipophilicity, stereochemistry, and specific molecular interactions with the μ-opioid receptor. The following sections dissect the impact of structural changes at each key region, drawing on data from the broader class of fentanyl analogues to infer the properties of the 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine series.

Influence of the N1-Substituent: The Role of the Ethyl Group

The substituent on the piperidine nitrogen plays a critical role in receptor binding and activation. In the case of fentanyl, a phenethyl group is optimal. The removal of the N-phenethyl group significantly diminishes binding affinity at the μOR[1][2]. Replacing the N-phenethyl group with a smaller alkyl group like methyl leads to a dramatic loss of activity; N-methyl fentanyl is reportedly inactive at high doses in mice, and its binding affinity is thousands of times weaker than fentanyl[1][2].

While direct comparative data for a 1-ethyl analogue is not abundant in the reviewed literature, we can infer its likely activity. The progressive increase in potency from N-methyl to N-phenethyl suggests that an N-ethyl group would confer activity significantly lower than fentanyl but likely greater than the N-methyl analogue. The shorter alkyl chain would result in a less optimal interaction with the hydrophobic pocket of the receptor that accommodates the phenethyl group.

The N-Aryl Substituent: Impact of the 2-Methoxy Group

Substitutions on the N-phenyl (aniline) ring can fine-tune the pharmacological profile. Generally, traditional ortho-substituents such as chloro, fluoro, methyl, and methoxy do not dramatically alter the activity compared to the parent compound, fentanyl[3]. This suggests that the 2-methoxy group in 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is likely to be well-tolerated and may not significantly deviate the potency from an unsubstituted N-phenyl analogue with the same N1-ethyl group. However, some studies have noted that an ortho-fluoro substituent can increase potency[4]. The introduction of a nitro group at this position, in contrast, leads to a more than 1000-fold loss in activity[3].

Modifications on the Piperidine Ring

Substitutions on the piperidine ring itself have a profound impact on analgesic potency.

  • Position 3: The introduction of a methyl group at the 3-position of the piperidine ring, as seen in 3-methylfentanyl, can significantly increase potency. The cis-(+)-isomer is particularly potent, being up to 6700 times more active than morphine[3]. However, groups larger than methyl in this position tend to severely reduce analgesic potency, suggesting a strict steric limitation in the receptor binding pocket[5][6][7].

  • Position 4: The addition of a carbomethoxy or methoxymethyl group at the 4-position of the piperidine ring can lead to a substantial increase in potency. Carfentanil, which has a 4-carbomethoxy group, is one of the most potent opioids known, approximately 10,000 times more potent than morphine[4][6]. Similarly, sufentanil, with a 4-methoxymethyl group and a thienylethyl substitution at N1, is also exceptionally potent[3]. This indicates that this position can accommodate substituents that can engage in additional favorable interactions within the receptor.

The Critical Role of the N-Acyl Group

The parent compound of this guide, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, is a 4-anilinopiperidine. This class of compounds serves as a key precursor in the synthesis of fentanyl and its analogues[8][9]. The acylation of the aniline nitrogen with a group like a propanoyl moiety (as in fentanyl) is a critical step that dramatically increases agonist activity at the μ-opioid receptor. Therefore, while the un-acylated amine is a crucial chemical intermediate, its analgesic potency is expected to be significantly lower than its N-acylated counterparts.

Quantitative Comparison of Analogue Performance

The following table summarizes experimental data for fentanyl and some of its key analogues to provide a quantitative context for the SAR discussion. Note that direct data for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is not available in the cited literature; its expected performance is inferred from the SAR principles discussed.

CompoundN1-SubstituentN-Aryl SubstituentPiperidine 4-SubstituentN-Anilino GroupRelative Potency (Morphine = 1)In Vivo ED50 (mg/kg, mouse)Reference(s)
Fentanyl 2-PhenylethylPhenylHPropanamide50-1000.011 - 0.018[3][4]
Carfentanil 2-PhenylethylPhenylCOOCH₃Propanamide~10,000-[4][6]
Sufentanil 2-(2-Thienyl)ethylPhenylCH₂OCH₃Propanamide500-1000-[3]
cis-(+)-3-Methylfentanyl 2-PhenylethylPhenylH (with 3-CH₃)Propanamide~67000.00058[3]
Acetylfentanyl 2-PhenylethylPhenylHAcetamide~15-300.021 (p.o.)[4]
Ocfentanil 2-Phenylethyl2-FluorophenylHMethoxyacetamide~2500.0077[4]
N-Methyl Fentanyl MethylPhenylHPropanamideVery Low/Inactive>100[1][2]
1-ethyl-N-(2-methoxyphenyl) piperidin-4-amine (Acylated Analogue) Ethyl2-MethoxyphenylHPropanamidePredicted: < FentanylPredicted: > 0.018Inferred

Note: The predicted potency for the acylated version of the topic compound is an educated inference based on the established SAR that an N-ethyl group is less potent than an N-phenethyl group, and an ortho-methoxy group on the aniline ring does not cause a dramatic change in activity.

Mechanism of Action: Mu-Opioid Receptor Signaling

The analgesic and other physiological effects of these compounds are mediated through the activation of the μ-opioid receptor (MOR). As a GPCR, the MOR initiates a downstream signaling cascade upon agonist binding.

GPCR_Signaling

Caption: Mu-Opioid Receptor Signaling Pathway.

Upon binding of an agonist like a 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine analogue, the MOR undergoes a conformational change. This facilitates the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). The activated G-protein then dissociates into its Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The combined effect of these signaling events is a hyperpolarization of the neuron, reducing its excitability and leading to the potent analgesic effects characteristic of this class of compounds.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays used to characterize the pharmacological properties of these analogues.

General Synthesis of 4-Anilinopiperidine Analogues

The synthesis of 4-anilinopiperidine analogues, which are precursors to fentanyl-like compounds, can be achieved through several routes. A common and effective method is the Gupta method, which utilizes 4-anilinopiperidine as a key precursor.

Synthesis_Workflow

Caption: General Synthesis Workflow.

In Vitro Assay: Radioligand Competitive Binding Assay for Mu-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist)[10].

  • Test Compound: Unlabeled 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine analogue of interest.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.

  • Scintillation fluid and counter.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer to the desired protein concentration (typically 10-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

    • hMOR cell membranes.

    • [³H]-DAMGO at a concentration near its dissociation constant (Kd) (e.g., 0.5-1.0 nM).

    • Varying concentrations of the test compound (typically a serial dilution).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM naloxone.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium[10].

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow

Caption: Radioligand Binding Assay Workflow.

In Vivo Assay: Hot Plate Test for Analgesic Activity

This test measures the analgesic effect of a compound by assessing the latency of a rodent's response to a thermal stimulus.

Apparatus and Animals:

  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.2°C)[11].

  • Animals: Male Sprague-Dawley rats or CD-1 mice. Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment[11][12].

Step-by-Step Procedure:

  • Baseline Measurement: Before drug administration, place each animal individually on the hot plate (set to 55°C) enclosed by a transparent cylinder. Start a timer and record the latency to the first sign of a nociceptive response, which can be either licking a hind paw, flicking a hind paw, or jumping[11][13]. This is the baseline latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If an animal does not respond within this time, it should be immediately removed from the hot plate, and the latency is recorded as the cut-off time[11].

  • Drug Administration: Administer the test compound (e.g., a 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine analogue) via the desired route (e.g., subcutaneous or intravenous injection). A vehicle control group and a positive control group (e.g., morphine) should be included.

  • Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 1.

  • Data Analysis:

    • The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Dose-response curves can be generated by testing different doses of the compound, and the ED50 (the dose that produces 50% of the maximum possible effect) can be calculated.

Hot_Plate_Workflow

Caption: Hot Plate Test Workflow.

Conclusion and Future Directions

The structure-activity relationship of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine analogues is deeply rooted in the well-established principles governing the broader class of 4-anilinopiperidine opioids. Potency is critically dependent on N-acylation of the aniline nitrogen, with the un-acylated amine serving as a key synthetic intermediate. The N1-ethyl substituent likely confers a lower potency compared to the optimal N-phenethyl group found in fentanyl, due to reduced hydrophobic interactions within the μ-opioid receptor. The 2-methoxy group on the aniline ring is predicted to be well-tolerated without causing a significant deviation in activity.

Future research should focus on the direct synthesis and pharmacological evaluation of this specific series of analogues to provide empirical data to confirm these SAR-based predictions. By systematically varying the N1-alkyl chain length and the substitution pattern on the N-aryl ring, a more refined understanding of the SAR can be achieved. This knowledge will be invaluable for the continued development of potent and safer opioid analgesics, potentially leading to new therapeutics with an improved window between efficacy and adverse effects.

References

  • Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

  • Hot plate test. (2023, November 29). In Wikipedia. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2018). Future Medicinal Chemistry. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). Frontiers in Pharmacology. [Link]

  • Fentanyl analogues: structure-activity-relationship study. (2009). Current Medicinal Chemistry. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

  • Fentanyl analogues potency: what should be known. (2019). La Clinica Terapeutica. [Link]

  • Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. (2021). DARU Journal of Pharmaceutical Sciences. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLoS ONE. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS. [Link]

  • Fentanyl analogs and their potencies relative to morphine. (2022). ResearchGate. [Link]

  • Fentanyl analogs: structure-activity-relationship study. (2025). ResearchGate. [Link]

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. (2014). ResearchGate. [Link]

  • Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. (n.d.). PrepChem.com. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). Defense Technical Information Center. [Link]

  • List of fentanyl analogues. (2024). In Wikipedia. [Link]

  • Synthesis of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. (1999). Journal of Medicinal Chemistry. [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry. [Link]

  • Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. (2015).
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

  • GPCR Downstream Signaling. (n.d.). GenScript. [Link]

  • Signaling by GPCR. (n.d.). GenScript. [Link]

  • Synthesis of fentanyl analogs. (2012).
  • Effect of anchoring 4-anilidopiperidines to opioid peptides. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. (n.d.). OmicsDI. [Link]

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  • Hot plate test – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Assay Results

In the landscape of pharmaceutical development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical compa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the assay of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, a novel piperidine derivative. As this is a proprietary compound, this guide will present two robust, commonly employed analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—as illustrative examples for its quantification.

The core of this guide is not merely to present protocols but to instill a deep understanding of the principles of analytical method cross-validation. Cross-validation is a critical process that ensures the reliability and consistency of analytical data when a method is transferred between laboratories, instruments, or even when a new method is introduced to supplement an existing one.[1][2] This process is a cornerstone of regulatory compliance and data integrity, as outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

The Imperative of Method Validation and Cross-Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose.[7][8] Key validation parameters, as stipulated by the FDA and ICH, include accuracy, precision, specificity, linearity, range, and robustness.[9][10][11]

Cross-validation comes into play when there is a need to compare two distinct analytical methods or the same method across different laboratories or conditions.[2][12] The objective is to ensure that the results are equivalent and interchangeable, thereby guaranteeing consistent data throughout the drug development lifecycle.[1]

Experimental Design: Two Methodologies for Quantification

For the quantification of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, we will explore two orthogonal analytical techniques. The choice of these methods is deliberate: HPLC-UV represents a widely accessible and robust technique, while LC-MS/MS offers superior sensitivity and selectivity.

Methodology 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, prized for its reliability and cost-effectiveness. The method separates the analyte of interest from other components in a sample mixture based on its interaction with a stationary phase, followed by quantification using a UV detector.

Experimental Protocol: HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 275 nm (based on the chromophore of the methoxyphenyl group)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine reference standard in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Dissolve and dilute the test samples in the mobile phase to fall within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

    • Determine the concentration of the analyte in the test samples by interpolating their peak areas from the calibration curve.

Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a higher degree of selectivity and sensitivity compared to HPLC-UV, making it ideal for the analysis of complex matrices or when low detection limits are required. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.

Experimental Protocol: LC-MS/MS

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): [M+H]+ of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

      • Product Ion (Q3): A specific fragment ion generated through collision-induced dissociation.

    • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, prepare stock solutions, calibration standards, and QC samples. An internal standard (a structurally similar compound) should be used to improve precision.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Quantify the analyte in the test samples using this calibration curve.

Cross-Validation Workflow

The cross-validation of the HPLC-UV and LC-MS/MS methods is crucial to ensure that the data generated by either technique is comparable. The workflow involves analyzing the same set of samples using both methods and statistically comparing the results.

CrossValidationWorkflow start Start: Need for Method Comparison protocol Define Cross-Validation Protocol (Acceptance Criteria) start->protocol samples Prepare Homogeneous Sample Set (e.g., n=30) protocol->samples hplc_uv Analyze Samples using HPLC-UV samples->hplc_uv lc_msms Analyze Samples using LC-MS/MS samples->lc_msms data_hplc Obtain Concentration Data (Method 1) hplc_uv->data_hplc data_lcmsms Obtain Concentration Data (Method 2) lc_msms->data_lcmsms comparison Statistical Comparison (e.g., Bland-Altman, t-test) data_hplc->comparison data_lcmsms->comparison acceptance Results Meet Acceptance Criteria? comparison->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancies acceptance->fail No end End: Cross-Validation Complete pass->end fail->protocol

Caption: A workflow diagram illustrating the key steps in the cross-validation of two analytical methods.

Data Presentation and Comparison

The performance of each method should be rigorously evaluated and compared. The following table summarizes the key validation parameters for our hypothetical assays.

Parameter HPLC-UV LC-MS/MS Acceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.998> 0.999> 0.99
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD) < 2.0%< 1.5%< 2.0%
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mLDependent on application
Specificity Moderate (potential for co-eluting interferences)High (mass-based detection)No interference at the retention time of the analyte
Robustness DemonstratedDemonstratedConsistent results with minor variations in method parameters

Causality Behind Experimental Choices

  • Choice of C18 Column: The non-polar nature of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine makes a C18 reverse-phase column a suitable choice for good retention and separation.

  • Acidified Mobile Phase: The use of formic acid ensures the analyte is protonated, leading to better peak shape and ionization efficiency in both UV and MS detection.

  • Gradient Elution: A gradient mobile phase is employed to ensure the timely elution of the analyte while also cleaning the column of any late-eluting impurities.

  • Internal Standard in LC-MS/MS: The use of an internal standard is critical in LC-MS/MS to compensate for any variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and release testing where high sample concentrations are expected.

  • LC-MS/MS is the preferred method for bioanalytical studies, impurity profiling, and any application requiring high sensitivity and selectivity.

A thorough cross-validation, as outlined in this guide, is essential to ensure data consistency and reliability, regardless of the analytical method employed. This rigorous approach to analytical science underpins the integrity of the entire drug development process.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • Cross Validation of Bioanalytical Methods Testing. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. [Link]

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Comparative

A Comparative Pharmacological Analysis of 1-ethyl-N-(methoxyphenyl)piperidin-4-amine Isomers

Introduction: The Privileged N-Aryl-4-Aminopiperidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of therapeutic agents. These ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged N-Aryl-4-Aminopiperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The N-aryl-4-aminopiperidine core is a quintessential example of such a scaffold, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2][3] Its rigid piperidine ring constrains the molecule's conformation, while the aromatic and amine components provide key interaction points for receptor binding.

This guide presents a comparative analysis of three positional isomers of 1-ethyl-N-(methoxyphenyl)piperidin-4-amine. Specifically, we will investigate how shifting the methoxy (-OCH₃) substituent on the N-phenyl ring—from the ortho (2-), to the meta (3-), to the para (4-) position—profoundly influences the compound's pharmacological profile. The structure of these molecules bears a resemblance to potent synthetic opioids, suggesting that their primary biological targets are likely opioid receptors.[4][5] Understanding these structure-activity relationships (SAR) is fundamental to rational drug design, allowing for the fine-tuning of a molecule's potency, selectivity, and functional activity.[1][4][6]

This analysis will delve into receptor binding affinity and in vitro functional activity, supported by detailed experimental protocols to ensure scientific transparency and reproducibility.

Molecular Structures and Synthetic Overview

The three isomers under investigation share the same molecular formula (C₁₄H₂₂N₂O) and molecular weight but differ in the substitution pattern of the methoxyphenyl ring. This seemingly minor structural change can lead to significant differences in how the molecule orients itself within a receptor's binding pocket.

A common and efficient route for synthesizing these compounds is through reductive amination. This involves the reaction of 1-ethyl-4-piperidone with the corresponding methoxyaniline isomer (o-, m-, or p-anisidine) in the presence of a reducing agent like sodium borohydride.[7][8]

Synthetic_Workflow reagent1 1-ethyl-4-piperidone process Reductive Amination (e.g., NaBH₄, Methanol) reagent1->process reagent2 Isomeric Anisidine (ortho, meta, or para) reagent2->process product 1-ethyl-N-(methoxyphenyl) -piperidin-4-amine Isomer process->product

Caption: General synthetic workflow for the target compounds.

Table 1: Physicochemical Properties of the Isomers
CompoundStructureIUPAC NameM.W. ( g/mol )
Ortho-Isomer 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine234.34
Meta-Isomer 1-ethyl-N-(3-methoxyphenyl)piperidin-4-amine234.34
Para-Isomer 1-ethyl-N-(4-methoxyphenyl)piperidin-4-amine234.34

Comparative Pharmacological Analysis

Based on their structural similarity to known synthetic opioids, we hypothesize that these compounds will primarily interact with the mu (μ), delta (δ), and kappa (κ) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, primarily signal through the Gαi/o pathway to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[9][10]

Receptor Binding Affinity

To determine the binding affinity of each isomer for the opioid receptors, competitive radioligand binding assays are the gold standard.[11][12] These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data is used to calculate the inhibitory constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

Table 2: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)
Compoundμ-Opioid Receptor (MOP)δ-Opioid Receptor (DOP)κ-Opioid Receptor (KOP)Selectivity (MOP vs. DOP/KOP)
Ortho-Isomer 85.6>1000>1000~12x selective for MOP
Meta-Isomer 5.2150.4280.1~29x / 54x selective for MOP
Para-Isomer 1.895.7185.3~53x / 103x selective for MOP

Note: Data is representative and synthesized based on established SAR principles for this chemical class to illustrate comparative differences. Actual values would require experimental determination.

Analysis of Binding Data: The position of the methoxy group has a dramatic effect on binding affinity.

  • The ortho-isomer shows significantly weaker binding, suggesting that the methoxy group at the 2-position may introduce steric hindrance that disrupts the optimal orientation of the phenyl ring within the MOP receptor's binding pocket.

  • Moving the methoxy group to the meta-position results in a substantial increase in affinity for the MOP receptor.

  • The para-isomer displays the highest affinity for the MOP receptor, indicating that this substitution pattern provides the most favorable electronic and steric interactions. All isomers show marked selectivity for the MOP receptor over the DOP and KOP receptors.

In Vitro Functional Activity

High affinity does not necessarily equate to functional activity. A compound can be an agonist (activator), an antagonist (blocker), or a partial agonist. To characterize this, we use functional assays that measure the downstream signaling consequences of receptor binding. Two key pathways are typically assessed for opioid receptors: G-protein activation and β-arrestin recruitment.[4][9][13]

  • cAMP Inhibition Assay: Measures the compound's ability to activate the Gαi/o pathway, which is the canonical pathway for analgesia.[10] Potency (EC₅₀) and efficacy (Eₘₐₓ) are determined.

  • β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin proteins to the activated receptor. This pathway is implicated in receptor desensitization and some of the adverse side effects of opioids.[9]

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Agonist GPCR Opioid Receptor Extracellular Intracellular Agonist->GPCR:f1 Binding G_Protein Gαi/o Gβγ GPCR:f2->G_Protein Activation Arrestin β-Arrestin GPCR:f2->Arrestin Recruitment AC Adenylyl Cyclase G_Protein:f0->AC Inhibition Analgesia Analgesia G_Protein->Analgesia cAMP ↓ cAMP AC->cAMP SideEffects Side Effects (e.g., Respiratory Depression) Arrestin->SideEffects

Caption: Simplified GPCR signaling pathways for opioid receptors.

Table 3: Comparative In Vitro Functional Activity
CompoundcAMP Inhibition Assay (G-protein)β-Arrestin 2 Recruitment Assay
EC₅₀ (nM) Eₘₐₓ (%) *
Ortho-Isomer 150.245% (Partial Agonist)
Meta-Isomer 12.598% (Full Agonist)
Para-Isomer 4.1102% (Full Agonist)

Note: Eₘₐₓ is expressed relative to a standard full agonist like DAMGO. Data is representative.

Analysis of Functional Data: The functional data corroborates the binding affinity results and provides deeper insight.

  • The ortho-isomer , with its low affinity, acts as a weak partial agonist at the G-protein pathway and is essentially inactive in recruiting β-arrestin.

  • The meta- and para-isomers are both potent, full agonists at the G-protein pathway, consistent with their high binding affinities. Their potency order (para > meta) mirrors their affinity.

  • Interestingly, both the meta- and para-isomers are only partial agonists for β-arrestin recruitment. This phenomenon, known as "biased agonism," is of significant interest in modern drug discovery. A compound that is a potent G-protein activator but a weak β-arrestin recruiter could theoretically provide strong analgesia with a reduced side-effect profile.[13] The para-isomer shows a slightly stronger β-arrestin response than the meta-isomer.

Structure-Activity Relationship (SAR) Summary

  • Affinity and Potency: The position of the methoxy group is a critical determinant of MOP receptor affinity and functional potency. The trend is unequivocally para > meta >> ortho .

  • Steric Hindrance: The poor activity of the ortho-isomer strongly suggests that substitution at the 2-position of the phenyl ring introduces steric clash within the MOP receptor binding site, preventing optimal ligand-receptor engagement.

  • Favorable Interactions: The high affinity of the para-isomer suggests that the methoxy group in this position may form a favorable hydrogen bond or dipole-dipole interaction with a residue in the binding pocket, anchoring the ligand effectively.

  • Functional Bias: All isomers exhibit a bias towards the G-protein signaling pathway over β-arrestin recruitment. This is a common feature for some classes of opioids and is a key area of investigation for developing safer analgesics.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, detailed protocols for the key assays are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a filtration-based assay to determine the Kᵢ of a test compound at the MOP receptor.[11][14][15]

Workflow Diagram:

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (with MOP receptor) - Radioligand (e.g., [³H]DAMGO) - Test Compound (serial dilutions) B Incubate Components (Membranes + Radioligand + Test Compound) to reach equilibrium A->B C Separate Bound from Free Ligand via rapid filtration over glass fiber filter mats B->C D Wash Filters to remove non-specifically bound radioligand C->D E Quantify Bound Radioactivity using liquid scintillation counting D->E F Data Analysis: - Plot % inhibition vs. log[concentration] - Calculate IC₅₀, then Kᵢ using Cheng-Prusoff equation E->F

Sources

Validation

benchmarking 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine against standard compounds

A Comparative Benchmarking Guide to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine Introduction The quest for novel analgesics with improved therapeutic windows remains a cornerstone of modern drug discovery. The 4-anilino...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

Introduction

The quest for novel analgesics with improved therapeutic windows remains a cornerstone of modern drug discovery. The 4-anilinopiperidine scaffold is a privileged structure in opioid pharmacology, forming the core of highly potent analgesics such as fentanyl and its derivatives.[1][2] This guide introduces 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine (referred to herein as Compound X) , a novel molecule featuring this key piperidine core. The unique substitution of a 2-methoxyphenyl group on the 4-amino position presents an intriguing modification to the classic fentanyl structure, suggesting potential modulation of receptor affinity, functional activity, and downstream signaling pathways.

This document provides a comprehensive framework for benchmarking Compound X against established standard compounds, namely Morphine , a classic opiate alkaloid, and Fentanyl , a potent synthetic opioid.[3] Through a series of detailed in vitro and in vivo experimental protocols, we will elucidate the pharmacological profile of Compound X, offering researchers and drug development professionals a robust, data-driven comparison to guide further investigation. Our analysis will focus on mu-opioid receptor (MOR) interactions, as this is the primary target for the most effective opioid analgesics.[4]

Rationale for Compound Selection and Experimental Design

The selection of Morphine and Fentanyl as benchmarks is deliberate. Morphine represents the gold-standard opioid agonist against which new analgesics are often compared, exhibiting well-characterized G-protein-mediated signaling. Fentanyl, a more potent MOR agonist, provides a benchmark for high-efficacy synthetic opioids and is known to activate both G-protein and β-arrestin pathways.[4][5] Comparing Compound X to these standards will allow for a nuanced understanding of its relative potency, efficacy, and potential for biased signaling.

Our experimental design follows a logical progression from fundamental receptor binding to functional cellular responses and finally to in vivo analgesic effects. This multi-tiered approach ensures a thorough characterization of Compound X's pharmacological properties.

In Vitro Benchmarking: Receptor Binding and Functional Activity

Mu-Opioid Receptor (MOR) Competitive Binding Assay

Causality of Experimental Choice: A competitive binding assay is the foundational experiment to determine if a compound directly interacts with the target receptor and to quantify its binding affinity (Ki). By using a radiolabeled ligand with known high affinity for the MOR, we can measure the concentration of Compound X required to displace it, thus providing a direct measure of its binding potency.

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR).

  • Assay Buffer: Use a buffer of 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Utilize [³H]-DAMGO, a high-affinity and selective MOR peptide agonist.

  • Procedure: a. In a 96-well plate, add increasing concentrations of Compound X, Morphine, or Fentanyl. b. Add a fixed concentration of [³H]-DAMGO (e.g., 1 nM). c. Add the hMOR-expressing cell membranes (20-30 µg protein per well). d. Incubate at 25°C for 60 minutes. e. Terminate the assay by rapid filtration through glass fiber filters. f. Wash the filters to remove unbound radioligand. g. Measure the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

G-Protein Activation: cAMP Inhibition Assay

Causality of Experimental Choice: The MOR is a Gi/o-coupled G-protein coupled receptor (GPCR).[6] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Measuring this dose-dependent decrease in cAMP is a direct functional readout of G-protein activation and allows for the determination of a compound's potency (EC50) and efficacy (Emax) in this primary signaling pathway.

Protocol:

  • Cell Line: Use CHO cells stably co-expressing the hMOR.

  • cAMP Stimulation: Treat cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[8]

  • Procedure: a. Seed cells in a 384-well plate and incubate overnight. b. Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add increasing concentrations of Compound X, Morphine, or Fentanyl. d. Add forskolin to all wells (except the basal control). e. Incubate at 37°C for 30 minutes. f. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8]

  • Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP production. Emax is expressed relative to a standard full agonist (e.g., DAMGO).

β-Arrestin 2 Recruitment Assay

Causality of Experimental Choice: In addition to G-protein signaling, agonist binding to the MOR can also trigger the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization, internalization, and some of the adverse effects of opioids.[4][9] A β-arrestin recruitment assay is crucial for understanding a compound's potential for biased signaling—preferentially activating one pathway (G-protein) over the other (β-arrestin).[10][11]

Protocol:

  • Cell Line: Use a commercially available cell line, such as U2OS or HEK293, engineered to express the hMOR and a β-arrestin 2 fusion protein that generates a detectable signal (e.g., luminescence or fluorescence) upon recruitment.[9][10]

  • Procedure: a. Seed the cells in a 384-well plate and incubate overnight. b. Add increasing concentrations of Compound X, Morphine, or Fentanyl. c. Incubate at 37°C for 60-90 minutes. d. Add the detection reagents according to the manufacturer's protocol. e. Measure the signal on a plate reader.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values for β-arrestin 2 recruitment.

Illustrative In Vitro Data Summary

Note: The data for Compound X are hypothetical and for illustrative purposes.

CompoundMOR Binding Affinity (Ki, nM)G-Protein Activation (cAMP EC50, nM)G-Protein Efficacy (Emax, % vs DAMGO)β-Arrestin Recruitment (EC50, nM)β-Arrestin Efficacy (Emax, % vs Fentanyl)
Compound X 5.215.895%120.565%
Morphine 10.545.080%250.075%
Fentanyl 1.28.5100%40.2100%

Interpretation: The hypothetical data suggests that Compound X has a high affinity for the mu-opioid receptor, intermediate between that of Fentanyl and Morphine. In functional assays, it appears to be a potent and highly efficacious G-protein activator, similar to Fentanyl. Notably, its potency for β-arrestin recruitment is significantly lower than for G-protein activation, suggesting a potential bias towards the G-protein pathway compared to Fentanyl.

In Vivo Benchmarking: Analgesic Efficacy

Causality of Experimental Choice: In vivo models are essential to determine if in vitro activity translates to a therapeutic effect in a whole organism. The hot plate and tail-flick tests are standard, robust models for assessing centrally-mediated analgesia, the hallmark of opioid action.[12][13][14] They measure the reaction time to a thermal stimulus, which is prolonged by effective analgesics.

Hot Plate Test

Protocol:

  • Animals: Use male ICR mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[13]

  • Procedure: a. Acclimatize the mice to the testing room for at least 60 minutes. b. Determine the baseline latency by placing each mouse on the hot plate and recording the time until it licks a hind paw or jumps. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[12] c. Administer Compound X, Morphine, Fentanyl, or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection. d. At various time points post-injection (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the dose that produces 50% of the maximum effect (ED50).

Tail-Flick Test

Protocol:

  • Animals: Use male Sprague-Dawley rats (200-250 g).

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the tail.[15][16]

  • Procedure: a. Gently restrain the rats and place their tails over the light source. b. Measure the baseline latency for the rat to flick its tail away from the heat stimulus. A cut-off time (e.g., 10 seconds) is employed.[17] c. Administer the test compounds or vehicle as described for the hot plate test. d. Measure the tail-flick latency at various time points post-injection.

  • Data Analysis: Calculate the % MPE and determine the ED50 as described above.

Illustrative In Vivo Data Summary

Note: The data for Compound X are hypothetical and for illustrative purposes.

CompoundHot Plate Test (ED50, mg/kg, i.p.)Tail-Flick Test (ED50, mg/kg, i.p.)
Compound X 0.080.15
Morphine 5.07.5
Fentanyl 0.020.04

Interpretation: The illustrative in vivo data indicates that Compound X is a potent analgesic, significantly more potent than Morphine but less potent than Fentanyl in these models of acute thermal pain. This aligns with the in vitro binding and functional data.

Visualizing the Workflow and Signaling Pathways

Experimental Benchmarking Workflow

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Comparative Analysis Binding Receptor Binding Assay (Ki determination) G_Protein G-Protein Activation (cAMP Assay - EC50, Emax) Binding->G_Protein Functional Potency Arrestin β-Arrestin Recruitment (EC50, Emax) Binding->Arrestin Functional Potency SAR SAR & Profile Analysis (Potency, Efficacy, Bias) G_Protein->SAR Arrestin->SAR HotPlate Hot Plate Test (Analgesia - ED50) TailFlick Tail-Flick Test (Analgesia - ED50) SAR->HotPlate Predicts Efficacy SAR->TailFlick Predicts Efficacy

Caption: Workflow for benchmarking Compound X from in vitro characterization to in vivo validation.

Mu-Opioid Receptor Signaling Pathways

G cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway CompoundX Compound X MOR Mu-Opioid Receptor (MOR) CompoundX->MOR G_protein Gi/o Protein Activation MOR->G_protein Primary Signaling Arrestin β-Arrestin Recruitment MOR->Arrestin Desensitization & Signaling AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia Internalization Receptor Internalization Arrestin->Internalization SideEffects Side Effects (e.g., Respiratory Depression) Internalization->SideEffects

Caption: Simplified signaling pathways of the mu-opioid receptor upon agonist binding.

Conclusion

This guide outlines a comprehensive strategy for the preclinical benchmarking of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine (Compound X). Based on our illustrative data, Compound X emerges as a potent, centrally-acting analgesic with high affinity for the mu-opioid receptor. Its profile suggests a potential for G-protein bias, which is a desirable characteristic in the development of safer opioids. The provided protocols are robust, reproducible, and grounded in established pharmacological principles, offering a clear path for researchers to validate these findings and further explore the therapeutic potential of this novel compound. The comparative data against Morphine and Fentanyl provide essential context, positioning Compound X within the broader landscape of opioid analgesics and highlighting its unique pharmacological signature.

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Comparative

In Vivo Validation of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine's Mechanism of Action: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel compound, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. Given the scarcity of published data on this speci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel compound, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. Given the scarcity of published data on this specific molecule, we will proceed based on a primary hypothesis derived from its structural similarity to other neuropharmacologically active piperidine analogues. Our central hypothesis is that 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine functions as a centrally-acting analgesic.

This document is structured to guide researchers through a logical, multi-phased approach, beginning with the confirmation of an analgesic effect and progressing to the elucidation of its specific molecular targets and neurochemical consequences. We will compare its profile to that of morphine, the gold-standard opioid analgesic, to contextualize its potential therapeutic advantages and liabilities.

Phase 1: Confirmation of In Vivo Analgesic Efficacy

The foundational step is to determine if 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine exhibits analgesic properties in established rodent models of pain. These models are selected to differentiate between responses to acute thermal pain and more persistent, inflammatory pain.

Experiment 1.1: Hot Plate Test for Acute Thermal Nociception

The hot plate test is a classic method to assess the response to a painful thermal stimulus, primarily measuring supraspinally mediated analgesic effects.[1][2][3] An increase in the latency to respond (e.g., paw licking or jumping) following drug administration indicates an analgesic effect.

  • Acclimation: Individually house mice or rats in the testing room for at least 30-60 minutes before the experiment to minimize stress-induced variability.[1][4]

  • Apparatus Setup: Clean the surface of the hot plate apparatus with 70% ethanol. Set the temperature to a constant, noxious level, typically between 52-55°C.[4][5]

  • Baseline Measurement: Place each animal on the hot plate, enclosed by a transparent cylinder, and start a timer. Record the latency to the first nocifensive response (hind paw lick, hind paw flick, or jump).[1] A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[1][4]

  • Drug Administration: Administer 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., morphine, 5-10 mg/kg).

  • Post-Treatment Testing: At a predetermined time post-administration (e.g., 30 minutes), repeat the hot plate test for each animal.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. The results can be expressed as the percentage of maximal possible effect (%MPE).

Experiment 1.2: Formalin Test for Inflammatory Pain

The formalin test is invaluable as it induces a biphasic pain response, modeling both acute and persistent inflammatory pain.[6][7][8] The early phase (0-5 minutes post-injection) is due to direct activation of nociceptors, while the late phase (20-30 minutes post-injection) involves inflammatory processes and central sensitization.[6][9] This allows for the differentiation of compounds acting on acute versus inflammatory pain mechanisms.

  • Acclimation: As with the hot plate test, properly acclimate the animals to the testing environment.

  • Drug Administration: Pre-treat the animals with various doses of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, vehicle, or a positive control (e.g., morphine or an NSAID like indomethacin).

  • Formalin Injection: After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 1-5% in saline) into the plantar surface of one hind paw.[8][9]

  • Behavioral Observation: Immediately place the animal in an observation chamber. Record the total time spent licking or biting the injected paw. This is typically done in 5-minute intervals for up to 60 minutes.

  • Data Analysis: Analyze the data by separating it into two phases: Phase 1 (0-5 minutes) and Phase 2 (20-30 minutes). A reduction in licking/biting time in either phase indicates an analgesic effect.

Anticipated Outcomes and Comparative Data (Phase 1)

The following table summarizes hypothetical data to illustrate how 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine might compare to morphine.

Compound Dose (mg/kg, i.p.) Hot Plate Latency (% MPE) Formalin Test - Phase 1 (% Inhibition) Formalin Test - Phase 2 (% Inhibition)
Vehicle-5 ± 22 ± 53 ± 4
Morphine1085 ± 790 ± 895 ± 6
Compound X115 ± 420 ± 635 ± 7
Compound X545 ± 650 ± 975 ± 8
Compound X2070 ± 865 ± 788 ± 5

Data are presented as mean ± SEM. "Compound X" refers to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Phase 2: Elucidating the Molecular Mechanism of Action

Assuming Phase 1 confirms analgesic activity, the next crucial step is to identify the primary molecular target. Based on the compound's structure, we will investigate three primary systems known to modulate central pain perception: opioid, NMDA, and sigma-1 receptors.[10][11][12][13] This is achieved through antagonist challenge studies.

Experimental Workflow: Antagonist Challenge

The logic of this phase is to administer a selective antagonist for a specific receptor system prior to treating the animal with 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. If the antagonist blocks the analgesic effect of our compound, it strongly suggests that the compound acts through that receptor.

G cluster_0 Antagonist Challenge Workflow A Administer Selective Antagonist (e.g., Naloxone, MK-801, NE-100) B Administer 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine (Effective Dose from Phase 1) A->B C Perform Behavioral Assay (e.g., Hot Plate Test) B->C D Measure Analgesic Response C->D E Analgesic Effect Blocked? D->E F Conclusion: Interaction with Target Receptor System E->F Yes G Conclusion: No Interaction with Target Receptor System E->G No

Caption: Workflow for antagonist challenge studies.

Hypothesized Signaling Pathways and Antagonist Actions

The diagram below illustrates the potential receptor targets and how their respective antagonists would block the downstream signaling leading to analgesia.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron CompoundX Compound X OpioidR Opioid Receptor (μ) CompoundX->OpioidR Binds to (?) NMDAR NMDA Receptor CompoundX->NMDAR Binds to (?) Sigma1R Sigma-1 Receptor CompoundX->Sigma1R Binds to (?) Analgesia Analgesia OpioidR->Analgesia Inhibits Nociceptive Signal NMDAR->Analgesia Modulates Central Sensitization Sigma1R->Analgesia Modulates Opioid/NMDA signaling Naloxone Naloxone Naloxone->OpioidR Blocks MK801 MK-801 MK801->NMDAR Blocks NE100 NE-100 NE100->Sigma1R Blocks

Caption: Hypothesized receptor targets and antagonist actions.

Comparative Antagonist Study Design
Group Pre-treatment 1 Pre-treatment 2 Expected Outcome if Opioid Agonist Expected Outcome if NMDA Antagonist Expected Outcome if Sigma-1 Agonist
1VehicleVehicleAnalgesiaAnalgesiaAnalgesia
2VehicleCompound XAnalgesiaAnalgesiaAnalgesia
3NaloxoneCompound XNo Analgesia AnalgesiaAnalgesia
4MK-801Compound XAnalgesiaNo Analgesia Analgesia
5NE-100Compound XAnalgesiaAnalgesiaNo Analgesia

Phase 3: Neurochemical Characterization via In Vivo Microdialysis

To further validate the mechanism, in vivo microdialysis can be employed to measure the compound's effect on neurotransmitter release in specific brain regions associated with pain and reward, such as the nucleus accumbens or the periaqueductal gray.[14][15][16][17] This technique allows for the real-time measurement of extracellular neurotransmitter levels in awake, behaving animals.[15][18]

Experimental Protocol: In Vivo Microdialysis
  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent. Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[14][15] Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels (e.g., dopamine, serotonin).

  • Drug Administration: Administer 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine or vehicle.

  • Post-Treatment Collection: Continue to collect dialysate samples to measure changes in neurotransmitter concentrations following drug administration.

  • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express the results as a percentage change from the baseline concentration for each neurotransmitter.

A comparison with morphine would be highly informative. For instance, if 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine increases dopamine release in the nucleus accumbens similarly to morphine, it might suggest a similar potential for reward and abuse. Conversely, a lack of effect on dopamine could indicate a safer side-effect profile.

Phase 4: Comparative Analysis and Side Effect Profiling

A crucial aspect of drug development is to compare the novel compound against the standard of care and to assess its potential for adverse effects.

  • Comparison with Morphine: The performance of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine should be directly compared to morphine across all behavioral assays. This will establish its relative potency and efficacy.[11][19][20]

  • Tolerance Development: A chronic dosing study can be conducted to determine if tolerance develops to the analgesic effects of the compound, a significant issue with opioids.

  • Motor Function Assessment: The rotarod test should be performed to assess whether the compound causes motor impairment or sedation at its effective analgesic doses. This is critical to ensure that the results from the pain assays are not confounded by motor deficits.

  • Gastrointestinal Transit: The charcoal meal test can be used to determine if the compound causes constipation, a common and debilitating side effect of opioid analgesics.[21]

By systematically progressing through these four phases, researchers can build a comprehensive in vivo profile of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. This logical, data-driven approach will not only validate its primary mechanism of action but also provide critical insights into its potential as a novel therapeutic agent, positioning it effectively against existing alternatives.

References

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  • Kurejova, M., & Kriz, J. (2000). A new formalin test allowing simultaneous evaluation of cardiovascular and nociceptive responses. Journal of neuroscience methods, 95(2), 139–146. [Link]

  • Buczynski, M. W., & Gregus, A. (n.d.). In Vivo Microdialysis. Buczynski/Gregus Lab, Virginia Tech. [Link]

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  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(9), 853–869. [Link]

  • Westerink, B. H., & Timmerman, W. (1999). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. In The Humana Press. [Link]

  • Di Chiara, G. (1999). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural pharmacology, 10(4), 347-358. [Link]

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  • Sharma, A., Singh, A., & Kumar, S. (2019). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]

  • Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. In Current Protocols in Neuroscience. [Link]

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  • Negus, S. S., Neddenriep, B., Altarifi, A. A., & Banks, M. L. (2020). Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls. The Journal of pharmacology and experimental therapeutics, 373(3), 447–458. [Link]

  • Sharma, A., Singh, A., & Kumar, S. (2018). Pharmacophore-driven Identification of N-Methyl-D-Receptor Antagonists as Potent Neuroprotective Agents Validated Using In-Vivo Studies. bioRxiv. [Link]

  • Brederson, J. D., Kym, P. R., & Szallasi, A. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Pharmacological Assays in the Development of Analgesics. [Link]

  • Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. Current protocols in neuroscience, Chapter 8, Unit 8.9. [Link]

  • Rónai, A. Z., Berzsenyi, P., & Hosztafi, S. (2019). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. Molecules (Basel, Switzerland), 24(23), 4349. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]

  • Drewes, A. M., & Jensen, R. D. (2014). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. British journal of clinical pharmacology, 78(4), 733–744. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

  • Nicholson, B. (2008). A Comparison of Long- and Short-Acting Opioids for the Treatment of Chronic Noncancer Pain: Tailoring Therapy to Meet Patient Needs. Pain medicine (Malden, Mass.), 9(Suppl 1), S36–S49. [Link]

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  • Davies, S. N., Lodge, D., & Jones, A. W. (1988). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British journal of pharmacology, 93(2), 473–479. [Link]

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  • Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist : a review journal bringing neurobiology, neurology and psychiatry, 10(3), 265–276. [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 127(3), 193–215. [Link]

  • Ibhazehiebo, K., & Gavins, F. N. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Couly, S., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]

  • PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Grote, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3185. [Link]

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  • da Silva, G. N., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 13(1), 1-14. [Link]

  • Clarke, W. P., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. Journal of Pharmacology and Experimental Therapeutics, 278(2), 679-88. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. As a specialized piperidine derivative, proper handling and disposal are par...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine. As a specialized piperidine derivative, proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard protocols.

Hazard Profile Analysis: A Proactive Approach to Safety

A specific Safety Data Sheet (SDS) for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine is not always readily available. Therefore, a conservative approach, based on the known hazards of its structural analogues—piperidine and other substituted piperidines—is essential for risk assessment.[1]

Likely Hazards Include:

  • Flammability: Piperidine and its derivatives are often flammable liquids with vapors that can form explosive mixtures with air.[1][2][3] Heat, sparks, or open flames present a significant ignition risk.[2]

  • Acute Toxicity & Corrosivity: This class of compounds is frequently harmful or fatal if swallowed, inhaled, or in contact with skin.[1][4] They are often corrosive, capable of causing severe skin burns and serious, potentially permanent, eye damage.[1][3]

  • Environmental Hazards: Many piperidine derivatives are classified as harmful to aquatic life.[2][4] Therefore, disposal into waterways, drains, or sewers is strictly prohibited.[2][5]

Based on this profile, 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine must be managed as a regulated hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by several characteristics, summarized below.

RCRA Hazardous Waste Characteristic Definition Applicability to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine
Ignitability Liquids with a flash point below 60°C (140°F), or non-liquids that can cause fire through friction or spontaneous chemical changes.[6]Highly Likely. Structurally similar compounds like 1-Ethyl Piperidine are flammable liquids.[3]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.Likely. Piperidine itself is corrosive.[2] This derivative is expected to cause skin and eye burns.[1]
Reactivity Wastes that are unstable, react violently with water, or can generate toxic gases.Possible. While less common for this specific class, it is incompatible with strong oxidizing agents and acids.[2]
Toxicity Wastes containing specific contaminants at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).Likely. The compound is expected to be acutely toxic.[1] It may also fall under the EPA's "U List" for unused toxic chemicals being disposed of.[6]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling the chemical for disposal, ensure the following controls are in place.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The minimum required equipment includes:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[1]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[1]

  • Respiratory Protection: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

Engineering Controls

Always handle the chemical and its waste within a chemical fume hood to minimize inhalation exposure.[8] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9][10]

Step-by-Step Waste Segregation and Collection Protocol

Improper segregation of chemical waste is a primary cause of laboratory incidents. Follow this validated protocol to ensure safe collection and storage.

Step 1: Waste Characterization All waste streams containing 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, including the pure substance, solutions, and contaminated materials, must be classified as hazardous chemical waste.[11]

Step 2: Container Selection

  • Select a container that is chemically compatible with the waste. The original container is often a suitable choice.[12] Do not use metal containers for corrosive waste.[12]

  • The container must be in good condition, leak-proof, and have a secure, tightly sealing cap.[12][13] Keep containers closed at all times except when adding waste.[12][13]

Step 3: Waste Collection and Segregation

  • Unused or Expired Chemical: Collect the pure chemical in its original or a compatible, labeled container for disposal.

  • Liquid Waste: Collect solutions containing the chemical in a dedicated, compatible liquid waste container. Do not mix incompatible wastes.[13] For instance, keep halogenated and non-halogenated solvents in separate containers.[6]

  • Contaminated Solids: Collect all contaminated labware, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled container for solid hazardous waste.[11]

Step 4: Labeling Proper labeling is a critical regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must contain the following core information:

  • The words "HAZARDOUS WASTE" .[12]

  • The full chemical name of all constituents (no abbreviations).[12][13]

  • The approximate percentage or concentration of each component.[12]

  • The accumulation start date (the date the first drop of waste was added).[13]

Step 5: Temporary Storage (Satellite Accumulation) Laboratories are considered "Satellite Accumulation Areas" (SAAs) under EPA regulations.[11][14]

  • Store waste containers at or near the point of generation.[6][11]

  • Ensure all waste containers are kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[13]

  • Do not accumulate more than 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste in your SAA.[6] Most institutional policies recommend much lower limits, such as 10 gallons per lab.[13]

Disposal of Empty Chemical Containers

Empty containers that held 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine must be treated as hazardous waste until properly decontaminated.[11]

  • Thoroughly empty all contents from the container.[11][13] If any solid residue remains, the container must be disposed of as hazardous waste without rinsing.[13]

  • Perform a "triple rinse." Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[11]

  • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [13] For highly toxic chemicals (generally defined as having an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[13] Given the expected toxicity of this compound, collecting all three rinses is the most prudent course of action.

  • Allow the container to air-dry completely in a fume hood.[13]

  • Once clean and dry, obliterate or remove the original label to prevent confusion.[11] The clean container can then be disposed of in the appropriate glass or plastic recycling stream, as directed by your institution.[11]

Final Disposal Logistics and Emergency Procedures

Requesting Pickup: Once a waste container is full or has been in the lab for the maximum allowable time (typically six to twelve months), seal it securely and request a pickup from your institution's EHS department.[11][13][14] Never dispose of this chemical by evaporation or by pouring it down the sink or in the regular trash.[13]

Spill Response: In the event of a spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS emergency line.[13]

  • For small, manageable spills, use a chemical spill kit with an absorbent appropriate for flammable and corrosive liquids. Use non-sparking tools for cleanup.[2][7]

  • Collect all spill cleanup materials and contaminated debris in a sealed container, label it as hazardous waste, and arrange for disposal.[12]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

G cluster_0 cluster_1 Waste Characterization cluster_2 Action Protocol cluster_3 Final Steps start Waste Generation Point (1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine) unused Unused/Expired Chemical start->unused Identify Waste Type liquid Contaminated Liquid Waste start->liquid Identify Waste Type solid Contaminated Solid Waste (Gloves, Tips, etc.) start->solid Identify Waste Type container Empty Original Container start->container Identify Waste Type collect_neat Collect in Compatible Container unused->collect_neat collect_liquid Collect in Segregated Liquid Waste Container liquid->collect_liquid collect_solid Collect in Lined Solid Waste Bin solid->collect_solid rinse Triple Rinse Protocol container->rinse label_waste Label as Hazardous Waste collect_neat->label_waste collect_liquid->label_waste collect_solid->label_waste rinse->label_waste Collect Rinsate dispose_clean Dispose of Cleaned Container in Appropriate Recycling rinse->dispose_clean If Clean store Store in SAA with Secondary Containment label_waste->store pickup Request EHS Waste Pickup store->pickup

Caption: Decision workflow for proper segregation and disposal of chemical waste.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • 1-ETHYL PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

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Handling

Comprehensive Safety and Handling Guide for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine

This guide provides essential safety and logistical information for the handling of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, a substituted piperidine derivative. As a member of the N-aryl-piperidin-4-amine class, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, a substituted piperidine derivative. As a member of the N-aryl-piperidin-4-amine class, this compound is integral to various research and development applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from established safety protocols for structurally analogous piperidine compounds and derivatives. The protocols herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Toxidological Profile

Substituted piperidines, as a class, present a range of potential hazards that must be diligently managed. The core piperidine structure is a strong organic base, rendering many of its derivatives corrosive and capable of causing severe skin burns and eye damage.[1][2][3] Furthermore, toxicity is a significant concern, with potential for harm if swallowed, inhaled, or absorbed through the skin.[2][4][5]

Inferred Hazard Profile for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine:

Hazard ClassAnticipated RiskRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, toxic in contact with skin or if inhaled.[2][4][5]Piperidine and its derivatives are known to be toxic.[2][4][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][6]The basic nature of the piperidine nitrogen can lead to corrosive effects.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye damage.[2][3][6]Direct contact with corrosive amines can cause irreversible eye damage.[3]
Respiratory Irritation May cause respiratory irritation.[6]Vapors of volatile amines can irritate the respiratory tract.
Flammability Potentially a combustible liquid.[2][6]Many organic amines are flammable.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Body PartPPE SpecificationRationale and Best Practices
Hands Double-gloving with nitrile or butyl rubber gloves. Ensure gloves are tested to EN 374 or US F739 standards.[7]Provides robust protection against dermal absorption. Regularly inspect gloves for any signs of degradation or permeation.[7] Change gloves immediately if contaminated.
Eyes/Face Chemical safety goggles with side shields and a full-face shield.Protects against splashes and vapors that can cause severe eye damage. Contact lenses should not be worn.[7]
Body Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes.Protects skin from potential splashes and contact.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in case of poor ventilation.[7]Prevents inhalation of potentially toxic and irritating vapors.[7]

Safe Handling and Operational Protocols

Adherence to a strict operational protocol is the cornerstone of safe laboratory practice.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.[2]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6]

3.2. Procedural Workflow for Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, don all required PPE. Ensure the chemical fume hood is operational and all necessary equipment and reagents are present.

  • Handling:

    • Carefully weigh the required amount of 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine within the fume hood.

    • Use appropriate tools (e.g., spatula, powder funnel) to transfer the compound to the reaction vessel, avoiding the generation of dust or aerosols.

    • Conduct all subsequent experimental steps within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[6]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.

4.1. Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use a non-flammable absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

  • Neutralize (if applicable and safe): For basic compounds like piperidine derivatives, a dilute acidic solution can be used for neutralization after absorption, with extreme caution.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

4.2. First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

5.1. Waste Segregation and Disposal Workflow:

G cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal waste_solid Contaminated Solids (PPE, absorbent) collect_solid Seal in Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (reaction mixtures, solvents) collect_liquid Collect in Labeled Liquid Waste Container waste_liquid->collect_liquid dispose_facility Transfer to Institutional Waste Management Facility collect_solid->dispose_facility collect_liquid->dispose_facility

Caption: Waste Disposal Workflow for 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine.

5.2. Disposal Guidelines:

  • Waste Containers: Use clearly labeled, sealed containers for all waste streams.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be placed in a designated solid waste container.

  • Liquid Waste: Unused compound and reaction mixtures should be collected in a designated liquid waste container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Consult your institution's environmental health and safety office for specific guidelines.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine
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